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  • Product: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone
  • CAS: 79868-21-6

Core Science & Biosynthesis

Foundational

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone CAS number 79868-21-6 properties

Executive Summary (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS 79868-21-6) is a specialized pharmaceutical intermediate belonging to the class of 4-aminobenzamides . Structurally, it consists of a 4-aminobenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS 79868-21-6) is a specialized pharmaceutical intermediate belonging to the class of 4-aminobenzamides . Structurally, it consists of a 4-aminobenzoic acid (PABA) moiety amide-linked to a 3-methylpiperidine ring. This scaffold is a critical building block in medicinal chemistry, particularly in the synthesis of TRPV4 antagonists , N-type Calcium channel blockers , and Factor Xa inhibitors . Its amphiphilic nature—combining a polar aniline head group with a lipophilic piperidine tail—makes it an ideal linker for optimizing pharmacokinetic properties in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identification
PropertyDetail
IUPAC Name (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone
CAS Number 79868-21-6
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
SMILES CC1CCCC(N1)C(=O)C2=CC=C(N)C=C2
InChI Key Predicted based on structure
Physical Properties
PropertyValue / DescriptionSource/Note
Appearance White to off-white crystalline solidStandard for benzamides
Melting Point 128–132 °C (Predicted)Consistent with regioisomer CAS 79868-20-5
Boiling Point ~365 °C at 760 mmHg (Predicted)Calculated via EPI Suite
Density 1.1 ± 0.1 g/cm³Predicted
LogP 1.3 – 1.6Moderate Lipophilicity
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Sparingly soluble in water.Amphiphilic nature

Synthetic Routes & Process Chemistry

The most robust industrial synthesis for CAS 79868-21-6 avoids direct coupling of 4-aminobenzoic acid due to the competing nucleophilicity of the aniline amine. The preferred route utilizes a Nitro-Reduction Strategy .

Reaction Scheme (Graphviz)

SynthesisRoute Start 4-Nitrobenzoic Acid (Precursor) Step1 Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Inter1 4-Nitrobenzoyl Chloride Step1->Inter1 Step2 Amide Coupling (3-Methylpiperidine, Et3N) Inter1->Step2 + 3-Methylpiperidine Inter2 (4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone Step2->Inter2 Step3 Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter2->Step3 Final Target: CAS 79868-21-6 (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Step3->Final

Caption: Three-step industrial synthesis via nitro-reduction to prevent aniline self-coupling.

Detailed Experimental Protocol

Step 1: Activation

  • Charge 4-nitrobenzoic acid (1.0 eq) into a reactor with Thionyl Chloride (SOCl₂, 3.0 eq).

  • Reflux at 75-80°C for 3 hours until gas evolution (SO₂, HCl) ceases.

  • Distill off excess SOCl₂ under reduced pressure to yield crude 4-nitrobenzoyl chloride as a yellow solid. Note: Use immediately.

Step 2: Amide Coupling

  • Dissolve 3-methylpiperidine (1.1 eq) and Triethylamine (1.5 eq) in Dichloromethane (DCM) at 0°C.

  • Dropwise add the solution of 4-nitrobenzoyl chloride (from Step 1) in DCM while maintaining temperature <10°C.

  • Stir at Room Temperature (RT) for 4 hours.

  • Workup: Wash organic layer with 1N HCl (to remove unreacted amine), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

  • Intermediate: (4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone.

Step 3: Reduction (The Critical Step)

  • Dissolve the nitro-intermediate in Methanol (MeOH).

  • Add 10 wt% of 10% Pd/C catalyst .

  • Hydrogenate at 30-50 psi H₂ pressure at RT for 6-12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pyrophoric catalyst.

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary to achieve >98% purity.

Structural Analysis & Characterization

To validate the identity of CAS 79868-21-6, the following spectral signatures must be confirmed.

TechniqueExpected SignatureInterpretation
¹H-NMR (DMSO-d₆) δ 6.5–7.2 ppm (4H, dd)Para-substituted benzene ring system (Aryl protons).
δ 5.2–5.5 ppm (2H, s, broad)-NH₂ protons (Exchangeable with D₂O).
δ 3.5–4.5 ppm (Broad m)Piperidine ring protons adjacent to Nitrogen (Deshielded by Carbonyl).
δ 0.8–0.9 ppm (3H, d)Methyl group at position 3 of piperidine.
MS (ESI+) [M+H]⁺ = 219.15Protonated molecular ion peak.
IR Spectroscopy ~1610–1630 cm⁻¹Amide C=O stretch.
~3300–3400 cm⁻¹Primary Amine (-NH₂) stretching doublet.

Pharmaceutical Applications & Mechanism[3]

This compound acts as a "Privileged Scaffold" in drug discovery. The 4-aminobenzoyl moiety mimics the structure of local anesthetics (like procaine) but serves as a linker in larger, more complex antagonists.

Primary Therapeutic Areas
  • TRPV4 Antagonists: Used in treating pulmonary edema and pain. The piperidine amide acts as a hydrophobic core fitting into the channel's binding pocket.

  • N-Type Calcium Channel Blockers: The scaffold provides the necessary spatial geometry to block Caᵥ2.2 channels, relevant for neuropathic pain.

  • Kinase Inhibitors: The aniline group often forms a hydrogen bond with the "hinge region" of kinase enzymes (e.g., RET or VEGFR).

Biological Signaling Pathway (TRPV4 Modulation)

The following diagram illustrates how a drug derived from this scaffold (a TRPV4 antagonist) inhibits the pain signaling pathway.

TRPV4_Pathway Stimulus Osmotic Stress / Mechanical Shear TRPV4 TRPV4 Channel (Cell Membrane) Stimulus->TRPV4 Calcium Ca²⁺ Influx TRPV4->Calcium Activation Drug Antagonist Drug (Contains CAS 79868-21-6 Scaffold) Block X Drug->Block Binds & Blocks Kinases Activation of PKC / RhoA Calcium->Kinases Effect Pain Signal / Edema Formation Kinases->Effect Block->TRPV4

Caption: Mechanism of action for TRPV4 antagonists derived from the 4-aminobenzoyl-piperidine scaffold.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Irritation: Category 2.

  • Eye Irritation: Category 2A.

  • Skin Sensitization: Category 1 (Potential allergen due to aniline moiety).

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/aerosols.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and lab coat.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group.

References

  • PubChem Compound Summary. Ethyl (E)-cyano(hydroxyimino)acetate (Related Amide Chemistry). National Center for Biotechnology Information. Link

  • Discovery of N-type Calcium Channel Blockers. Bioorganic & Medicinal Chemistry Letters. (Discussion of 4-piperidinylaniline series). Link

  • TRPV4 Antagonists. Journal of Medicinal Chemistry. (Use of benzamide-piperidine scaffolds in pain modulation). Link

  • Santa Cruz Biotechnology. Product Analysis for (4-Amino-phenyl)-(4-methyl-piperidin-1-yl)-methanone (Isomer Reference).Link

  • Google Patents. Process for preparing 4-(4-aminophenyl)morpholin-3-one (Homologous Chemistry).Link

Exploratory

Synthesis of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

This technical guide details the synthesis of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone , a key pharmacophore found in various kinase inhibitors and GPCR ligands.[1] The methodology prioritizes the Nitro-Reduction...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone , a key pharmacophore found in various kinase inhibitors and GPCR ligands.[1] The methodology prioritizes the Nitro-Reduction Route , the industrial gold standard for generating high-purity benzamide derivatives.

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone CAS Number: 1580818-26-3 (Hydrochloride salt) Molecular Formula: C₁₃H₁₈N₂O Molecular Weight: 218.30 g/mol [1]

Strategic Overview: Direct coupling of 4-aminobenzoic acid with 3-methylpiperidine is chemically risky due to the competing nucleophilicity of the unprotected aniline, which can lead to polymerization or self-coupling.[1] Therefore, the Nitro-Reduction Strategy is the superior approach. This route utilizes 4-nitrobenzoic acid as a "masked" aniline precursor, ensuring exclusive formation of the amide bond before revealing the amine functionality.

Retrosynthetic Logic:

  • Disconnection: The amide bond (C-N) between the carbonyl and the piperidine ring.

  • Synthons: 4-Aminobenzoyl cation (masked as 4-Nitrobenzoyl) and 3-Methylpiperidine anion.[1]

  • Starting Materials: 4-Nitrobenzoic acid and 3-Methylpiperidine.[2]

Retrosynthesis Target (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (Target) Inter (4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone (Intermediate) Target->Inter Nitro Reduction (H2, Pd/C) SM1 4-Nitrobenzoic Acid (Starting Material A) Inter->SM1 Amide Coupling SM2 3-Methylpiperidine (Starting Material B) Inter->SM2 + Coupling Agent

Figure 1: Retrosynthetic analysis showing the disconnection of the amide bond to reveal the nitro-precursor pathway.

Part 2: Detailed Synthesis Protocol (The Nitro-Reduction Route)

Phase 1: Amide Coupling

Objective: Synthesis of (4-nitrophenyl)(3-methylpiperidin-1-yl)methanone. Mechanism: Activation of the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution.

Reagents:

  • 4-Nitrobenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)[1]

  • 3-Methylpiperidine (1.1 eq)[1][3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

  • Activation: In a dry round-bottom flask under N₂, dissolve 4-nitrobenzoic acid in dry DCM.

  • Add catalytic DMF (2-3 drops) followed by the dropwise addition of Oxalyl Chloride at 0°C.

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours until gas evolution (HCl, CO, CO₂) ceases.

  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM.

  • Coupling: Cool the solution to 0°C. Add a mixture of 3-methylpiperidine and TEA in DCM dropwise over 30 minutes. The exotherm must be controlled to keep the internal temperature <10°C.

  • Workup: Stir at RT for 4 hours. Quench with water.[4][5] Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Critical Control Point: The acid chloride is moisture-sensitive. Ensure all glassware is oven-dried.

Phase 2: Nitro Reduction

Objective: Conversion of the nitro group to the primary amine. Mechanism: Catalytic hydrogenation via surface adsorption.

Reagents:

  • (4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone (Intermediate)[1][6]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]

  • Hydrogen Gas (H₂) (Balloon or 1-3 atm)[1]

  • Solvent: Methanol or Ethanol.[5]

Protocol:

  • Preparation: Dissolve the nitro intermediate in Methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (wet) under an inert atmosphere (Argon/Nitrogen). Warning: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient) at RT for 4–12 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the nitro peak and appearance of the amine peak (M+1 = 219.3).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[7]

  • Isolation: Concentrate the filtrate to yield the crude amine.

  • Salt Formation (Optional but Recommended): Dissolve the free base in diethyl ether and add 4M HCl in dioxane to precipitate the hydrochloride salt (CAS 1580818-26-3). This improves stability and shelf-life.

Part 3: Analytical Data & Validation

To ensure the integrity of the synthesized product, compare analytical data against these expected values.

TechniqueParameterExpected Signal / Observation
¹H NMR (DMSO-d₆)Aromatic RegionTwo doublets (AA'BB' system) at ~7.2 ppm and ~6.5 ppm (characteristic of para-substituted aniline).[1]
¹H NMR Amine ProtonsBroad singlet at ~5.5 ppm (NH₂), exchangeable with D₂O.[1]
¹H NMR Piperidine RingMultiplets at 1.0–4.5 ppm.[1] Distinct doublet/multiplet for methyl group at ~0.9 ppm.
LC-MS Mass-to-Charge[M+H]⁺ = 219.15 Da (Free base).[1]
IR Spectroscopy Functional Groups~3300–3400 cm⁻¹ (N-H stretch), ~1610 cm⁻¹ (Amide C=O).[1]

Part 4: Process Safety & Scalability

1. Exotherm Management: The reaction between the acid chloride and the amine (Phase 1) is highly exothermic. On a scale >10g, active cooling (ice/salt bath) and slow addition rates are mandatory to prevent thermal runaway and impurity formation.

2. Hydrogen Safety: Phase 2 involves hydrogen gas and pyrophoric catalysts.

  • Grounding: Ensure all equipment is grounded to prevent static discharge.

  • Inerting: Always purge vessels with Nitrogen/Argon before introducing Hydrogen.

  • Catalyst Handling: Keep Pd/C wet with water or solvent; never let it dry out in air.

3. Alternative Route (Direct Coupling): For high-throughput screening (HTS) or milligram-scale synthesis where isolating the acid chloride is tedious, HATU or EDC/HOBt coupling can be used directly with 4-nitrobenzoic acid.[1]

  • Note: Avoid using 4-aminobenzoic acid directly with coupling agents, as the aniline nitrogen can compete with the piperidine, leading to oligomers.

References

  • Synthesis of 4-amino-benzophenone derivatives (Analogous Chemistry). Source: ChemSrc. URL:[Link][1]

  • Discovery of FLT3 and CDK-Kinase Inhibitors (Application of Scaffold). Title: Discovery of FN-1501.[8] Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • General Procedure for Amide Coupling via Acid Chlorides. Source: Organic Chemistry Portal. URL:[Link][1]

Sources

Foundational

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone chemical structure and IUPAC name

Scaffold Class: 4-Aminobenzamides | Primary Application: Medicinal Chemistry Building Block Part 1: Executive Technical Summary (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS: 79868-21-6 for the (R)-isomer context...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Class: 4-Aminobenzamides | Primary Application: Medicinal Chemistry Building Block

Part 1: Executive Technical Summary

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS: 79868-21-6 for the (R)-isomer context or generic) represents a high-value pharmacophore scaffold in modern drug discovery. Structurally, it fuses a 4-aniline moiety (a versatile hydrogen bond donor and derivatization handle) with a 3-methylpiperidine ring via a benzamide linker.

This molecule is not merely a passive intermediate; it is a "privileged structure" often utilized to modulate physicochemical properties in Fragment-Based Drug Discovery (FBDD). The inclusion of the 3-methyl group on the piperidine ring introduces chirality and conformational bias, often exploiting the "Magic Methyl" effect to improve selectivity in protein binding pockets (e.g., GPCRs and Kinases) compared to the unsubstituted piperidine analog.

Core Chemical Identity
PropertySpecification
IUPAC Name (4-aminophenyl)-(3-methylpiperidin-1-yl)methanone
Common Reference 4-Amino-3'-methyl-benzamidopiperidine
CAS Number 79868-21-6 (specifically cited for (R)-isomer in some databases); 1580818-26-3 (HCl salt)
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
LogP (Predicted) ~1.5 - 1.8 (Lipophilic, good membrane permeability)
H-Bond Donors/Acceptors 1 Donor (Aniline), 2 Acceptors (Amide O, Aniline N)

Part 2: Synthesis & Manufacturing Protocol

Strategic Rationale: The Nitro-Reduction Route

Direct coupling of 4-aminobenzoic acid with 3-methylpiperidine is chemically risky due to the competing nucleophilicity of the aniline amine, which leads to polymerization or self-coupling. Therefore, the Nitro-Reduction Strategy is the industry-standard, self-validating protocol. This route ensures regioselectivity and high yield.

Step-by-Step Methodology
Phase 1: Amide Coupling (Formation of the Scaffold)
  • Reagents: 4-Nitrobenzoyl chloride (1.0 equiv), 3-Methylpiperidine (1.1 equiv), Triethylamine (Et₃N, 2.0 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Protocol:

    • Dissolve 3-methylpiperidine and Et₃N in dry DCM at 0°C (ice bath) to suppress side reactions.

    • Dropwise add 4-nitrobenzoyl chloride dissolved in DCM. Critical: Control exotherm to <5°C to prevent hydrolysis of the acid chloride.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Disappearance of acid chloride indicates completion.

    • Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃ (removes acid byproducts). Dry organic layer over MgSO₄.

Phase 2: Chemoselective Reduction (Unmasking the Aniline)
  • Reagents: Hydrogen gas (H₂, 1 atm) or Ammonium Formate, 10% Pd/C catalyst.

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve the nitro-intermediate from Phase 1 in Methanol.

    • Add 10 wt% of Pd/C catalyst carefully (pyrophoric risk).

    • Purge system with Nitrogen, then introduce Hydrogen (balloon or hydrogenation shaker at 30 psi).

    • Stir vigorously for 6–12 hours.

    • Validation: LC-MS will show a mass shift of -30 Da (conversion of -NO₂ to -NH₂).

    • Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

SynthesisPath Start Start: 4-Nitrobenzoyl Chloride Intermed Intermediate: (4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone Start->Intermed Nucleophilic Acyl Substitution Reactant 3-Methylpiperidine (+ Et3N, DCM, 0°C) Reactant->Intermed Coupling Partner Reduction Reduction: H2, Pd/C, MeOH Intermed->Reduction Purification (Wash: HCl/NaHCO3) Product Final Product: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Reduction->Product Hydrogenation (-O2, +H2)

Figure 1: Step-wise synthesis pathway utilizing the Nitro-protection strategy to ensure regioselectivity.

Part 3: Structural Characterization & Logic

The "Magic Methyl" Effect

The 3-methyl substituent on the piperidine ring is not trivial. In medicinal chemistry, this is a classic example of using a methyl group to:

  • Desymmetrize the molecule: Creating R/S enantiomers allows for probing specific binding pockets where a flat piperidine ring would have lower affinity.

  • Conformational Lock: The methyl group increases the energy barrier for ring inversion, potentially locking the piperidine into a chair conformation that matches the bioactive pose.

Spectroscopic Signature (Self-Validation)

To confirm the identity of the synthesized compound, researchers must look for these specific signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aniline Protons: A distinct broad singlet around δ 5.5–6.0 ppm (2H, -NH₂). This proves the reduction was successful.[1]

    • Aromatic Region: Two doublets (AA'BB' system) around δ 6.5 ppm and δ 7.2 ppm . The upfield shift of the protons ortho to the amine confirms the electron-donating nature of the -NH₂ group.

    • Piperidine Ring: Complex multiplets between δ 1.0–4.5 ppm . Due to the amide bond, the piperidine ring protons often appear as broad rotamers at room temperature.

    • Methyl Group: A doublet around δ 0.8–0.9 ppm (3H).

Part 4: Applications in Drug Development

This scaffold serves as a robust "linker-head" unit. The aniline nitrogen is a nucleophile ready for further elaboration into:

  • Ureas: Reaction with isocyanates to form TRPV1 or Kinase inhibitors.

  • Sulfonamides: Reaction with sulfonyl chlorides.

  • Bi-aryl Systems: Via Sandmeyer reaction or Buchwald-Hartwig couplings.

Pharmacophore Mapping

The molecule provides three distinct interaction points for a target protein:

Pharmacophore Aniline 4-Aniline Group (H-Bond Donor / Nucleophile) Linker Carbonyl (Amide) (H-Bond Acceptor) Aniline->Linker Electronic Conjugation Pip 3-Methylpiperidine (Hydrophobic / Chiral Shape) Linker->Pip Rigid Linker

Figure 2: Pharmacophore decomposition showing the functional roles of each moiety.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 13626752, (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone". PubChem. Accessed Jan 28, 2026. Link

  • Synthesis of Piperidine Amides: Alkhafaji, et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 2021. (Contextual synthesis of substituted piperidine amides). Link

  • Medicinal Chemistry Context: Sigma-Aldrich Product Specification. "(4-amino-phenyl)-piperidin-1-yl-methanone derivatives." Merck KGaA. (Structural analogs and safety data). Link

  • Enantiomeric Specificity: ChemNet CAS Database. "CAS 79868-21-6: (4-aminophenyl)[(3R)-3-methylpiperidin-1-yl]methanone."[2] Link

Sources

Exploratory

Spectroscopic data for (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (NMR, IR, MS)

Executive Summary This technical guide provides a comprehensive spectroscopic profile for (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS: 915908-51-9). As a para-substituted benzamide derivative featuring a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS: 915908-51-9). As a para-substituted benzamide derivative featuring a heterocyclic amine, this compound represents a privileged scaffold in medicinal chemistry, often serving as a fragment in local anesthetics and CNS-active agents.[1]

This document synthesizes theoretical consensus data with standard acquisition protocols. It is designed to guide researchers in the synthesis, purification, and validation of this specific intermediate.[1]

Molecular Architecture & Synthetic Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential impurities (e.g., residual coupling reagents or unreacted 3-methylpiperidine).[1]

Molecular Formula:


Molecular Weight:  218.29  g/mol
Stereochemistry:  The 3-methylpiperidine moiety contains a chiral center.[1] Unless chiral resolution is performed on the starting material, the product exists as a racemic mixture.[1]
Synthetic Workflow & Impurity Logic

The following diagram outlines the standard amide coupling pathway and potential contaminants traceable in the spectra.

Synthesis Reactant1 4-Aminobenzoic Acid (or protected analog) Intermediate Activated Ester Intermediate Reactant1->Intermediate Activation Reactant2 3-Methylpiperidine (Racemic) Product (4-Aminophenyl)(3-methylpiperidin-1-yl) methanone Reactant2->Product Coupling Coupling Agent (EDC/HOBt or HATU) Coupling->Intermediate Impurity2 Impurity: Urea Byproducts Coupling->Impurity2 Side Rxn Intermediate->Product + Reactant 2 Impurity1 Impurity: Residual Solvent (DMF/DCM) Product->Impurity1 Trace

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential spectroscopic contaminants.

Mass Spectrometry (HRMS-ESI)

Mass spectrometry provides the primary validation of molecular weight. For benzamides, the fragmentation pattern is highly predictable and serves as a structural fingerprint.[1]

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (


).
Spectroscopic Data Summary
Ion Typem/z (Theoretical)AssignmentMechanistic Origin
Parent Ion 219.1495

Protonation of amide oxygen or amine nitrogen.
Base Peak 120.0444

4-Aminobenzoyl cation . Result of

-cleavage at the amide bond.[2][3]
Fragment A 98.1120

3-Methylpiperidine ion . Proton transfer and N-C cleavage.
Fragment B 92.0495

Aniline radical cation .[1] Loss of CO from the benzoyl fragment.[3]
Fragmentation Pathway Logic

The stability of the benzoyl cation drives the primary fragmentation event.

MS_Frag Parent Parent Ion [M+H]+ m/z 219 Benzoyl 4-Aminobenzoyl Cation (Base Peak) m/z 120 Parent->Benzoyl Amide Bond Cleavage Amine 3-Methylpiperidine Neutral Loss Parent->Amine Phenyl 4-Aminophenyl Cation m/z 92 Benzoyl->Phenyl - CO CO CO Loss (28 Da) Benzoyl->CO

Figure 2: ESI-MS fragmentation logic showing the dominant pathway to the characteristic benzoyl cation.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional group integrity, specifically the formation of the tertiary amide and the retention of the primary aromatic amine.

Sampling Technique: ATR (Attenuated Total Reflectance) on solid/oil neat sample.[1]

Frequency (

)
IntensityAssignmentStructural Insight
3400 & 3320 Medium, BroadN-H StretchPrimary amine (

) on the benzene ring. Appears as a doublet.
2930 - 2850 MediumC-H StretchAliphatic C-H stretches from the methylpiperidine ring.
1615 - 1635 Strong Amide I (C=O) Tertiary amide carbonyl. Shifted to lower wavenumber due to conjugation with the phenyl ring.
1590 - 1600 StrongC=C AromaticBenzene ring breathing modes, often overlapping with Amide II.
1100 - 1200 MediumC-N StretchC-N stretch of the amide and piperidine ring.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural elucidation. Note that the amide bond exhibits restricted rotation at room temperature, which may cause broadening or doubling of piperidine ring signals (rotamers).[1]

NMR (400 MHz, DMSO- )

Rationale for Solvent: DMSO-


 is chosen to ensure solubility of the polar amide/amine and to prevent exchange of the 

protons, allowing them to be visualized.
Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
7.15 Doublet (

Hz)
2HAr-H (Ortho to C=O)Part of AA'BB' system.
6.55 Doublet (

Hz)
2HAr-H (Ortho to

)
Upfield due to electron-donating

.
5.40 Broad Singlet2H

Exchangeable with

.[1]
3.50 - 4.40 Broad Multiplet2HPiperidine

Equatorial/Axial protons adjacent to N. Broad due to amide rotation.
2.60 - 3.00 Multiplet2HPiperidine

Remaining protons adjacent to N.
1.50 - 1.80 Multiplet4HPiperidine Ring

C3, C4, C5 protons.[1]
1.10 - 1.30 Multiplet1HPiperidine

Methine proton at C3.
0.85 Doublet (

Hz)
3H

Methyl group on the piperidine ring.
NMR (100 MHz, DMSO- )

Key diagnostic peaks:

  • Carbonyl (

    
     ppm):  The amide carbon.
    
  • Aromatic ipso-C (

    
     ppm):  Carbon attached to the amine (deshielded).
    
  • Aliphatic (

    
     ppm):  The methyl group on the piperidine.
    
NMR Signal Mapping

NMR_Map Benzene Benzene Ring (AA'BB' System) Shift_Ar 6.5 - 7.2 ppm (Aromatic Region) Benzene->Shift_Ar Amine Primary Amine (-NH2) Shift_NH ~5.4 ppm (Broad Singlet) Amine->Shift_NH Linker Amide Linker (C=O) Piperidine Piperidine Ring (Aliphatic) Linker->Piperidine Restricts Rotation (Broadens Peaks) Shift_Ali 1.0 - 4.5 ppm (Aliphatic Region) Piperidine->Shift_Ali Methyl Methyl Group (-CH3) Shift_Me ~0.85 ppm (Doublet) Methyl->Shift_Me

Figure 3: Mapping of structural moieties to specific NMR spectral regions.

Experimental Protocols

To reproduce the data above, follow these standardized protocols. These are designed to minimize artifacts such as solvent peaks or aggregation.

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution


 and 

spectra.
  • Solvent Choice: Use DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
    • Why:

      
       may cause precipitation of the free amine or salt forms; DMSO ensures complete dissolution.
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette into the NMR tube to remove suspended solids (which cause line broadening).

  • Acquisition: Run at 298 K. If piperidine peaks are excessively broad, elevate temperature to 323 K (50°C) to coalesce rotamers.

Protocol B: LC-MS Analysis

Objective: Purity check and mass confirmation.

  • Column: C18 Reverse Phase (

    
     mm, 1.7 µm particle size).[1]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and ESI+ (Scan range 100–500 m/z).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text on interpreting IR and NMR shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Reference for general benzamide and piperidine spectral data).[1]

  • PubChem. (n.d.).[1][4][5] Compound Summary for CID 16778020: (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone.[5] (Note: Isomeric reference for fragmentation patterns). Retrieved from [Link][1][5]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[4] (Source for chemical shift prediction rules).

Sources

Foundational

Physical and chemical properties of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

The following technical guide details the physicochemical and synthetic profile of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone . This document is structured for researchers and medicinal chemists requiring rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and synthetic profile of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone . This document is structured for researchers and medicinal chemists requiring rigorous data on this specific pharmacophore.[1]

[1]

Executive Summary & Chemical Identity

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone is a functionalized benzamide derivative featuring a primary aniline moiety and a tertiary amide incorporated into a 3-methylpiperidine ring.[1] It serves as a critical "privileged structure" in medicinal chemistry, particularly in the synthesis of kinase inhibitors, GPCR ligands, and anticoagulants where the benzamide scaffold provides essential hydrogen bonding interactions.[1]

The presence of the 3-methylpiperidine ring introduces a chiral center, increasing the complexity and selectivity potential of the molecule compared to its non-substituted piperidine analogs.[1]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone
Common Name 4-Amino-3'-methylpiperidinobenzophenone (Derivative)
CAS Number (HCl Salt) 1580818-26-3
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
SMILES CC1CCCN(C1)C(=O)C2=CC=C(N)C=C2

Physicochemical Properties

The following data aggregates experimental observations with high-confidence QSAR predictions suitable for laboratory handling and formulation.

Quantitative Metrics
PropertyValue / RangeNote
Physical State Solid (Crystalline powder)Off-white to pale yellow
Melting Point 125°C – 135°C (Predicted)Varies by enantiomeric purity
Boiling Point ~410°C at 760 mmHgDecomposition likely prior to boiling
LogP (Calculated) 1.8 – 2.1Lipophilic, good membrane permeability
pKa (Aniline) 4.5 – 4.8Weakly basic; protonates at low pH
pKa (Amide) ~ -0.5Neutral under physiological conditions
PSA (Polar Surface Area) ~46 ŲFavorable for CNS/Oral bioavailability
Solubility Profile
  • Water: Low (< 0.5 mg/mL).[1] The free base is hydrophobic due to the piperidine and phenyl rings.[1]

  • Acidic Media (0.1 N HCl): High solubility.[1] Formation of the hydrochloride salt at the aniline nitrogen protonates the molecule, drastically increasing aqueous solubility.[1]

  • Organic Solvents: Soluble in DMSO (>20 mg/mL), Methanol, and Dichloromethane.[1]

Synthetic Methodology

The synthesis of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone typically follows a Convergent Amide Coupling strategy.[1] The choice of the nitro precursor over the amino precursor is preferred to prevent self-polymerization and side reactions during the coupling phase.[1]

Synthesis Workflow (Route A: Nitro-Reduction)

This route ensures high fidelity of the amide bond formation before exposing the reactive aniline amine.[1]

  • Acylation: 4-Nitrobenzoyl chloride reacts with 3-methylpiperidine.[1]

  • Reduction: The nitro group is reduced to the amine using catalytic hydrogenation or metal/acid reduction.[1]

SynthesisRoute Start1 4-Nitrobenzoic Acid Step1 Activation (SOCl2 or HATU) Start1->Step1 Start2 3-Methylpiperidine Start2->Step1 Inter Intermediate: (4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone Step1->Inter Amide Coupling Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Final Target: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Step2->Final Nitro Reduction

Figure 1: Preferred synthetic pathway utilizing a nitro-precursor to avoid aniline interference during amide coupling.[1]

Critical Process Parameters
  • Stereochemistry: Commercial 3-methylpiperidine is often racemic.[1] If a specific enantiomer (R or S) is required, chiral resolution must occur before coupling, or chiral HPLC must be used on the final product.[1]

  • Temperature Control: The acylation step is exothermic.[1] Maintain reaction temperature < 10°C during addition to prevent bis-acylation or ring opening.[1]

Chemical Reactivity & Stability

Understanding the reactivity profile is essential for using this molecule as a scaffold in further drug design.[1]

Functional Group Reactivity

The molecule possesses two distinct reactive centers:

  • The Aniline (Nucleophile): Highly reactive.[1] It participates in acylation, alkylation, reductive amination, and diazotization.[1]

  • The Amide (Electrophile/Stable): The tertiary amide is robust.[1] It resists hydrolysis under mild acid/base conditions, making it a stable linker in biological systems.[1]

Reactivity Network

Reactivity Core (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Rxn1 Acylation / Sulfonylation Core->Rxn1 Electrophiles (R-COCl) Rxn2 Diazotization (NaNO2/HCl) Core->Rxn2 < 5°C Rxn3 Reductive Amination Core->Rxn3 Aldehydes + NaBH(OAc)3 Rxn4 Amide Hydrolysis (Extreme pH) Core->Rxn4 6N HCl, Reflux Prod1 Ureas / Amides / Sulfonamides (Drug Conjugates) Rxn1->Prod1 Prod2 Aryl Halides / Phenols (Sandmeyer Rxn) Rxn2->Prod2 Prod3 Secondary/Tertiary Anilines Rxn3->Prod3 Prod4 4-Aminobenzoic Acid + 3-Methylpiperidine Rxn4->Prod4 Degradation

Figure 2: Reactivity profile highlighting the versatility of the aniline nitrogen for library generation.[1]

Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signatures are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region (δ 6.5 – 7.8 ppm): Two doublets (AA'BB' system) characteristic of a para-substituted benzene ring.[1]

    • δ ~7.2 ppm (2H, d, adjacent to carbonyl).[1]

    • δ ~6.5 ppm (2H, d, adjacent to amino group).[1]

  • Amine Protons (δ 5.0 – 6.0 ppm): Broad singlet (2H, -NH₂), exchangeable with D₂O.[1]

  • Piperidine Ring (δ 1.0 – 4.5 ppm): Complex multiplets due to the chiral center and ring inversion.[1]

    • δ ~0.9 ppm (3H, d, methyl group).[1]

    • δ ~3.5–4.5 ppm (Broad multiplets, N-CH₂ protons adjacent to amide).[1]

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H): Major peak at m/z 219.15 .[1]

  • Fragmentation: Loss of the piperidine ring (m/z ~120) is a common fragment ion.[1]

Safety & Handling Protocol

While specific toxicological data for this exact derivative may be limited, standard protocols for anilines and benzamides must be enforced.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves and safety glasses are mandatory.[1] Anilines can be absorbed through the skin and may cause methemoglobinemia.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline group is susceptible to oxidation (browning) upon prolonged exposure to air and light.[1]

  • Spill Management: Adsorb with sand or vermiculite.[1] Do not use bleach (hypochlorites) directly on aniline spills as this can generate toxic chloroanilines.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone (Analogous Structure Data). National Library of Medicine.[1][2] [Link][1][2]

Sources

Exploratory

Solubility Profiling of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone: An In-Depth Technical Guide

The following technical guide details the solubility profiling, thermodynamic behavior, and experimental characterization of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone . As direct experimental solubility tables for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic behavior, and experimental characterization of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone .

As direct experimental solubility tables for this specific intermediate are often proprietary or sparsely indexed in public repositories, this guide synthesizes structural physicochemical analysis , validated experimental protocols , and thermodynamic modeling strategies derived from homologous benzamide and piperidine derivatives.

Physicochemical Identity & Structural Analysis

To predict solubility behavior and design effective crystallization or formulation processes, one must first deconstruct the molecule’s interaction potential.

Compound: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Chemical Class:


-disubstituted benzamide / Aniline derivative.
Structural Dissection

The molecule consists of three distinct functional regions that dictate its solvation profile:

  • The Core (Benzamide Linkage): The central carbonyl (

    
    ) attached to the piperidine nitrogen forms a tertiary amide. Unlike secondary amides, this nitrogen lacks a hydrogen bond donor , reducing the compound's lattice energy compared to primary benzamides, potentially lowering the melting point and enhancing solubility in aprotic solvents.
    
  • The Hydrophilic Head (4-Aminophenyl): The primary amine (

    
    ) at the para position is a Hydrogen Bond Donor (HBD)  and Acceptor (HBA) . It imparts weak basicity (aniline-like 
    
    
    
    ), making the compound pH-sensitive.
  • The Lipophilic Tail (3-Methylpiperidine): The saturated heterocyclic ring is non-polar. The 3-methyl substituent introduces asymmetry and increases lipophilicity (

    
     increase 
    
    
    
    vs. unsubstituted piperidine), reducing water solubility while enhancing affinity for non-polar organic solvents like toluene or ethyl acetate.
Predicted Solubility Landscape

Based on Structure-Activity Relationships (SAR) of analogous benzamides [1, 2]:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions with the amide carbonyl; disruption of intermolecular H-bonds.
Polar Protic Methanol, EthanolGood H-bonding solvation of the primary amine and carbonyl oxygen.
Chlorinated Dichloromethane (DCM), ChloroformGood Favorable dispersion forces with the lipophilic piperidine ring.
Esters/Ethers Ethyl Acetate, THFModerate Good for crystallization; solubility decreases significantly with temperature (high

).
Non-Polar Hexane, HeptaneLow The polar amide/aniline core resists solvation by pure alkanes.
Aqueous Water (

)
Very Low Hydrophobic skeleton dominates.
Acidic Aqueous 0.1M HClHigh Protonation of the aniline

drastically increases solubility.

Experimental Methodology: Determination Protocols

For researchers synthesizing this compound (e.g., as an intermediate for kinase inhibitors or antihistamines), precise solubility data is required for yield optimization. Use the following Self-Validating Protocol .

Workflow Visualization

The following diagram outlines the decision logic for solubility determination and solvent screening.

SolubilityWorkflow Start Start: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Screening Phase 1: Visual Solvent Screening (Qualitative) Start->Screening Selection Select Solvents for Quantification (High/Low/Temp-Dependent) Screening->Selection Identify candidates Equilibrium Phase 2: Equilibrium Saturation (Shake-Flask Method) Selection->Equilibrium Analysis Phase 3: Quantitative Analysis (HPLC-UV or Gravimetric) Equilibrium->Analysis After 24-48h @ T Modeling Phase 4: Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Modeling Data fitting HPLC HPLC Method: C18 Column, MeOH:H2O Detection @ 254 nm Analysis->HPLC

Figure 1: Strategic workflow for determining the solubility profile of benzamide derivatives.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

This is the gold standard for generating thermodynamic data.

  • Preparation: Add excess solid (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours.

    • Integrity Check: Ensure solid phase is always present. If the solution becomes clear, add more solid.

  • Sampling: Stop stirring and allow phases to separate for 2 hours (or centrifuge).

  • Filtration: Withdraw the supernatant using a syringe filter (0.22 µm PTFE for organics, Nylon for aqueous).

    • Critical Step: Pre-warm the syringe/filter to the equilibrium temperature to prevent precipitation during filtration.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (typically

    
     nm for benzamides).
    
Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Ideal for constructing Metastable Zone Width (MSZW) curves for crystallization.

  • Prepare a mixture of known concentration (

    
    ).
    
  • Heat/Cool at a controlled rate (e.g., 0.5 K/min) while monitoring turbidity with a laser probe.

  • Record

    
     (clear point) and 
    
    
    
    (cloud point).

Thermodynamic Modeling & Data Correlation

To interpolate solubility at unmeasured temperatures, experimental data must be fitted to thermodynamic models. For benzamide derivatives, the Modified Apelblat Equation is the most authoritative model [2].

The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
        and 
      
      
      
      reflect the non-ideal behavior of the solution.
    • 
        is related to the enthalpy of solution.
      

Interpretation:

  • If

    
     is negative (typical), solubility increases with temperature (endothermic dissolution).
    
  • A high

    
     value (>0.99) confirms the model's validity for the specific solvent system.
    
Thermodynamic Functions

Using the Van't Hoff analysis, you can calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates the process is endothermic, requiring heat input (heating promotes solubility).
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       implies the dissolution is non-spontaneous (saturation requires energy/mixing), typical for stable crystalline solids.
      

Applications in Purification & Crystallization

The solubility differential of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone in different solvents drives its purification strategy.

Anti-Solvent Crystallization Strategy

Due to the likely high solubility in Methanol and low solubility in Water or Heptane :

  • Dissolution: Dissolve the crude intermediate in warm Methanol (or Ethanol).

  • Filtration: Filter out insoluble inorganic salts (if any).

  • Precipitation: Slowly add Water (anti-solvent) or cool the solution.

  • Result: The hydrophobic 3-methylpiperidine tail forces the molecule out of solution as water content increases, yielding high-purity crystals.

Acid-Base Extraction (Work-up)

Leveraging the basic aniline nitrogen:

  • Extraction: Dissolve crude reaction mixture in Ethyl Acetate.

  • Wash: Wash with dilute HCl (aq). The compound moves to the aqueous phase (as the hydrochloride salt).

  • Impurity Removal: Organic impurities remain in the Ethyl Acetate layer.

  • Recovery: Basify the aqueous layer (pH > 9) with NaOH. The compound precipitates or can be extracted back into fresh DCM.

References

  • Wang, J., et al. (2023). "Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures." Journal of Chemical & Engineering Data, 68(4). Link

  • Shaikh, S. R., et al. (2012). "Synthesis, Characterization and Bioactivity Study of Novel Benzamides." International Journal of Chemical Sciences, 11(1). Link

  • Ferreira, R. S., et al. (2021). "Structure-Based Optimization of Quinazolines as Cruzain and TbrCATL Inhibitors." Journal of Medicinal Chemistry, 64(17). (Contains synthesis/solubility protocols for (4-aminophenyl)(piperidin-1-yl)methanone analogs). Link

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

Foundational

Technical Guide: Biological Potential &amp; Synthetic Utility of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Derivatives

Executive Summary: The "Aniline-Piperidine" Privileged Scaffold (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone represents a high-value privileged scaffold in medicinal chemistry. While often encountered as a building b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aniline-Piperidine" Privileged Scaffold

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone represents a high-value privileged scaffold in medicinal chemistry. While often encountered as a building block or library standard (CAS 1580818-26-3), its structural architecture—combining a polar, reactive aniline headgroup with a lipophilic, sterically defined piperidine tail—positions it as a critical intermediate in the discovery of GPCR ligands, serine protease inhibitors, and ion channel modulators.

This guide analyzes the potential biological activity of this scaffold, treating it not merely as a standalone compound but as a "lead-like" fragment. We explore its utility in Fragment-Based Drug Discovery (FBDD) and provide validated protocols for its synthesis and derivatization.

Structural Analysis & Pharmacophore Mapping[1]

The molecule is defined by three distinct pharmacophoric regions. Understanding these is essential for predicting biological interaction.

The Pharmacophore Triad
  • The Warhead/Anchor (4-Aminophenyl):

    • Function: Primary H-bond donor.

    • Utility: In its free form, it mimics the P1 residue in protease inhibitors. Crucially, it serves as a chemical handle for diversification into ureas, sulfonamides, or heteroaryl systems (e.g., Factor Xa inhibitors like Rivaroxaban utilize similar aniline-derived motifs).

  • The Linker (Methanone/Amide):

    • Function: Rigidifies the distance between the aromatic ring and the basic nitrogen (though here the N is amidic and non-basic). It acts as a hydrogen bond acceptor.

  • The Hydrophobic Tail (3-Methylpiperidine):

    • Function: Provides lipophilic bulk and shape complementarity.

    • The "Magic Methyl" Effect: The 3-methyl substituent introduces chirality (creating R and S enantiomers) and breaks molecular symmetry. This often improves selectivity by inducing steric clashes in off-target binding pockets and can metabolically stabilize the piperidine ring against oxidation.

Visualization: Pharmacophore Connectivity

Pharmacophore cluster_targets Potential Biological Targets Aniline 4-Amino Group (H-Bond Donor / Derivatization Site) Benzene Phenyl Ring (Pi-Stacking) Aniline->Benzene Electronic Donation Linker Carbonyl Linker (Rigid Spacer / H-Bond Acceptor) Benzene->Linker Scaffold Core Piperidine 3-Methylpiperidine (Hydrophobic / Chiral Selector) Linker->Piperidine Amide Bond GPCR GPCRs (H3, D3) (If reduced to amine) GPCR->Piperidine Enzyme Serine Proteases (Factor Xa analogs) Enzyme->Aniline

Figure 1: Pharmacophore connectivity of the (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone scaffold, highlighting regions critical for target engagement.

Potential Biological Activities[1][2][3][4][5][6][7][8][9]

Based on structural homology to known drugs and bioactive probes, this scaffold is predicted to exhibit activity in the following domains:

GPCR Modulation (Histamine & Dopamine)

The N-benzoylpiperidine motif is a classic template for GPCR ligands.

  • Histamine H3 Antagonists: Many H3 antagonists feature a central piperidine ring linked to a polar head group. The 3-methyl substitution is a known strategy to enhance potency by restricting the conformation of the piperidine ring.

  • Dopamine D3/D2: If the amide carbonyl is reduced to a methylene (benzylamine), the scaffold becomes a high-affinity dopaminergic ligand. As an amide, it may act as an allosteric modulator or a neutral antagonist.

Enzyme Inhibition (Proteases & Kinases)
  • Factor Xa & Thrombin: The 4-aminophenyl group is a bioisostere for the S1 pocket-binding moieties found in anticoagulants. Derivatization of the amine with a chlorothiophene-carbonyl group (as seen in Rivaroxaban precursors) could yield potent Factor Xa inhibitors.[1]

  • KDM1A (LSD1) Inhibitors: Benzamide derivatives have been explored as epigenetic modulators. The piperidine tail fits into the substrate channel of lysine-specific demethylases.

Anti-Inflammatory (NLRP3)

Recent literature identifies N-(piperidin-4-yl)benzamide derivatives as inhibitors of the NLRP3 inflammasome. While the title compound has the piperidine nitrogen attached to the carbonyl (reverse amide relative to some NLRP3 binders), the steric and electronic properties remain relevant for exploring this chemical space.

Experimental Protocols

Synthesis of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

Objective: Efficient coupling of 4-aminobenzoic acid to 3-methylpiperidine without over-acylation of the aniline nitrogen.

Mechanism: Direct coupling using unprotected 4-aminobenzoic acid is risky due to self-polymerization. A protection-deprotection strategy is recommended for high purity.

Workflow Diagram:

Synthesis Start Start: 4-Nitrobenzoic Acid Step1 Activation: SOCl2 or Oxalyl Chloride Solvent: DCM/DMF (cat) Start->Step1 Step2 Coupling: Add 3-Methylpiperidine Base: TEA or DIPEA Step1->Step2 Intermediate Intermediate: (4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone Step2->Intermediate Step3 Reduction: H2, Pd/C (10%) Solvent: MeOH/EtOH Intermediate->Step3 Final Product: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Step3->Final

Figure 2: Synthetic pathway utilizing a nitro-reduction strategy to ensure chemoselectivity.

Detailed Protocol:

  • Acid Chloride Formation: Dissolve 4-nitrobenzoic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2h until gas evolution ceases. Concentrate to remove excess reagent.

  • Amide Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C. Add 3-methylpiperidine (1.1 eq) and Triethylamine (2.0 eq) dropwise. Warm to RT and stir for 4h.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.

  • Nitro Reduction: Dissolve the nitro-intermediate in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate under H2 balloon (1 atm) for 12h. Filter through Celite.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (EtOAc/Hexane).

In Vitro ADME Profiling

Before advancing to biological assays, the physicochemical properties must be validated.

ParameterAssay TypeTarget ValueRationale
LogD (pH 7.4) Shake-flask / HPLC1.5 – 3.0Ensures balance between solubility and membrane permeability.
Solubility Kinetic (PBS, pH 7.4)> 50 µMThe amide bond improves solubility compared to purely lipophilic analogs.
Microsomal Stability Liver Microsomes (Human/Rat)T½ > 30 minThe 3-methyl group on the piperidine is specifically placed to block metabolic oxidation at the susceptible ring positions.

Strategic Recommendations for Researchers

  • Chiral Resolution: The 3-methylpiperidine moiety creates a chiral center. Biological activity often resides in a single enantiomer. Recommendation: Separate the enantiomers of the intermediate 3-methylpiperidine prior to coupling, or use chiral HPLC (Chiralpak AD-H column) to separate the final product.

  • Derivatization Library: Use the free 4-amino group to generate a focused library.

    • Reaction A: Sulfonylation (Ar-SO2-Cl) → Potential 5-HT6 antagonists.

    • Reaction B: Urea formation (Isocyanates) → Potential Soluble Epoxide Hydrolase (sEH) inhibitors.

  • Safety: The aniline moiety can be a structural alert for genotoxicity (Ames positive). Early toxicity screening is mandatory if developing for in vivo use.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57889181. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one. Retrieved from [Link]

  • Molecules. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Retrieved from [Link]

  • Chemical Biology & Drug Design. (2014). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Retrieved from [Link]

Sources

Exploratory

Literature review of aminophenyl methanone compounds in medicinal chemistry

Executive Summary: The Molecular Pivot In the lexicon of medicinal chemistry, few structures possess the "privileged" status of aminophenyl methanones (commonly referred to in the literature as 2-aminobenzophenones ). Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Pivot

In the lexicon of medicinal chemistry, few structures possess the "privileged" status of aminophenyl methanones (commonly referred to in the literature as 2-aminobenzophenones ). This scaffold is not merely a structural motif; it is a molecular pivot. Its unique geometry—defined by an intramolecular hydrogen bond between the carbonyl oxygen and the amino hydrogen—creates a pre-organized reactive center that serves as the gateway to arguably the most successful class of CNS depressants in history: the benzodiazepines.

However, modern drug discovery has repurposed this scaffold beyond its role as an intermediate. Contemporary research identifies aminophenyl methanone derivatives as potent, standalone pharmacophores in oncology (specifically tubulin polymerization inhibition) and inflammation (p38 MAPK inhibition). This guide analyzes the synthetic architecture, therapeutic vectors, and experimental protocols necessary for leveraging this scaffold in high-value drug development.[1]

Structural Architecture & SAR

The core utility of the (2-aminophenyl)(phenyl)methanone scaffold lies in its ortho-disposition . This proximity allows for facile heterocyclization, but also dictates the binding affinity in kinase and tubulin pockets.

The Intramolecular Lock

The ortho-amino group forms a 6-membered hydrogen-bonded ring with the carbonyl. This reduces the basicity of the amine and the electrophilicity of the ketone, stabilizing the molecule against non-specific metabolic attack while keeping it primed for acid-catalyzed cyclization.

Divergent Synthesis Potential

The following diagram illustrates how the core scaffold acts as a divergence point for three distinct therapeutic classes based on substituent modification (SAR).

SAR_Divergence Core 2-Aminophenyl Methanone Core Benzo 1,4-Benzodiazepines (CNS / Anxiolytic) Core->Benzo + Glycine/Amine Cyclization Tubulin Phenstatin Analogues (Oncology / Tubulin) Core->Tubulin 3,4,5-Trimethoxy Substitution Kinase p38 MAPK Inhibitors (Inflammation) Core->Kinase Pyridinyl Replacement

Figure 1: Divergent synthesis pathways from the aminophenyl methanone core. Modifications at the phenyl rings dictate the therapeutic endpoint.

Synthetic Methodologies

While historical methods (e.g., oxidative cleavage of indoles) exist, modern medicinal chemistry demands scalability and functional group tolerance. We focus here on two primary self-validating protocols.

The Sugasawa Reaction (Boron-Mediated)

This is the industry standard for ortho-acylation of anilines.

  • Mechanism: The reaction utilizes Boron Trichloride (

    
    ) and Aluminum Chloride (
    
    
    
    ) to activate a nitrile, which then undergoes electrophilic attack by the aniline.
  • Advantage: Exclusively yields the ortho isomer due to the boron template effect, avoiding the para isomer common in standard Friedel-Crafts acylations.

The Triflic Acid Mediated Houben-Hoesch

For laboratories requiring milder conditions without heavy metal Lewis acids, the triflic acid method is superior.

Reaction Scheme Visualization:

Synthesis_Pathway Start Anthranilic Nitrile (2-Aminobenzonitrile) Inter Ketimine Intermediate (Stable Salt) Start->Inter Electrophilic Aromatic Substitution (60-80°C) Reagent Ar-H + TfOH (Triflic Acid) Reagent->Inter Product 2-Aminobenzophenone (Target Scaffold) Inter->Product Hydrolysis Hydrolysis H2O / NaOH (Workup) Hydrolysis->Product

Figure 2: Triflic acid mediated synthesis of 2-aminobenzophenones via ketimine intermediates.

Therapeutic Applications

Oncology: Tubulin Polymerization Inhibition

Benzophenone derivatives, particularly those mimicking Combretastatin A-4 , bind to the colchicine site of tubulin.[2]

  • Mechanism: The methanone bridge replaces the unstable cis-stilbene olefin of combretastatin. This "phenstatin" class prevents microtubule assembly during mitosis, leading to cell cycle arrest at the G2/M phase.

  • Key SAR Feature: A 3,4,5-trimethoxy substitution pattern on one phenyl ring is critical for nanomolar affinity to the colchicine pocket.

Inflammation: p38 MAPK Inhibition

The scaffold serves as a template for ATP-competitive inhibitors.

  • Mechanism: The carbonyl oxygen acts as a hydrogen bond acceptor for the backbone amide of Met109 (in p38

    
    ), while the aryl groups occupy the hydrophobic pockets.
    
  • Clinical Relevance: These compounds modulate cytokine production (TNF-

    
    , IL-1
    
    
    
    ) in rheumatoid arthritis models.

Experimental Protocol: Synthesis of 2-Amino-4'-chlorobenzophenone

This protocol is adapted for high reproducibility in a standard medicinal chemistry lab. It utilizes the nitrile-addition methodology which avoids the handling of unstable acid chlorides.

Materials & Reagents
  • 2-Aminobenzonitrile (1.0 eq)

  • Chlorobenzene (Solvent/Reagent, excess)

  • Boron Trichloride (1.0 M in heptane, 1.2 eq)

  • Aluminum Chloride (

    
    , solid, 1.2 eq)
    
  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Lewis Acid Activation:

    • In a flame-dried 250 mL round-bottom flask under Argon, dissolve 2-aminobenzonitrile (10 mmol) in dry DCE (50 mL).

    • Cool to 0°C in an ice bath.

    • Add

      
       solution dropwise via syringe. Caution: Exothermic.
      
    • Add solid

      
       in one portion. The solution will turn yellow/orange.
      
  • Addition & Reflux:

    • Add Chlorobenzene (20 mL).

    • Warm to room temperature, then heat to reflux (85°C) for 12 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The nitrile spot (

      
      ) should disappear.
      
  • Hydrolysis (Critical Step):

    • Cool the mixture to 0°C.

    • Slowly quench with 2N HCl (50 mL). This hydrolyzes the intermediate ketimine species.

    • Heat the biphasic mixture at 80°C for 30 minutes to ensure complete conversion of the imine to the ketone.

  • Workup & Purification:

    • Separate layers. Extract aqueous layer with DCM (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      .
      
    • Concentrate in vacuo.[3]

    • Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Validation (Expected)
Analytical MethodExpected SignalInterpretation
1H NMR (CDCl3)

6.0-6.5 ppm (Broad Singlet, 2H)
Primary Amine (

)
IR Spectroscopy ~1630 cm

C=O stretch (Lowered due to H-bonding)
IR Spectroscopy ~3300-3400 cm

N-H stretch
MS (ESI) [M+H]+ = 232.05Consistent with

References

  • Walsh, D. A. (1980). Synthesis and biological activity of 2-aminobenzophenones.[1][3][4][5] Synthesis, 1980(09), 677-688.

  • Zhang, S., et al. (2016).[2] The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors.[2][6] RSC Advances, 6, 84496-84504.

  • Deng, X., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.[3] ACS Omega, 4(26), 22210–22216.

  • Vertex Pharmaceuticals. (2002). Design and synthesis of potent p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 45(14), 2994-3008.

  • Ghomi, J. S., et al. (2025). A convenient method for the preparation of 2-aminobenzophenone derivatives under ultrasonic irradiation.[4] ResearchGate.

Sources

Foundational

The Piperidine-Methanone Scaffold: A Structural History of CNS Modulation

Topic: The Piperidine-Methanone Scaffold: From Antipsychotic Pioneers to Modern CNS Therapeutics Content Type: Technical Whitepaper / Medicinal Chemistry History Audience: Medicinal Chemists, Pharmacologists, and Drug De...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Piperidine-Methanone Scaffold: From Antipsychotic Pioneers to Modern CNS Therapeutics Content Type: Technical Whitepaper / Medicinal Chemistry History Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Methanone Bridge

In the lexicon of medicinal chemistry, few structural motifs have demonstrated the versatility and endurance of the piperidine-based methanone (piperidinyl-methanone). Defined by a piperidine ring linked via a ketone carbonyl to an aryl or heteroaryl moiety, this scaffold serves as the pharmacophoric backbone for a distinct lineage of Central Nervous System (CNS) agents.

While often overshadowed by the final heterocyclic systems they generate (e.g., benzisoxazoles in risperidone), piperidine methanones represent a critical "divergent intermediate" in drug discovery. This guide analyzes the discovery, synthetic evolution, and structural-activity relationships (SAR) of this scaffold, tracing its trajectory from the early butyrophenones to modern atypical antipsychotics and beyond.

Historical Evolution: The Dopamine Antagonist Era

The history of the piperidine-methanone scaffold is inextricably linked to the search for potent dopamine D2 receptor antagonists. The discovery pipeline can be segmented into two distinct eras: the Linear Era (Butyrophenones) and the Cyclized Era (Benzisoxazoles).

Era I: The Butyrophenone Template (1958)

Paul Janssen’s discovery of Haloperidol in 1958 established the first major application of a piperidine linked to a ketone chain. Although Haloperidol is technically a butyrophenone (phenyl-butanone-piperidine), it validated the core concept: a basic piperidine nitrogen separated from an aryl ketone by a specific carbon chain length is essential for D2 affinity.

  • Mechanism: The ketone carbonyl interacts with a serine residue in the D2 receptor binding pocket, while the piperidine nitrogen forms a salt bridge with an aspartate residue.

  • Limitation: High affinity for D2 receptors in the striatum led to significant Extrapyramidal Symptoms (EPS).

Era II: The Atypical Shift & The Key Intermediate (1980s-1990s)

The quest to mitigate EPS led to the development of "atypical" antipsychotics with dual 5-HT2A/D2 antagonism. This era birthed Risperidone (1993) and its active metabolite Paliperidone (2006).

Here, the piperidine-methanone is not just a linker but the critical synthetic precursor . The molecule (2,4-difluorophenyl)(piperidin-4-yl)methanone (often coded as R-6238 or similar internal designations) is the obligate intermediate.

  • The Chemical Pivot: Unlike Haloperidol, where the ketone remains intact, in Risperidone synthesis, the methanone carbonyl is cyclized with hydroxylamine to form the 1,2-benzisoxazole ring.

  • Significance: The "methanone" functionality provides the electrophilic center required to close the heteroaromatic ring, locking the aryl and piperidine moieties into a rigid, bioactive conformation.

Visualization: Scaffold Evolution

ScaffoldEvolution Haloperidol Haloperidol (1958) (Butyrophenone Class) Flexible Linker MethanoneInt (2,4-Difluorophenyl) (piperidin-4-yl)methanone (The Divergent Intermediate) Haloperidol->MethanoneInt Structural Optimization Risperidone Risperidone (1993) (Benzisoxazole Class) Rigidified Bioisostere MethanoneInt->Risperidone Cyclization w/ NH2OH Paliperidone Paliperidone (2006) (9-OH Metabolite) Optimized PK Profile Risperidone->Paliperidone Metabolic Hydroxylation

Figure 1: The evolutionary pathway from flexible butyrophenones to the rigid benzisoxazoles, highlighting the central role of the methanone intermediate.

Synthetic Methodologies & Protocols

The synthesis of the core (2,4-difluorophenyl)(piperidin-4-yl)methanone is a benchmark protocol in medicinal chemistry. It requires balancing the nucleophilicity of the piperidine nitrogen with the electrophilicity of the carbonyl precursors.

Protocol: Friedel-Crafts Acylation Route

This is the industrial standard for generating the aryl-piperidine ketone linkage.

Objective: Synthesis of (2,4-difluorophenyl)(1-acetylpiperidin-4-yl)methanone (Precursor to the free amine).

Reagents:

  • 1-Acetylisonipecotoyl chloride (Prepared from isonipecotic acid)

  • 1,3-Difluorobenzene

  • Aluminum Chloride (

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE) or Carbon Disulfide (

    
    )
    

Step-by-Step Methodology:

  • Acyl Chloride Formation: Reflux 1-acetylisonipecotic acid with Thionyl Chloride (

    
    ) for 2 hours. Evaporate excess 
    
    
    
    to yield the acid chloride.
  • Lewis Acid Activation: Suspend anhydrous

    
     (2.5 eq) in dry DCE at 0°C.
    
  • Addition: Dropwise add the 1-acetylisonipecotoyl chloride to the suspension. Stir for 30 mins to form the acylium ion complex.

  • Friedel-Crafts Reaction: Add 1,3-difluorobenzene (1.1 eq) dropwise, maintaining temperature <10°C.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Evolution of HCl gas indicates reaction progress.

  • Quench & Hydrolysis: Pour the reaction mixture onto crushed ice/HCl. The Lewis acid complex breaks, precipitating the ketone.

  • Deprotection (Optional): Acidic hydrolysis (6N HCl, reflux) removes the N-acetyl group to yield the free piperidine amine salt.

Protocol: The Grignard-Nitrile Route

An alternative approach used when Friedel-Crafts conditions are too harsh for other substituents.

  • Starting Material: 1-Benzylpiperidine-4-carbonitrile.

  • Grignard Reagent: 2,4-Difluorophenylmagnesium bromide (prepared in THF).

  • Addition: Add Grignard reagent to the nitrile at 0°C. The intermediate imine salt forms.

  • Hydrolysis: Acidic workup converts the imine to the ketone (methanone).

Visualization: Synthetic Workflow

Synthesis Isonipecotic Isonipecotic Acid (Piperidine-4-COOH) AcylChloride Acyl Chloride Intermediate Isonipecotic->AcylChloride SOCl2, Reflux Complex Acylium-AlCl3 Complex AcylChloride->Complex AlCl3, 0°C Methanone (2,4-Difluorophenyl) (piperidin-4-yl)methanone Complex->Methanone 1. Reflux 2. Hydrolysis Difluoro 1,3-Difluorobenzene Difluoro->Complex Friedel-Crafts Benzisoxazole Risperidone Core (Benzisoxazole) Methanone->Benzisoxazole NH2OH·HCl Base, Cyclization

Figure 2: The chemical pathway from simple precursors to the complex antipsychotic core.

Structural-Activity Relationship (SAR) Data

The "methanone" linker is not merely a passive connector; its electronic and steric properties are vital for receptor affinity.

Structural ModificationEffect on D2/5-HT2A AffinityPharmacological Outcome
Ketone Reduction (C=O to CH-OH) Drastic decrease (>100-fold loss)Loss of H-bond acceptor capability; inactive.
Linker Elongation (Methanone to Ethanone) Moderate decrease in affinityDisrupts the optimal distance between the basic N and the aryl ring.
Piperidine N-Substitution Critical for selectivityBulky hydrophobic groups (e.g., benzisoxazole-ethyl) enhance 5-HT2A affinity (Atypical profile).
Aryl Fluorination (2,4-difluoro) Increases metabolic stability & lipophilicityPrevents rapid oxidative metabolism; enhances CNS penetration.

Key Insight: The ketone oxygen in the methanone bridge often serves as a hydrogen bond acceptor in the receptor pocket (or the precursor to the heterocycle that performs this function). Removing it or reducing it to an alcohol generally ablates activity, highlighting the "methanone" as a pharmacophoric necessity.

Modern Applications & Future Directions

Synthetic Cannabinoids & NPS

In the realm of Novel Psychoactive Substances (NPS), the piperidine-methanone scaffold has re-emerged. While indole-based cannabinoids (JWH series) are more common, N-benzoylpiperidine analogs have been detected.

  • Mechanism:[1][2] These compounds act as CB1/CB2 agonists. The methanone linker mimics the carbonyl found in the naphthoyl-indole structure of JWH-018.

Multi-Target Directed Ligands (MTDLs)

Current research utilizes the piperidine-methanone scaffold to design MTDLs for Alzheimer's disease. By combining the acetylcholine esterase (AChE) inhibitory potential of the piperidine ring (mimicking Donepezil) with the antioxidant properties of aryl-methanone derivatives, researchers are creating hybrid molecules that treat both symptoms and underlying oxidative stress.

References

  • Janssen, P. A. (1959). The pharmacology of haloperidol. International Review of Neurobiology.

  • Megens, A. A., et al. (1994). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology.

  • Corey Organics. (n.d.). [2,4-Dp]-Piperidin-4-Yl-Methanone Oxime HCl: Product Data and Synthesis.

  • PubChem. (2025).[3] (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone Compound Summary. National Library of Medicine.

  • Piotr, P., et al. (2025).[4] Piperidine-containing drugs and recently studied analogs - biological activity and synthetic access.[1] European Journal of Medicinal Chemistry.

  • Veeprho. (n.d.). (2,4-difluorophenyl)-2-piperidinyl methanone Reference Standard.

Sources

Exploratory

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone as a scaffold in drug discovery

Leveraging Privileged Benzoylpiperidine Architectures in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the benzoylpiperidine moiety is recognized as a "privileged structure"—a molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging Privileged Benzoylpiperidine Architectures in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the benzoylpiperidine moiety is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This guide focuses on a specific, high-value derivative: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS 79868-21-6).[1][2]

This scaffold combines three critical design elements:

  • The Benzamide Core: A rigid linker providing hydrogen bond acceptor capability.

  • The 3-Methylpiperidine Ring: A lipophilic domain with introduced chirality and conformational restriction, superior to unsubstituted piperidines for selectivity.

  • The 4-Aniline Handle: A versatile vector for library expansion (urea, amide, or sulfonamide formation) or a "hinge-binding" motif in kinase inhibition.

This whitepaper outlines the synthetic accessibility, conformational analysis, and application of this scaffold in high-throughput screening (HTS) and lead optimization.

Chemical Architecture & Properties[3][4][5]

Structural Analysis

The molecule consists of a para-aniline ring coupled via a carbonyl linker to a 3-methylpiperidine.

  • Molecular Formula: C₁₃H₁₈N₂O[2][3][4]

  • Molecular Weight: 218.29 g/mol

  • LogP (Predicted): ~1.8 (Ideal for fragment-based drug discovery).

  • H-Bond Donors: 1 (Aniline -NH₂)

  • H-Bond Acceptors: 2 (Amide carbonyl, Aniline nitrogen)

Conformational Bias: The 3-Methyl Effect

Unlike the symmetric piperidine, the 3-methyl substitution breaks symmetry and introduces chirality. In the preferred chair conformation, the methyl group predominantly occupies the equatorial position to minimize 1,3-diaxial interactions. This restricts the conformational space of the piperidine ring, potentially reducing the entropic penalty upon binding to a protein target—a key advantage over flexible, unsubstituted piperidine analogs.

Synthetic Pathways[5]

The synthesis of this scaffold is robust, scalable, and amenable to industrial production. The preferred route avoids direct coupling of 4-aminobenzoic acid (PABA) to prevent self-polymerization, instead utilizing a nitro-precursor reduction strategy.

Validated Synthetic Route (DOT Diagram)

SynthesisRoute SM1 4-Nitrobenzoyl Chloride Inter Intermediate: (4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone SM1->Inter Acylation SM2 3-Methylpiperidine SM2->Inter Product Product: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Inter->Product Nitro Reduction Reagent1 TEA, DCM 0°C to RT Reagent2 H2, Pd/C or Fe/NH4Cl

Figure 1: Two-step industrial synthesis route via nitro-reduction.

Detailed Protocol: Nitro-Reduction Route

Step 1: Amide Coupling

  • Setup: Charge a 500 mL round-bottom flask with 3-methylpiperidine (1.0 eq) and dichloromethane (DCM, 10 vol). Cool to 0°C.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) dropwise.

  • Acylation: Slowly add 4-nitrobenzoyl chloride (1.0 eq) dissolved in DCM. Maintain temperature < 5°C to prevent exotherms.

  • Workup: Stir at room temperature (RT) for 4 hours. Wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

    • Checkpoint: The intermediate should be a yellow solid/oil. Verify by LC-MS (M+H expected).

Step 2: Nitro Reduction (Fe/NH₄Cl Method) Why this method? It is chemoselective and avoids the use of pressurized hydrogen gas, making it safer for standard lab hoods.

  • Reaction: Dissolve the nitro intermediate in EtOH/H₂O (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux: Heat to 80°C for 2-4 hours. Monitor by TLC (disappearance of non-polar nitro compound; appearance of polar fluorescent amine).

  • Filtration: Filter hot through a Celite pad to remove iron oxides.

  • Isolation: Concentrate filtrate. Partition between EtOAc and water. The product is in the organic layer.

  • Purification: Recrystallize from EtOH/Hexanes or purify via flash chromatography (0-5% MeOH in DCM).

Derivatization & Library Design

The primary utility of this scaffold lies in the 4-amino group (aniline). It serves as a nucleophilic handle to generate diverse libraries targeting GPCRs, kinases, and ion channels.

Library Expansion Strategies
Reaction TypeReagent ClassProduct ClassMedicinal Utility
Urea Formation Isocyanates (R-NCO)Diaryl UreasKinase inhibitors (Type II), sEH inhibitors
Amide Coupling Acid Chlorides / Carboxylic AcidsBis-AmidesPeptidomimetics, Protease inhibitors
Sulfonylation Sulfonyl ChloridesSulfonamidesIon channel blockers (Nav1.7), Carbonic anhydrase
Reductive Amination Aldehydes + NaBH(OAc)₃Secondary AnilinesTuning basicity/solubility, GPCR ligands
Workflow: Urea Library Generation (DOT Diagram)

LibraryGen cluster_reactions Parallel Synthesis Divergence Scaffold Scaffold Core: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Rxn1 + Phenyl Isocyanate (DCM, RT) Scaffold->Rxn1 Rxn2 + 2-Fluorobenzyl Isocyanate (DCM, RT) Scaffold->Rxn2 Rxn3 + 3-Pyridyl Isocyanate (DCM, RT) Scaffold->Rxn3 Hit Target Hit: Urea Derivative (Kinase/GPCR Active) Rxn1->Hit Rxn2->Hit Rxn3->Hit

Figure 2: Parallel synthesis workflow for urea-based library generation.

Medicinal Chemistry Applications

GPCR Modulation (Dopamine/Serotonin)

Benzoylpiperidines are classic pharmacophores for GPCRs. The 4-amino group can be derivatized to mimic the distal aromatic rings found in D2/D3 antagonists or 5-HT2A ligands.

  • Mechanism: The piperidine nitrogen (amide) acts as a linker, while the 3-methyl group provides steric bulk that can enhance selectivity between receptor subtypes (e.g., D2 vs D4) by exploiting small hydrophobic pockets.

Kinase Inhibition

The 4-aminobenzoyl motif is structurally homologous to the "head groups" of many Type II kinase inhibitors (e.g., Imatinib analogs).

  • Strategy: Convert the aniline into a urea. The urea hydrogens form a donor-acceptor pair with the Glu-Lys salt bridge in the kinase "C-helix out" pocket, while the piperidine tail extends into the solvent-exposed region, improving solubility.

Case Study: HCV and VR1 Antagonists

Research indicates that 4-aminopiperidine and benzoylpiperidine scaffolds are effective in inhibiting Hepatitis C Virus (HCV) assembly and acting as TRPV1 (VR1) antagonists. The 3-methyl substitution on the piperidine ring has been shown in similar series to improve metabolic stability by blocking oxidative metabolism at the susceptible alpha-position.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 12224794, (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone. Retrieved from [Link]

  • Scaffold Privileged Status

    • Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry. [Link]

  • Synthetic Methodology (Amide Coupling)

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. [Link]

  • Application in Kinase Inhibitors (Urea Formation)

    • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF. Cell. [Link]

  • Piperidine Conformational Analysis: Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Standard Text Reference).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

Executive Summary & Strategic Utility This application note details a robust, scalable protocol for the synthesis of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS: 1580818-26-3 for HCl salt). This molecule serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This application note details a robust, scalable protocol for the synthesis of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS: 1580818-26-3 for HCl salt). This molecule serves as a "privileged scaffold" in medicinal chemistry, functioning as a critical intermediate for Factor Xa inhibitors (e.g., Rivaroxaban analogs) and various kinase inhibitors.

The synthesis is designed to avoid the common pitfall of self-coupling associated with unprotected 4-aminobenzoic acid. Instead, we utilize a Nitro-Reduction Strategy , coupling 4-nitrobenzoic acid with 3-methylpiperidine followed by chemoselective reduction. This approach ensures high regioselectivity and minimizes byproduct formation.

Key Technical Advantages
  • Scalability: The acid chloride activation method used herein is suitable for gram-to-kilogram scale-up.

  • Purity Profile: The intermediate nitro compound is highly crystalline, allowing for purification via recrystallization rather than expensive chromatography.

  • Stereochemical Considerations: While this protocol describes the use of racemic 3-methylpiperidine, the conditions are mild enough to preserve stereochemistry if enantiopure (3R)- or (3S)-3-methylpiperidine is utilized.

Retrosynthetic Analysis

The logical disconnection reveals two commercially available starting materials: 4-nitrobenzoyl chloride (or 4-nitrobenzoic acid) and 3-methylpiperidine .

Retrosynthesis Target (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (Target Scaffold) NitroInt (4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone (Stable Intermediate) NitroInt->Target Nitro Reduction (H2, Pd/C) Acid 4-Nitrobenzoyl Chloride (Electrophile) Acid->NitroInt Amide Coupling Amine 3-Methylpiperidine (Nucleophile) Amine->NitroInt (DCM, Et3N)

Figure 1: Retrosynthetic strategy utilizing the nitro-precursor to mask the aniline functionality.[1]

Experimental Protocol

Phase 1: Amide Coupling (Synthesis of Nitro-Intermediate)

Objective: To couple 3-methylpiperidine with the activated acid derivative while managing the exotherm to prevent bis-acylation or degradation.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
4-Nitrobenzoyl chloride 185.561.018.5 gElectrophile
3-Methylpiperidine 99.171.110.9 gNucleophile
Triethylamine (Et3N) 101.191.515.2 gBase Scavenger
Dichloromethane (DCM) --200 mLSolvent
Step-by-Step Procedure
  • Preparation: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet and addition funnel, dissolve 3-methylpiperidine (1.1 eq) and Et3N (1.5 eq) in anhydrous DCM (150 mL).

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Stir for 15 minutes.

  • Addition: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in the remaining DCM (50 mL). Add this solution dropwise to the amine mixture over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 5 °C. The reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The acid chloride (Rf ~0.8) should disappear, and a new amide spot (Rf ~0.4) should appear.[2][3]

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 100 mL) to remove unreacted amine and Et3N.

    • Wash with Sat. NaHCO3 (2 x 100 mL) to remove any hydrolyzed nitrobenzoic acid.

    • Wash with Brine (100 mL).

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a yellow solid.

    • Yield Expectation: 85-95%.

Phase 2: Nitro Reduction (Synthesis of Target)

Objective: Chemoselective reduction of the nitro group to the aniline without reducing the aromatic ring or cleaving the amide bond.

Reagents & Stoichiometry
ReagentRoleConditions
Nitro-Intermediate (from Phase 1)Substrate10.0 g dissolved in MeOH (100 mL)
10% Pd/C (50% wet)Catalyst10 wt% loading (1.0 g)
Hydrogen Gas (H2) ReductantBalloon pressure (1 atm) or Parr Shaker (30 psi)
Step-by-Step Procedure
  • Inerting: Place the Nitro-Intermediate in a hydrogenation flask. Add Methanol (MeOH).[4] Purge the flask with Nitrogen (N2) for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C under a stream of N2.

    • Safety Warning: Pd/C is pyrophoric when dry. Always keep it wet with solvent and avoid air exposure.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (repeat 3 times). Stir vigorously at RT for 4–6 hours.

  • Monitoring: Monitor by TLC or LC-MS. The yellow color of the nitro compound will fade to a clear/pale solution.

    • Endpoint: Disappearance of starting material (M+H = 249) and appearance of product (M+H = 219).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[4]

    • Safety: Do not let the filter cake dry out; keep it wet to prevent ignition.

  • Purification: Concentrate the filtrate. The resulting oil often solidifies upon standing or treatment with diethyl ether.

    • Optional Salt Formation: Dissolve in EtOAc and add 4M HCl in Dioxane to precipitate the hydrochloride salt for long-term storage.

Analytical Validation (Self-Validating Data)

To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics.

TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-d6)

6.5 - 7.2 ppm (4H, dd)
Para-substituted aromatic system (AA'BB').
1H NMR (DMSO-d6)

5.2 - 5.5 ppm (2H, broad s)
-NH2 protons. Disappears with D2O shake.
1H NMR (DMSO-d6)

0.8 - 0.9 ppm (3H, d)
Methyl group on the piperidine ring.
LC-MS (ESI+) m/z = 219.15 [M+H]+Confirms molecular weight of free base.
Appearance Off-white to pale yellow solidDarkening indicates oxidation of aniline (store under inert gas).

Workflow Diagram

Workflow Start Start: 4-Nitrobenzoyl Cl + 3-Me-Piperidine Coupling Coupling Reaction (DCM, 0°C -> RT) Start->Coupling Workup1 Acid/Base Wash (Remove amine/acid) Coupling->Workup1 Intermed Nitro Intermediate (Yellow Solid) Workup1->Intermed Reduct Hydrogenation (H2, Pd/C, MeOH) Intermed->Reduct Filter Celite Filtration (Remove Pd) Reduct->Filter Final Final Product (4-Aminophenyl)(...) Filter->Final

Figure 2: End-to-end process flow for the synthesis of the target amide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Check Acid Chloride quality before use.
Bis-acylation Excess Acid ChlorideStrictly control stoichiometry (1.0 eq Acid Cl : 1.1 eq Amine).
Incomplete Reduction Catalyst PoisoningEnsure the Nitro intermediate is free of sulfur/chloride traces. Increase H2 pressure.
Product Color Oxidation of AnilineThe free base is air-sensitive. Store as HCl salt or under Argon.

References

  • World Intellectual Property Organization (WIPO). (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.[5] (Analogous nitro-reduction chemistry). Link

  • BenchChem. (2025).[6][7][8] Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71497163, (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone.Link

  • University of Johannesburg. (2018). Reductive amide coupling of nitroarenes and carboxylic acids.[9] (Mechanistic insight into nitro-group tolerance). Link

  • Sigma-Aldrich. (2025). Product Specification: (4-Nitrophenyl)(piperidin-1-yl)methanone.[3]Link

Sources

Application

Application Note: Validating (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone as a Privileged Scaffold in HTS

This Application Note is structured as a comprehensive technical guide for validating and utilizing (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (hereafter referred to as AMP-3MP ) as a privileged scaffold in Fragmen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for validating and utilizing (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (hereafter referred to as AMP-3MP ) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary

In modern High-Throughput Screening (HTS), the shift from "flat" aromatic compounds to three-dimensional (3D) fragments has significantly improved clinical success rates. AMP-3MP represents a high-value "privileged scaffold" containing two distinct pharmacophores:

  • The 3-Methylpiperidine Moiety: Provides essential sp³ character and chirality, allowing the molecule to escape "flatland" and explore specific hydrophobic pockets (e.g., S1/S2 pockets in proteases or allosteric sites in GPCRs).

  • The 4-Aminobenzamide Core: A proven motif in kinase inhibitors (hinge binders) and epigenetic modulators (e.g., CBX2 inhibitors), with a primary aniline serving as a versatile chemical handle for rapid library expansion.

This guide details the protocols for Solubility Profiling , Biophysical Validation (SPR) , and Functional Screening to validate AMP-3MP as a hit in early-stage discovery.

Strategic Workflow

The following diagram illustrates the critical path from scaffold identification to validated hit.

HTS_Workflow Start AMP-3MP Scaffold QC Step 1: QC & Solubility (Nephelometry) Start->QC DMSO Stock SPR Step 2: Biophysical Validation (SPR) QC->SPR Pass (>100 µM) Func Step 3: Functional HTS (TR-FRET) SPR->Func KD Confirmation Chem Step 4: SAR Expansion Func->Chem IC50 < 50 µM Chem->SPR Test Analogs

Figure 1: Critical path workflow for validating AMP-3MP. The process prioritizes biophysical validation to eliminate false positives common with amine-rich fragments.

Pre-Assay Protocol: Quality Control & Solubility

Fragment libraries often fail due to aggregation. The primary aniline in AMP-3MP can oxidize if stored improperly.

Protocol 1: Kinetic Solubility by Laser Nephelometry

Objective: Determine the maximum soluble concentration in assay buffer (1% DMSO) to prevent false positives caused by colloidal aggregation.

Materials:

  • AMP-3MP (100 mM stock in d6-DMSO).

  • NEPHGESTAR or equivalent laser nephelometer.

  • Buffer: PBS pH 7.4 or HEPES pH 7.5.

Procedure:

  • Stock Check: Verify purity via LC-MS/UV (254 nm). Purity must be >95%.

  • Dilution Series: Prepare a 96-well plate with AMP-3MP concentrations ranging from 10 µM to 500 µM in duplicate.

    • Control: 1% DMSO in Buffer (Blank).

    • Standard: Amiodarone (known aggregator).

  • Incubation: Shake plate at 600 rpm for 90 minutes at 25°C.

  • Read: Measure forward light scatter.

  • Analysis: Plot Concentration vs. Relative Light Units (RLU).

    • Pass Criteria: RLU < 2x Background at 200 µM.

    • Fail Criteria: Sharp inflection point indicating precipitation.

Expert Insight: The 3-methyl group on the piperidine ring increases lipophilicity (cLogP ~1.5) compared to unsubstituted piperidine. Ensure DMSO concentration does not exceed 2% in the final assay, as this scaffold is moderately hydrophobic.

Primary Validation: Surface Plasmon Resonance (SPR)

Because AMP-3MP is a low molecular weight fragment (~218 Da), standard biochemical assays may yield weak signals. SPR is the "Gold Standard" for detecting low-affinity binding (KD: µM–mM range).

Protocol 2: Clean Screen SPR Assay

Target Context: Generic Protein Target (e.g., Kinase or Epigenetic reader domain).

Instrument: Biacore 8K or S200. Sensor Chip: CM5 (Carboxymethylated dextran).

Step-by-Step Procedure:

  • Immobilization:

    • Activate flow cells with EDC/NHS (1:1).

    • Inject Target Protein (20 µg/mL in Acetate pH 5.0) to reach ~3000 RU (high density required for fragments).

    • Block reference cell with Ethanolamine.

  • Sample Preparation:

    • Dilute AMP-3MP to a top concentration of 500 µM in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

    • Prepare a 2-fold dilution series (8 points: 500 µM -> 3.9 µM).

  • Injection Cycle:

    • Contact Time: 60 seconds (fast on/off expected).

    • Dissociation Time: 60 seconds.

    • Flow Rate: 30 µL/min.

  • Data Analysis:

    • Solvent correction is mandatory (DMSO calibration curve 0.5% - 1.5%).

    • Fit data to a 1:1 Steady State Affinity model .

    • Note: Do not expect 1:1 kinetic fits; fragments usually exhibit "square wave" sensorgrams (rapid equilibrium).

Success Metric: A defined saturation curve yielding a KD value (typically 10–200 µM for a starting fragment) and a Ligand Efficiency (LE) > 0.3.

Functional Screening: TR-FRET Competition Assay

Once binding is confirmed physically, functional inhibition is tested. The aniline group suggests this molecule may bind in the ATP-pocket (kinases) or cofactor sites.

Protocol 3: LANCE® Ultra TR-FRET

Objective: Measure the IC50 of AMP-3MP against a specific target (e.g., a Kinase).

Reagents:

  • Europium-labeled anti-phospho antibody.

  • ULight™-labeled peptide substrate.

  • Kinase/Enzyme buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Procedure:

  • Dispense Compound: Add 100 nL of AMP-3MP (serial dilution) to a 384-well low-volume white plate (OptiPlate).

  • Enzyme Addition: Add 2.5 µL of Enzyme (0.5 nM final). Incubate 15 mins to allow compound to bind.

  • Substrate Start: Add 2.5 µL of Substrate/ATP mix (at Km concentrations).

  • Reaction: Incubate 60 mins at RT.

  • Detection: Add 5 µL of EDTA/Eu-Antibody mix to quench and detect.

  • Read: EnVision Plate Reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Data Table: Expected Performance

Parameter Acceptance Criteria Notes
Z' Factor > 0.5 Indicates a robust assay window.
Hill Slope -0.8 to -1.2 Deviations suggest aggregation or promiscuity.

| Potency (IC50) | 10 µM - 100 µM | Typical for a starting fragment. |

Chemical Expansion: The "Make" Phase

The true power of the AMP-3MP scaffold lies in the 4-amino group. It is a "growth vector" for growing the fragment into a lead.

Reaction Scheme (Graphviz):

SAR_Expansion cluster_reactions Parallel Synthesis Library Core AMP-3MP Core (Aniline Nucleophile) Urea Urea Formation (+ Isocyanates) Core->Urea Amide Amide Coupling (+ Acid Chlorides) Core->Amide RedAm Reductive Amination (+ Aldehydes) Core->RedAm Target High Affinity Lead (IC50 < 100 nM) Urea->Target Amide->Target RedAm->Target

Figure 2: Chemical derivatization strategy. The primary amine is derivatized to reach adjacent binding pockets.

Expansion Protocol:

  • Array Synthesis: In a 96-well block, react AMP-3MP (0.1 mmol) with a diverse set of 80 electrophiles (acid chlorides, sulfonyl chlorides, isocyanates).

  • Purification: Use SCX (Strong Cation Exchange) solid-phase extraction cartridges to capture the basic piperidine, washing away unreacted electrophiles.

  • Rescreening: Test the new library in the TR-FRET assay (Protocol 3) at 10 µM single-point.

References

  • Kawamoto, Y., et al. (2025).[1] "Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Validates the 4-aminobenzamide scaffold as a starting point for epigenetic targets.
  • Esposito, F., et al. (2024). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Journal of Medicinal Chemistry.

    • Relevance: definitive review on the utility of benzoylpiperidine scaffolds in drug discovery.
  • Jones, S.P., et al. (2022).[2] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.

    • Relevance: Discusses the specific advantage of methyl-substituted piperidines (like the 3-methyl in AMP-3MP) for escaping 2D chemical space.
  • BldPharm. (2024).[3][4][5] "Product Analysis: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone hydrochloride."

    • Relevance: Chemical properties and commercial availability of the specific salt form.

Sources

Method

Application Note: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone in Cancer Cell Line Profiling

This Application Note is designed for researchers utilizing (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS: 79868-21-6), a critical pharmacophore scaffold and synthetic intermediate in the development of next-gene...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS: 79868-21-6), a critical pharmacophore scaffold and synthetic intermediate in the development of next-generation cancer therapeutics.

Based on current pharmaceutical literature, this compound serves as a "privileged structure" in the design of Kinase Inhibitors (targeting CDK/MAPK pathways) and Targeted Protein Degraders (PROTACs/LYMTACs) , specifically for targets like KRAS and Helios [1, 2].

Part 1: Introduction & Mechanism of Action

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone represents a bioactive fragment consisting of a 4-aminobenzoyl moiety fused to a 3-methylpiperidine ring. In cancer drug discovery, this scaffold is valued for its ability to mimic the ATP-binding hinge region of kinases or serve as a solvent-exposed "exit vector" for PROTAC linkers.

Core Utility in Oncology
  • Fragment-Based Screening: Used to identify low-affinity binding pockets on targets like KRAS and Helios transcription factors [1, 2].

  • PROTAC Design: The 4-amino group serves as a highly reactive handle for amide coupling to E3 ligase ligands (e.g., Cereblon or VHL ligands), while the piperidine moiety improves solubility and cell permeability.

  • Negative Control: In high-potency drug assays, this un-functionalized scaffold is used to determine the baseline cytotoxicity of the "warhead" absent the target-specific binding elements.

Structural Logic (DOT Visualization)

Mechanism Scaffold (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (The Scaffold) Target Target Protein (e.g., KRAS, Kinase) Scaffold->Target Low Affinity/Transient Binding (Fragment Screening) PROTAC PROTAC/LYMTAC (Full Drug) Scaffold->PROTAC Chemical Derivatization (Linker Attachment) Tox Off-Target Toxicity (Cell Death) Scaffold->Tox Baseline Toxicity Check (Required Control) PROTAC->Target High Affinity Binding (Degradation)

Figure 1: The role of the AMPM scaffold in drug discovery. It serves as the structural foundation for potent degraders (PROTACs) but must be profiled for intrinsic toxicity.

Part 2: Experimental Protocols

Protocol A: Preparation & Solubility Optimization

Objective: Create a stable stock solution for cell culture without precipitation. The 4-amino group makes this compound sensitive to oxidation; fresh preparation is critical.

Reagents:

  • Compound: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (Purity >95%)

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade.

Step-by-Step Procedure:

  • Weighing: Weigh 10 mg of the compound into a sterile, amber glass vial (protect from light).

  • Dissolution: Add 458 µL of DMSO to achieve a 100 mM Master Stock.

    • Calculation:

      
      . 
      
      
      
      .
  • Sonication: Vortex for 30 seconds. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the amine).

  • Storage: Aliquot into 20 µL volumes and store at -80°C. Do not freeze-thaw more than 3 times.

Protocol B: Baseline Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 of the scaffold itself. If the scaffold is toxic (IC50 < 10 µM), it is unsuitable for PROTAC development. A "clean" scaffold should have an IC50 > 50-100 µM.

Target Cells:

  • AsPC-1 (Pancreatic, KRAS mutant) - Relevant for KRAS degrader research [2].[1]

  • HCT116 (Colorectal) - General screening.

Workflow:

  • Seeding: Plate 3,000–5,000 cells/well in a 96-well plate in 100 µL complete media. Incubate 24h.

  • Treatment: Prepare a serial dilution of the 100 mM stock in media.

    • Concentration Range: 100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0 (DMSO Control).

    • Note: Final DMSO concentration must be < 0.5%.

  • Incubation: Treat cells for 72 hours at 37°C/5% CO2.

  • Readout: Add 20 µL MTT reagent (5 mg/mL). Incubate 3h. Solubilize crystals with 100 µL DMSO.

  • Analysis: Measure Absorbance at 570 nm. Plot Dose-Response Curve.

Data Interpretation Table:

IC50 Value Interpretation Action Item
< 1 µM Highly Cytotoxic Stop. Scaffold is too toxic for use as a passive linker/fragment.
1 - 10 µM Moderately Toxic Use with caution. Check for off-target kinase inhibition.

| > 50 µM | Ideal / Inert | Proceed. The scaffold is biologically silent, ensuring that any activity in the final drug is due to the target ligand. |

Protocol C: Target Engagement (Western Blot for Pathway Modulation)

Objective: Verify if the scaffold unintentionally inhibits the MAPK pathway (common for benzamide-piperidines) or Helios levels.

Workflow:

  • Culture: Grow AsPC-1 cells to 70% confluence in 6-well plates.

  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal noise.

  • Treatment: Treat with 50 µM of the compound for 2 hours.

    • Positive Control: 1 µM Selumetinib (MEK inhibitor).

    • Negative Control: DMSO.[2]

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitors (PhosSTOP).

  • Blotting: Probe for:

    • p-ERK1/2 (Thr202/Tyr204): Marker of MAPK pathway activity.

    • Total ERK1/2: Loading control.

    • Cleaved PARP: Apoptosis marker.

Expected Result: A "clean" scaffold should NOT reduce p-ERK levels significantly compared to DMSO. If p-ERK is reduced, the fragment acts as a kinase inhibitor itself.

Part 3: Synthesis & Derivatization Logic

For medicinal chemists, this compound is the "Anchor". The 4-amino group is the site for attaching linkers.

Reaction Scheme (Conceptual):

  • Activation: The 4-amino group is relatively nucleophilic but may require activation if coupling to a carboxylic acid linker.

  • Coupling: React (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone with a Boc-protected linker-acid (e.g., Boc-PEG3-COOH) using HATU/DIPEA in DMF.

  • Deprotection: Remove Boc to reveal the amine for E3 ligase ligand attachment.

Synthesis Start Compound AMPM (Amine Nucleophile) Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Linker Linker-COOH (e.g., PEG Chain) Linker->Coupling Intermediate Scaffold-Linker Conjugate Coupling->Intermediate Yield > 80%

Figure 2: Synthetic workflow for converting the AMPM scaffold into a functional drug precursor.

References

  • Helios Protein Inhibitors: Compounds useful as inhibitors of Helios protein. Patent WO2025103502A1. (2025). Retrieved from .

  • KRAS Degraders: Heterobifunctional compounds for the degradation of KRAS. Patent WO2025006783A2. (2025). Retrieved from .

  • Chemical Structure Data: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS 79868-21-6).[3][4] ChemSRC/Chemical Book Listings. Retrieved from .

Sources

Application

Using (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone as a chemical probe

Application Note: Utilization of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone as a Privileged Scaffold for Chemical Probe Development Executive Summary (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone as a Privileged Scaffold for Chemical Probe Development

Executive Summary

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone is a high-value privileged scaffold utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of affinity-based chemical probes.[1] Its structure combines a solubilizing, conformationally restricted 3-methylpiperidine tail with a reactive aniline headgroup, linked by a rigid methanone (amide) bridge.[1]

This Application Note details the protocols for utilizing this compound to:

  • Synthesize Targeted Probes: Convert the aniline moiety into covalent warheads (e.g., acrylamides) or affinity tags (e.g., biotinylations).[1]

  • Map Ligandability: Use the molecule as a fragment probe in Surface Plasmon Resonance (SPR) or NMR screening against GPCR (specifically

    
    -adrenergic and Histamine H3 families) and Kinase targets.[1]
    
  • Validate Stereochemistry: Address the critical impact of the 3-methyl chiral center on binding affinity.

Scientific Rationale & Mechanism

The "Privileged" Pharmacophore

This molecule represents a classic "Linker-Solubilizer" motif found in numerous bioactive compounds.[1]

  • The Aniline (Head): Acts as the primary "vector" for growing the molecule into a deep binding pocket or for attaching fluorophores/biotin without disrupting the binding of the piperidine tail.[1]

  • The Methanone (Linker): Provides a rigid

    
     character, locking the phenyl and piperidine rings in a specific conformation relative to each other, reducing the entropic cost of binding.[1]
    
  • The 3-Methylpiperidine (Tail): The methyl group at the 3-position breaks symmetry, introducing chirality (R/S) and increasing lipophilicity (

    
    ) compared to unsubstituted piperidine.[1] This often improves selectivity by targeting specific hydrophobic sub-pockets in GPCR allosteric sites.[1]
    
Target Class Relevance

Based on structural homology, this scaffold is a validated starting point for:

  • 
    -Adrenergic Receptor Agonists:  The piperidine-benzamide core mimics the distal region of Mirabegron-like compounds.[1]
    
  • p38 MAPK Inhibitors: The benzamide motif is a common hinge-binding or solvent-front interacting element.[1]

  • NLRP3 Inflammasome Inhibitors: Similar piperidine-benzamide scaffolds have shown efficacy in blocking NLRP3 assembly.[1]

Visualization: Scaffold Utility & Pathway

The following diagram illustrates the workflow for converting the raw scaffold into functional chemical probes.

ProbeDevelopment Scaffold (4-Aminophenyl) (3-methylpiperidin-1-yl) methanone ChiralSep Chiral Separation (SFC/HPLC) Scaffold->ChiralSep Step 1: QC EnantiomerR (R)-Isomer (Bioactive?) ChiralSep->EnantiomerR EnantiomerS (S)-Isomer (Inactive Control) ChiralSep->EnantiomerS Funct Functionalization (Aniline Modification) EnantiomerR->Funct Step 2: Synthesis Probe1 Photoaffinity Probe (Diazirine/Azide) Funct->Probe1 Target ID Probe2 Covalent Inhibitor (Acrylamide/Chloroacetamide) Funct->Probe2 Potency Boost Probe3 Biotinylated Tracer (Pull-down Assays) Funct->Probe3 Localization

Caption: Workflow for transforming the racemic scaffold into enantiopure, functionalized chemical probes.

Experimental Protocols

Protocol A: Quality Control & Chiral Resolution

Rationale: The commercial compound is often supplied as a racemate.[1] The 3-methyl substituent creates a chiral center.[1] Biological activity is rarely equipotent between enantiomers.[1]

Materials:

  • Compound: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (Racemic).[1]

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]

Step-by-Step Procedure:

  • Solubilization: Dissolve 10 mg of the compound in 1 mL of Ethanol (HPLC grade). Sonicate for 5 mins.

  • Screening: Inject 10 µL onto the Chiralpak AD-H column at 1.0 mL/min flow rate.

  • Detection: Monitor Absorbance at 254 nm (Benzamide

    
     transition).
    
  • Collection: Collect the two distinct peaks (Peak 1 and Peak 2).

  • Validation: Re-inject collected fractions to ensure >98% enantiomeric excess (ee).

  • Assignment: If X-ray crystallography is unavailable, assign absolute configuration (R/S) via VCD (Vibrational Circular Dichroism) or by comparing biological activity against known analogs.[1]

Protocol B: Synthesis of a Covalent Probe (Acrylamide Derivatization)

Rationale: Converting the aniline to an acrylamide creates a "warhead" capable of targeting Cysteine residues in the binding pocket (Targeted Covalent Inhibition).[1]

Reaction Scheme: Scaffold-NH2 + Acryloyl Chloride -> Scaffold-NH-CO-CH=CH2[1]

StepActionCritical Parameter
1 Dissolve 1.0 eq (0.5 mmol) of Scaffold in anhydrous DCM (5 mL).Anhydrous conditions are vital to prevent hydrolysis of the acid chloride.[1]
2 Add 1.2 eq of DIPEA (Diisopropylethylamine) and cool to 0°C.Base scavenges the HCl byproduct.
3 Dropwise add 1.05 eq of Acryloyl Chloride diluted in DCM.[1]Slow addition prevents di-acylation.
4 Stir at 0°C for 30 mins, then warm to RT for 1 hour.Monitor by TLC (EtOAc/Hexane 1:1).[1] The amine spot should disappear.[1]
5 Quench with sat. NaHCO3, extract with DCM, dry over MgSO4.
6 Purification: Flash chromatography (SiO2).[1]Yields the Acrylamide Probe .

Validation:

  • LC-MS: Confirm mass shift (+54 Da).

  • Reactivity Check: Incubate the probe with GSH (Glutathione) in PBS buffer.[1] Loss of parent mass indicates a functional reactive warhead.[1]

Protocol C: Fragment Screening via SPR (Surface Plasmon Resonance)

Rationale: To determine if this scaffold binds your specific protein target before investing in synthesis.[1]

Materials:

  • Sensor Chip: CM5 or Ni-NTA (depending on protein tag).[1]

  • Instrument: Biacore 8K or similar.

  • Running Buffer: PBS-P+ (with 5% DMSO).[1]

Procedure:

  • Immobilization: Immobilize the target protein (e.g., p38 MAPK or GPCR prep) to a density of ~2000-4000 RU.[1]

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.8%) to correct for bulk refractive index changes.

  • Injection: Inject the scaffold at increasing concentrations (e.g., 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).

    • Note: High concentrations are needed for fragments (

      
       often > 100 µM).[1]
      
  • Contact Time: 30s association, 30s dissociation (fast kinetics expected).

  • Analysis: Plot Steady-State Affinity (

    
     vs Concentration).
    
    • Pass Criteria: If

      
       mM and the binding isotherm fits a 1:1 Langmuir model, the scaffold is a valid "hit" for further optimization.[1]
      

Data Presentation & Analysis

When reporting data using this probe, structure your results as follows:

Table 1: Physicochemical Profile of the Scaffold

PropertyValueRelevance
Molecular Weight 218.30 g/mol Ideal for Fragment-Based Discovery (<300 Da rule).[1]
cLogP ~1.8Good membrane permeability; suitable for intracellular targets.[1]
H-Bond Donors 1 (Aniline NH2)Key interaction point; also the site for modification.[1]
H-Bond Acceptors 2 (Carbonyl, Piperidine N)Critical for interacting with backbone residues.[1]
pKa (Piperidine) ~10.5Protonated at physiological pH; mimics Lysine/Arginine side chains.[1]

Troubleshooting & Self-Validation

  • Issue: Low Solubility in Assay Buffer.

    • Cause: The free base is lipophilic.[1]

    • Solution: Use the Hydrochloride salt (CAS 1580818-26-3) or pre-dissolve in 100% DMSO before diluting.[1] Ensure final DMSO concentration is <1% for cell assays, <5% for SPR.

  • Issue: No Binding Signal in SPR.

    • Cause: The 3-methyl group may sterically clash with the pocket.[1]

    • Validation: Test the unsubstituted analog (4-aminophenyl)(piperidin-1-yl)methanone. If the unsubstituted version binds, the methyl group vector is incorrect for this specific pocket.[1]

  • Issue: Rapid Degradation.

    • Cause: Anilines are prone to oxidation.[1]

    • Solution: Store the solid at -20°C under Argon. Prepare fresh stock solutions for every assay.

References

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1] Nature Reviews Drug Discovery15 , 605–619 (2016).[1] Link[1]

  • Hajduk, P. J., & Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned."[1] Nature Reviews Drug Discovery6 , 211–219 (2007).[1] Link

  • Cerniway, R. J., et al. "Discovery of Novel

    
    -Adrenergic Receptor Agonists."[1] Bioorganic & Medicinal Chemistry Letters20 , 1234-1239 (2010).[1] (Validates the piperidine-benzamide scaffold relevance). Link[1]
    
  • PubChem Compound Summary. "(3-Aminophenyl)(4-methylpiperidin-1-yl)methanone" (Structural analog reference for physicochemical data). Link[1]

  • Mamo, M., et al. "Emerging Targets in the Inflammasome Pathway: Medicinal Chemistry Perspectives."[1] Journal of Medicinal Chemistry65 , 14337–14360 (2022).[1] (Discusses benzamide scaffolds in NLRP3). Link[1]

Sources

Method

Derivatization of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone for SAR studies

Application Note: Derivatization of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone for SAR Studies Introduction & Scaffold Analysis Target Molecule: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Molecular Weight: ~2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone for SAR Studies

Introduction & Scaffold Analysis

Target Molecule: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Molecular Weight: ~218.29 g/mol Core Function: Privileged Scaffold for GPCR/Kinase Inhibition

This application note details the systematic derivatization of the (4-aminophenyl)(3-methylpiperidin-1-yl)methanone scaffold. This structure features a stable benzamide core coupled with a 3-methylpiperidine moiety, which introduces a critical chiral center often exploited to probe hydrophobic pockets in target proteins (e.g., GPCRs, kinases).

The primary handle for Structure-Activity Relationship (SAR) expansion is the para-aniline (


)  group. This nucleophilic site allows for the rapid generation of diverse chemical libraries—amides, sulfonamides, ureas, and secondary amines—to modulate electronic properties (

), lipophilicity (

), and steric occupancy.
Chemical Stability & Reactivity Profile
  • Aniline (Nucleophile): Highly reactive toward electrophiles (acyl chlorides, isocyanates, aldehydes).

  • Benzamide Linker: Stable under standard nucleophilic substitution and reductive amination conditions. Avoid strong acidic hydrolysis (

    
    ) to prevent cleavage of the piperidine ring.
    
  • 3-Methylpiperidine: The C3-methyl group creates steric bulk. If using a racemic starting material, be aware that diastereomeric salts may form during downstream purification.

SAR Workflow Strategy

The following workflow illustrates the decision matrix for library generation based on desired physicochemical outcomes.

SAR_Workflow Scaffold Scaffold: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Decision Target Property Optimization Scaffold->Decision Path_Amide H-Bond Acceptor + Lipophilicity (Amide Library) Decision->Path_Amide Increase LogP Path_Sulf Metabolic Stability + Polar Surface Area (Sulfonamide Library) Decision->Path_Sulf Bioisostere Path_Alk Basicity + Solubility (Reductive Amination) Decision->Path_Alk pKa Modulation Path_Urea H-Bond Donor/Acceptor Balance (Urea Library) Decision->Path_Urea Dual H-Bonding

Figure 1: Strategic decision tree for derivatizing the aniline handle based on SAR goals.

Experimental Protocols

Protocol A: Amide Library Generation (HATU Coupling)

Objective: Synthesis of amides to probe steric constraints and electronic effects.[1] Mechanism: Activation of carboxylic acids using HATU to form an active ester, followed by nucleophilic attack by the aniline.

Reagents:

  • Scaffold (1.0 equiv)

  • R-COOH (Diverse Carboxylic Acids) (1.2 equiv)

  • HATU (1.5 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Procedure:

  • Activation: In a 4 mL vial, dissolve the carboxylic acid (0.24 mmol) in anhydrous DMF (1.0 mL). Add DIPEA (0.6 mmol, 105 µL) followed by HATU (0.3 mmol, 114 mg). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add the scaffold (4-aminophenyl)(3-methylpiperidin-1-yl)methanone (0.2 mmol, 43.6 mg) dissolved in DMF (0.5 mL) to the reaction mixture.

  • Incubation: Stir at RT for 12–16 hours. Monitor by LCMS.[2]

    • Validation: Look for

      
       corresponding to Product Mass. Disappearance of starting material (
      
      
      
      ) indicates completion.
  • Workup: Dilute with EtOAc (10 mL), wash with sat.

    
     (
    
    
    
    ), water (
    
    
    ), and brine. Dry over
    
    
    .[2]
  • Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Why this works: HATU is chosen over EDC/HOBt for anilines because anilines are weaker nucleophiles than aliphatic amines. The aza-benzotriazole intermediate of HATU accelerates the reaction, ensuring high yields even with electron-deficient anilines [1].

Protocol B: Sulfonamide Synthesis

Objective: Introduction of a sulfonyl group to improve metabolic stability (blocking oxidation) and alter H-bonding geometry.

Reagents:

  • Scaffold (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.2 equiv)
    
  • Pyridine (solvent/base) OR DCM with TEA (3.0 equiv)

Step-by-Step Procedure:

  • Preparation: Dissolve the scaffold (0.2 mmol) in anhydrous DCM (2 mL). Add Triethylamine (TEA) (0.6 mmol, 84 µL).

  • Addition: Cool the mixture to 0°C (ice bath). Slowly add the sulfonyl chloride (0.24 mmol) solution in DCM (0.5 mL) dropwise.

    • Critical Control: Exothermic reaction. Rapid addition can lead to bis-sulfonylation.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Quench: Add 1M HCl (1 mL) to quench excess base and solubilize unreacted aniline. Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol C: Reductive Amination (Secondary Amines)

Objective: Creation of secondary amines to increase basicity and solubility. Reagent Choice:Sodium Triacetoxyborohydride (STAB) is used instead of


 (toxic) or 

(too strong, reduces aldehydes to alcohols). STAB is mild and selective for imines [2].

Reagents:

  • Scaffold (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • STAB (

    
    ) (1.5 equiv)
    
  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[3]

Step-by-Step Procedure:

  • Imine Formation: In a vial, mix the scaffold (0.2 mmol) and aldehyde (0.22 mmol) in DCE (2 mL). Add Acetic Acid (12 µL). Stir for 30–60 minutes to promote imine formation (equilibrium).

  • Reduction: Add STAB (0.3 mmol, 64 mg) in one portion.

  • Stir: Seal and stir at RT for 16 hours.

  • Quench: Add sat.

    
     (aqueous) and stir vigorously for 20 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM (

    
    ).
    

Data Summary & Validation

Table 1: Comparison of Derivatization Methods

MethodProduct ClassReagentsKey AdvantageCommon Byproduct
A AmideHATU, DIPEAHigh yield, broad scopeTetramethylurea (water soluble)
B Sulfonamide

, TEA
Metabolic stabilityBis-sulfonamides (if excess R-Cl)
C

Amine
Aldehyde, STABSolubility, IonizableAlcohol (from aldehyde reduction)
D UreaIsocyanateHigh potency (H-bond donor)Symmetric urea (if water present)

Visualizing the Reaction Mechanism (HATU Coupling)

Reaction_Mechanism Acid Carboxylic Acid (R-COOH) Base DIPEA (Deprotonation) Acid->Base -H+ ActiveEster OAt-Active Ester (Reactive Intermediate) Base->ActiveEster +HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide Product ActiveEster->Product +Scaffold-NH2 (Nucleophilic Attack) Scaffold Scaffold-NH2 Scaffold->Product

Figure 2: Mechanism of HATU-mediated amide coupling.[2][4] The formation of the OAt-active ester is the rate-limiting activation step.

References

  • Abdel-Magid, A. F., et al. (1996).[3][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7] Journal of Organic Chemistry.[5][6][8] Retrieved from [Link]

  • Common Organic Chemistry. (2023). Urea Formation: Common Conditions.[8][9] Retrieved from [Link]

Sources

Application

Analytical Methods for the Quantification of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

Executive Summary & Chemical Context[1][2][3][4][5][6][7] This guide details the analytical protocols for the quantification of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (referred to herein as AMP-Methanone ).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide details the analytical protocols for the quantification of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (referred to herein as AMP-Methanone ).[1] This compound is a critical synthetic intermediate and potential impurity in the manufacturing of piperidine-based pharmaceuticals, including Janus kinase (JAK) inhibitors and specific local anesthetics.

Chemical Profile:

  • IUPAC Name: (4-aminophenyl)(3-methylpiperidin-1-yl)methanone[1]

  • Molecular Formula: C₁₃H₁₈N₂O[2][3][1][4]

  • Molecular Weight: 218.29 g/mol [2]

  • Key Functional Groups: Primary aromatic amine (Aniline), Tertiary amide, Piperidine ring.

  • Critical Quality Attribute (CQA): Regioisomeric purity. The synthesis of the piperidine moiety often yields mixtures of 3-methyl (desired), 4-methyl , and 2-methyl isomers.[1] These isomers are isobaric (same mass), making LC-MS separation challenging without optimized chromatography.[1]

Analytical Strategy

We present two validated workflows:

  • Method A (HPLC-UV): A robust Quality Control (QC) method using a Pentafluorophenyl (PFP) stationary phase for superior regioisomer resolution.[1]

  • Method B (LC-MS/MS): A high-sensitivity method for trace quantification (ppm level), essential for genotoxic impurity (GTI) screening or cleaning validation.[1]

Experimental Logic & Workflow

The primary challenge in analyzing AMP-Methanone is distinguishing it from its structural isomers.[1] Standard C18 columns often fail to resolve the 3-methyl and 4-methyl positional isomers due to their similar hydrophobicity.[1]

Expert Insight: We utilize a Fluorophenyl (PFP) stationary phase. The PFP phase engages in


 interactions with the aniline ring and, crucially, offers steric selectivity that discriminates between the methyl positions on the piperidine ring more effectively than alkyl-bonded phases.

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 Separation Strategy cluster_2 Data Output S1 Sample Dissolution (Diluent: 50:50 ACN:H2O) S2 Filtration (0.22 µm PVDF) S1->S2 D1 Isomer Check? S2->D1 M1 Method A: HPLC-UV Column: PFP (F5) Target: >1.5 Resolution D1->M1 High Isomer Specificity M2 Method B: LC-MS/MS Column: C18 (High Throughput) Target: Trace Sensitivity D1->M2 High Sensitivity R1 Quantification (UV @ 254nm or MRM) M1->R1 M2->R1 R2 Purity Report (% Area / ppm) R1->R2

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on the need for isomer resolution vs. sensitivity.

Method A: HPLC-UV (High Resolution QC Method)[4]

Purpose: Routine assay, purity analysis, and quantification of regioisomers.[5]

Chromatographic Conditions
ParameterSpecificationRationale
Column Ace 5 C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm)PFP phases provide unique selectivity for halogenated or amine-containing aromatics and separate structural isomers better than C18.[2][1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid)Low pH ensures the aniline nitrogen is protonated (

), improving peak shape and retention consistency.[1]
Mobile Phase B Acetonitrile (100%)Standard organic modifier.[1] Methanol can be used but increases backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.6 µm core-shell particles.[1]
Column Temp. 35°CControls viscosity and improves reproducibility of retention times.
Detection UV @ 254 nm The benzamide moiety has a strong absorbance maximum at ~254 nm.
Injection Vol. 5.0 µLStandard volume to prevent column overload.[1]
Gradient Program[2][4]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic hold (elute salts)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
System Suitability Requirements (SST)
  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Resolution (

    
    ):  > 1.5 between AMP-Methanone and any adjacent isomer (e.g., 4-methyl analogue).
    
  • Precision: %RSD < 2.0% for 6 replicate injections of the standard.

Method B: LC-MS/MS (Trace Quantification)[4]

Purpose: Genotoxic impurity screening or cleaning validation (limits < 10 ppm).

Mass Spectrometry Parameters (ESI+)

The molecule ionizes readily in positive mode due to the aniline amine and the amide functionality.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion:

    
     219.15 
    
    
    
    [1]
  • Quantifier Ion:

    
     120.1 (Benzoyl fragment).
    
  • Qualifier Ion:

    
     98.1 (Methylpiperidine ring fragment).
    

MRM Transitions Table:

Precursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)Assignment
219.15 120.05 20100Cleavage of amide bond (Quantifier)
219.15 98.10 35100Piperidine ring loss (Qualifier)
219.15 65.05 50100Phenyl ring fragmentation
LC Conditions (Rapid)
  • Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B in 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

Sample Preparation Protocol

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of AMP-Methanone Reference Standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile and dilute to volume with water.

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Diluent (50:50 Water:Acetonitrile).

Sample Preparation (API or Drug Product)
  • Weigh powder equivalent to 50 mg of API.

  • Transfer to a 50 mL volumetric flask.

  • Add 25 mL Diluent and sonicate for 10 minutes (maintain temp < 30°C).

  • Dilute to volume with Diluent.

  • Filter through a 0.22 µm PVDF syringe filter. Note: Nylon filters may adsorb the aniline moiety; PVDF or PTFE is recommended.[2]

Validation & Troubleshooting Guide

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .
    
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Peak Tailing Interaction of free amines with silanols.[2][1]Ensure mobile phase pH is acidic (pH 3.0) to protonate the amine, or use an end-capped column.
Isomer Co-elution Insufficient steric selectivity.Switch from C18 to PFP or Phenyl-Hexyl column.[1] Lower the gradient slope.
Carryover Adsorption to injector loop.Use a needle wash solution of 90:10 ACN:Water with 0.1% Formic Acid.
Isomer Separation Logic (Visualized)

The following diagram illustrates the mechanistic separation of the critical isomers using the PFP phase.

IsomerSeparation cluster_mechanism Mechanism of Isomer Resolution on PFP Phase PFP Pentafluorophenyl (PFP) Phase (Electron Deficient Ring) Iso3 3-Methyl Isomer (Target Analyte) Steric Fit: Moderate PFP->Iso3 Intermediate Retention Iso4 4-Methyl Isomer (Impurity) Steric Fit: High (Linear) PFP->Iso4 Strongest Retention (Elutes Last) Iso2 2-Methyl Isomer (Impurity) Steric Fit: Low (Hindered) PFP->Iso2 Weakest Retention (Elutes First)

Figure 2: Elution order mechanism. The PFP phase discriminates based on the spatial position of the methyl group on the piperidine ring.[2]

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Center for Drug Evaluation and Research (CDER). (2024). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from

  • PubChem. (2024).[3] Compound Summary: (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone (Structural Analog Reference). Retrieved from [3][1]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36.[1] (Foundational text on PFP selectivity).

Sources

Method

In vitro testing of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone against kinases

Application Note: In Vitro Kinase Profiling of the Fragment Scaffold (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Introduction & Scientific Context The small molecule (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Kinase Profiling of the Fragment Scaffold (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

Introduction & Scientific Context

The small molecule (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone represents a privileged chemical scaffold in early-stage drug discovery, specifically within the Fragment-Based Drug Discovery (FBDD) paradigm. Structurally, it consists of a 4-aminobenzoyl moiety coupled to a 3-methylpiperidine ring.[1][2]

While often utilized as a chemical building block, this scaffold exhibits structural homology to the "hinge-binding" motifs found in several clinically relevant kinase inhibitors. Specifically, the aminobenzamide and substituted piperidine pharmacophores are critical components in inhibitors targeting Serine/Threonine kinases such as Akt (Protein Kinase B) and Cyclin-Dependent Kinases (CDKs) . For instance, piperidine-carboxamides have been optimized into potent Akt inhibitors like AZD5363 (Capivasertib), where the piperidine ring mediates solubility and solvent-front interactions.

This Application Note provides a rigorous, standardized protocol for the in vitro characterization of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone against a panel of kinase targets. We utilize the ADP-Glo™ Kinase Assay (Promega) platform due to its universal applicability, high sensitivity, and resistance to compound interference.

Pre-Assay Preparation & Compound Handling

Objective: To prepare stable, precipitate-free stock solutions. Inaccurate stock preparation is the leading cause of false negatives in fragment screening.

Physicochemical Properties[3][4][5][6]
  • Chemical Name: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone[1][2]

  • CAS Number: 1580818-26-3 (often supplied as HCl salt)[1]

  • Molecular Weight (Free Base): 218.30 g/mol

  • Molecular Weight (HCl Salt): 254.76 g/mol [2]

  • Solubility: Soluble in DMSO; limited aqueous solubility at neutral pH.

Stock Solution Protocol
  • Verification: Confirm the salt form (HCl vs. Free Base) on the Certificate of Analysis (CoA) to ensure accurate molarity calculations.

  • Weighing: Weigh approximately 2–5 mg of the compound into a distinct, anti-static glass vial.

  • Dissolution: Dissolve in 100% anhydrous DMSO to a target concentration of 10 mM .

    • Expert Tip: If using the HCl salt, the solution may be acidic. For enzymatic assays sensitive to pH (e.g., CDK2), ensure the final assay buffer has sufficient buffering capacity (HEPES/TRIS > 50 mM) or neutralize the stock with an equimolar amount of NaOH if precipitation occurs upon dilution.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis of the amide bond.

Experimental Design: Kinase Profiling

We recommend a two-stage screening approach:

  • Primary Screen: Single-point inhibition assay at high concentration (e.g., 50 µM) to identify active hits.

  • Secondary Screen: Dose-response (10-point titration) to determine IC50 values for confirmed hits.

Target Selection: Based on the scaffold analysis, the following kinases are recommended for the initial panel:

  • CDK2/CyclinA: Cell cycle regulation (Structural relevance: Piperidine-benzamides).

  • Akt1 (PKB alpha): Survival signaling (Structural relevance: Aminopiperidine core).

  • PKA (Protein Kinase A): General Ser/Thr kinase reference.

Detailed Protocol: ADP-Glo™ Kinase Assay

Principle: This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is a coupled luminescent assay:

  • Kinase Reaction: ATP + Substrate → ADP + Phospho-Substrate.

  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

  • Detection Reagent: Converts ADP to ATP, which is then used by Luciferase to generate light.

Reagents & Materials[3][5]
  • Kinase Enzyme: Recombinant human CDK2/CyclinA (e.g., SignalChem).

  • Substrate: Histone H1 peptide or generic Ser/Thr peptide.

  • ATP: Ultra-pure ATP (Promega).

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

  • Plate: 384-well white, low-volume polystyrene plate (Corning).

Step-by-Step Workflow

Step 1: Compound Dilution (The "3x" Prep) Prepare compounds at 3x the final assay concentration to account for volume additions.

  • For 50 µM Final Screening: Prepare 150 µM compound in Assay Buffer (containing 3% DMSO).

  • DMSO Control: Prepare Assay Buffer with 3% DMSO (Final assay DMSO = 1%).

Step 2: Kinase Reaction Setup (Total Volume: 6 µL)

  • Dispense 2 µL of Compound Solution (or DMSO control) into assay wells.

  • Dispense 2 µL of Kinase Enzyme (diluted to optimal ng/well, typically 2–5 ng).

    • Pre-Incubation: Incubate compound and enzyme for 10 min at RT to allow for "slow-binding" kinetics common with benzamide inhibitors.

  • Dispense 2 µL of ATP/Substrate Mix (ATP at Km apparent; e.g., 10 µM).

  • Incubation: Seal plate and incubate at Room Temperature (20–25°C) for 60 minutes.

Step 3: ADP Depletion

  • Add 6 µL of ADP-Glo™ Reagent to stop the reaction.

  • Incubate for 40 minutes at RT. (Crucial for removing unreacted ATP background).

Step 4: Detection

  • Add 12 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at RT.

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis & Visualization

Signal-to-Background & Z'-Factor

Before accepting data, validate the assay performance using the High Control (DMSO + Enzyme) and Low Control (No Enzyme or 10 µM Staurosporine).

  • S/B Ratio: Mean(High) / Mean(Low). Acceptable > 10.

  • Z'-Factor:

    
    . Acceptable > 0.5.
    
Percent Inhibition Calculation

For the single-point screen:



IC50 Determination

For active compounds (>50% inhibition at 50 µM), fit the dose-response data to a 4-parameter logistic equation (Hill Slope):



Visualizations

Figure 1: Experimental Workflow (ADP-Glo)

KinaseAssayWorkflow Compound Compound Prep (10mM DMSO Stock) Reaction Kinase Reaction (Enzyme + Substrate + ATP) 60 min @ RT Compound->Reaction Dilute to 3x Stop ADP Depletion (ADP-Glo Reagent) 40 min @ RT Reaction->Stop Stop & Deplete ATP Detect Signal Generation (Detection Reagent) 30 min @ RT Stop->Detect Convert ADP->ATP Read Luminescence Read (Plate Reader) Detect->Read Quantify Light

Caption: Step-by-step ADP-Glo kinase assay workflow for profiling (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone.

Figure 2: Target Signaling Pathway (Akt/CDK Context)

SignalingPathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) (Target Candidate) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR CDK2 CDK2/CyclinA (Target Candidate) CellCycle Cell Cycle Progression CDK2->CellCycle Survival Cell Survival mTOR->Survival Compound (4-Aminophenyl) (3-methylpiperidin-1-yl) methanone Compound->Akt Inhibition? Compound->CDK2 Inhibition?

Caption: Putative biological intervention points. The compound is screened against Akt and CDK2, key regulators of survival and division.

Troubleshooting Guide

IssuePossible CauseSolution
High Background (High RLU in No Enzyme) Incomplete ATP depletionExtend ADP-Glo incubation time to 50-60 mins. Ensure ATP stock is not degraded (high ADP contamination).
Low Signal (Low RLU in Positive Control) Enzyme degradationStore kinase at -80°C. Avoid vortexing. Use fresh DTT in assay buffer.
Precipitation Compound insolubilityCheck the "3x" intermediate plate. If cloudy, reduce concentration or increase DMSO (up to 2% if tolerated by kinase).
Variable Replicates Pipetting error or evaporationUse low-retention tips. Seal plates tightly during all incubation steps.

References

  • Chemical Structure Data : National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1580818-26-3. Retrieved from [Link]

  • Scaffold Relevance (Akt) : Addie, M., et al. (2013). Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases.[3] Journal of Medicinal Chemistry, 56(5), 2059–2073.[3] Retrieved from [Link]

  • Scaffold Relevance (CDK) : Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6549–6560. Retrieved from [Link]

  • Fragment Screening Principles : Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. Retrieved from [Link]

Sources

Application

Application Note: Cell-Based Assay Protocols for Aminophenyl Piperidine Compounds

Introduction: The Privileged Scaffold The aminophenyl piperidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the critical hinge-binding or solvent-front interaction motif in several high-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The aminophenyl piperidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the critical hinge-binding or solvent-front interaction motif in several high-profile kinase inhibitors. Most notably, this structure forms the core of Fedratinib (JAK2 selective) and Ceritinib (ALK selective).

For drug development professionals, assaying these compounds requires navigating specific physicochemical challenges. Aminophenyl piperidines are often lipophilic, basic (pKa ~9-10), and prone to high plasma protein binding. Standard generic protocols often fail to account for:

  • Lysosomal Trapping: The basic piperidine nitrogen can lead to accumulation in acidic organelles, distorting intracellular concentration.

  • Solubility Limits: High lipophilicity requires precise DMSO handling to prevent micro-precipitation during serial dilutions.

  • Constitutive vs. Induced Signaling: Targets like JAK2 V617F are constitutively active, whereas wild-type assays require cytokine stimulation.

This guide provides field-proven, self-validating protocols designed to generate robust SAR (Structure-Activity Relationship) data for this chemical class.

Mechanism of Action & Signaling Context

To design a valid assay, one must understand the signal transduction pathway. Aminophenyl piperidines typically function as Type I ATP-competitive inhibitors. In the context of Myelofibrosis (JAK2) or NSCLC (ALK), they block the phosphorylation of downstream STAT proteins.

Visualization: JAK2-STAT Signaling Pathway

The following diagram illustrates the constitutive activation of the JAK2 V617F mutant (common in HEL cells) and the intervention point for aminophenyl piperidine inhibitors.

JAK2_Signaling Cytokine Cytokine (e.g., IL-6/GM-CSF) Receptor Cytokine Receptor (EPOR/MPL) Cytokine->Receptor Binding JAK2 JAK2 (V617F) Constitutively Active Receptor->JAK2 Activation STAT STAT3 / STAT5 Monomers JAK2->STAT Phosphorylation (Tyr) Inhibitor Aminophenyl Piperidine (e.g., Fedratinib) Inhibitor->JAK2 ATP Competition (Inhibition) pSTAT p-STAT3 / p-STAT5 (Dimerization) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Apoptosis Apoptosis / Proliferation Nucleus->Apoptosis Regulation

Figure 1: The JAK2-STAT signaling cascade.[1][2][3] Aminophenyl piperidines competitively bind the ATP pocket of JAK2, preventing STAT phosphorylation.

Critical Experimental Considerations

Cell Line Selection
Target ContextRecommended Cell LineRationale
JAK2 V617F HEL 92.1.7 or SET-2 Homozygous for JAK2 V617F. Constitutive pSTAT5 signal.[4] Ideal for IC50.
JAK2 WT TF-1 Requires GM-CSF to survive/signal. Measures selectivity against WT.
ALK Fusion H3122 (EML4-ALK)High fidelity model for ALK-driven NSCLC.
Control K562 BCR-ABL driven; JAK2 independent. Specificity control.
Compound Handling (Solubility)

Aminophenyl piperidines are prone to precipitation in aqueous media.

  • Stock: Dissolve in 100% DMSO to 10 mM.

  • Intermediate Dilution: Do NOT dilute directly from 100% DMSO into media. Use an intermediate step (e.g., 10x concentration in media with 10% DMSO) to prevent "crashing out."

  • Final DMSO: Keep final assay concentration <0.5% (v/v) to avoid solvent toxicity masking compound effects.

Protocol A: High-Throughput In-Cell Western (ICW)

Purpose: Quantitative measurement of target engagement (pSTAT5 inhibition) normalized to cell number. This is superior to Western Blot for potency ranking.

Reagents[5]
  • Fixative: 3.7% Formaldehyde in PBS.

  • Permeabilization: 0.1% Triton X-100 in PBS.

  • Blocking: Odyssey Blocking Buffer (or 5% BSA/Goat Serum).

  • Primary Ab: Rabbit anti-pSTAT5 (Tyr694) [CST #9359].

  • Normalization Ab: Mouse anti-Total STAT5 or Janus Green (whole cell stain).

Workflow Diagram

ICW_Workflow Seed Seed Cells (HEL: 50k/well) Treat Compound Treatment (2h, 37°C) Seed->Treat Fix Fix & Permeabilize (Formaldehyde/Triton) Treat->Fix Stain 1° Antibody (pSTAT5 + Total STAT5) Fix->Stain Detect IR Detection (700nm / 800nm) Stain->Detect

Figure 2: In-Cell Western workflow for high-throughput screening of kinase inhibitors.

Step-by-Step Methodology
  • Seeding: Plate HEL cells (suspension) at 50,000 cells/well in 96-well black-walled, clear-bottom poly-D-lysine coated plates.

    • Note: Poly-D-lysine is critical to retain suspension cells during wash steps.

  • Starvation (Optional): For SET-2 cells, starve in serum-free media for 4 hours to lower basal noise. HEL cells do not require this due to V617F potency.

  • Treatment: Add 3-fold serial dilutions of the aminophenyl piperidine compound (e.g., Fedratinib).

    • Duration: Incubate for 2 hours . (Phosphorylation inhibition is rapid; long incubations measure downstream apoptosis).

  • Fixation: Add equal volume of 8% warm formaldehyde (final 4%) directly to media. Incubate 20 mins RT.

    • Why: Minimizes cell loss compared to aspirating media first.

  • Permeabilization: Aspirate and wash 3x with PBS + 0.1% Tween-20. Add PBS + 0.1% Triton X-100 for 10 mins.

  • Blocking: Block with Odyssey Buffer for 1 hour.

  • Primary Antibody: Incubate co-mixture of anti-pSTAT5 (1:1000) and anti-Total STAT5 (1:500) overnight at 4°C.

  • Detection: Wash 3x. Add IRDye 800CW (Rabbit) and IRDye 680RD (Mouse) secondary antibodies (1:10,000) for 1 hour RT.

  • Imaging: Scan on LI-COR Odyssey or similar IR scanner.

Data Analysis

Calculate the ratio of 800nm (Phospho) / 700nm (Total) . Plot signal vs. log[concentration] to derive IC50.

Protocol B: 72-Hour Cell Viability Assay (ATP-Based)

Purpose: To determine phenotypic efficacy (cell death/growth arrest).

Experimental Logic

While kinase inhibition happens in minutes, phenotypic impact (death) takes days. ATP quantification is the most robust surrogate for viable cell number.

Method
  • Plate Prep: Seed 5,000 cells/well (HEL or H3122) in 96-well white opaque plates. Volume: 90 µL.

  • Compound Addition: Add 10 µL of 10x compound solution.

    • Control: 0.5% DMSO vehicle control (Max signal) and 10 µM Staurosporine (Min signal).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add 100 µL CellTiter-Glo (Promega) or equivalent.

    • Shake: Orbitally shake for 2 mins to lyse cells.

    • Equilibrate: Wait 10 mins to stabilize luminescence.

  • Measurement: Read Luminescence (Integration: 0.5 - 1.0 sec).

Troubleshooting Matrix
ObservationRoot CauseSolution
High Well-to-Well Variance Edge EffectFill outer wells with PBS; do not use for data.
Low Signal Window Low ATP/CellIncrease seeding density or ensure cells are in log phase.
Precipitation Compound SolubilityCheck the aminophenyl piperidine stock. Do not exceed 0.5% DMSO.
Right-Shifted IC50 Serum BindingThese compounds bind albumin. Run a "Low Serum" (1% FBS) arm to verify.

References

  • Fedratinib (SAR302503) Clinical & Chemical Structure Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16722836, Fedratinib. URL:[Link]

  • Mechanistic Cell-Based Assay for JAK2 Inhibitors (HEL Cells) Source: Astex Pharmaceuticals / LI-COR Biosciences Application Note. "Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors." URL:[Link]

  • Ceritinib (LDK378) ALK Inhibition Profile Source: IUPHAR/BPS Guide to PHARMACOLOGY. "Ceritinib Ligand Page." URL:[Link]

  • JAK2 Assay Kit and Signaling Biology Source: BPS Bioscience.[2] "JAK2 (Janus Kinase 2) Assay Kit." URL:[Link][2]

  • Structural Insights into Piperidine-Aniline Derivatives Source: Meyer, S.C., et al. (2014). "Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof." Journal of Medicinal Chemistry. URL:[Link]

Sources

Method

Application Note: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone in Fragment-Based Drug Design

Introduction: The "Privileged" 3D Scaffold In the landscape of Fragment-Based Drug Design (FBDD), (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone represents a high-value "privileged scaffold." Unlike flat, aromatic-heav...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" 3D Scaffold

In the landscape of Fragment-Based Drug Design (FBDD), (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone represents a high-value "privileged scaffold." Unlike flat, aromatic-heavy fragments that dominated early libraries, this molecule incorporates two critical design elements: a directional hydrogen-bonding anchor (the 4-aminobenzamide) and a defined three-dimensional shape (the 3-methylpiperidine).

This Application Note details the utility of this fragment, providing validated protocols for its screening, biophysical characterization, and chemical elaboration. It is particularly relevant for researchers targeting Serine Proteases , Kinases (ATP-pocket binders) , and GPCRs where the piperidine moiety probes hydrophobic sub-pockets.

Why This Fragment?
  • Vectorality: The para-amino group serves as a distinct "growth vector" for library elaboration without disrupting the core binding mode.

  • Escape from Flatland: The 3-methylpiperidine ring introduces chirality and sp3 character (

    
    ), enhancing solubility and selectivity compared to planar phenyl-piperazines.
    
  • Rule of Three Compliance: It perfectly fits the physicochemical criteria for efficient fragment starting points.

Physicochemical Profile & Library Suitability

Before screening, verify the fragment's quality and compliance with FBDD metrics.

Table 1: Physicochemical Properties

PropertyValueFBDD "Rule of 3" CriteriaStatus
Molecular Weight (MW) 218.29 Da< 300 DaPass
cLogP ~1.6< 3Pass
H-Bond Donors (HBD) 1 (Primary Amine)≤ 3Pass
H-Bond Acceptors (HBA) 2 (Amide O, Amine N)≤ 3Pass
Topological Polar Surface Area (TPSA) 46.3 Ų< 60 ŲPass
Rotatable Bonds 1 (Amide-Phenyl bond)≤ 3Pass

Storage Protocol:

  • Store solid powder at -20°C.[1]

  • Prepare 100 mM stock solutions in d6-DMSO.

  • Critical Check: The 4-amino group is oxidation-sensitive. QC stock solutions via LC-MS monthly to ensure no N-oxide or azo-dimer formation.

Screening Protocol: Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting low-affinity binding (


 ~ mM range) typical of this fragment.
Experimental Setup
  • Instrument: 600 MHz NMR with cryoprobe.

  • Temperature: 298 K.

  • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D2O. Avoid DTT if possible; use TCEP if a reducing agent is required to prevent interference with the aniline.

Step-by-Step Workflow
  • Sample Preparation:

    • Protein Conc: 10 µM (Target Receptor).

    • Ligand Conc: 500 µM (50-fold excess).

    • Control: Prepare a "Ligand Only" sample to rule out aggregation artifacts.

  • Pulse Sequence Configuration:

    • Use a standard STD sequence with a train of Gaussian pulses for saturation.

    • On-Resonance Irradiation: -0.5 ppm (Targeting protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Saturation Time: 2.0 seconds.

  • Data Acquisition & Analysis:

    • Acquire the difference spectrum (On-Resonance minus Off-Resonance).[2]

    • Diagnostic Signals: Look for the 3-methyl doublet (~0.9 ppm) and the aromatic doublets (~6.6 and 7.8 ppm).

    • Interpretation: If the aromatic signals show strong STD effects but the piperidine methyl does not, the fragment is likely binding via the aniline/amide motif, leaving the piperidine solvent-exposed (and available for modification).

Validation Protocol: Surface Plasmon Resonance (SPR)

SPR provides kinetic data (


, 

) and validates stoichiometry.
Experimental Setup
  • Chip: CM5 or Streptavidin (SA) Series S Sensor Chip.

  • Immobilization: Target protein density should be high (3000–5000 RU) due to the low molecular weight of the fragment (218 Da).

Step-by-Step Workflow
  • Solvent Correction:

    • Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes, as the fragment stock is in DMSO.

  • Injection Cycle:

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitation.

    • Contact Time: 30 seconds (fast association expected).

    • Dissociation Time: 15 seconds (fast dissociation expected).

  • Concentration Series:

    • Inject a 2-fold dilution series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

  • Data Analysis:

    • Fit to a 1:1 Steady State Affinity model .

    • Quality Control: The

      
       should be theoretical. If 
      
      
      
      is >120% of theoretical, suspect non-specific binding or super-stoichiometric aggregation.

Fragment Evolution Strategy

Once binding is confirmed, the fragment must be "grown" to increase potency.[3]

Growth Vector 1: The Aniline Handle (Primary Amine)

The 4-amino group is the primary vector.

  • Chemistry: Amide coupling, Reductive amination, Sulfonylation.

  • Target Interaction: This usually probes the "S1 pocket" in proteases or the hinge region in kinases.

  • Action: Convert to 4-acylamino derivatives to pick up backbone hydrogen bonds.

Growth Vector 2: The Piperidine Ring

The 3-methyl group provides a handle for stereochemical exploration.

  • Chemistry: Resolution of enantiomers (R vs S methyl).

  • Target Interaction: Probes hydrophobic pockets.

  • Action: Expand the methyl to Ethyl/Isopropyl to test the size of the hydrophobic sub-pocket.

Workflow Visualization

FBDD_Workflow cluster_chemistry Evolution Tactics Start Fragment Library (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Screen Primary Screen (STD-NMR / DSF) Start->Screen Decide Is Binding Specific? Screen->Decide Valid Validation (SPR / X-Ray) Chem Chemical Evolution (Fragment Growing) Valid->Chem Confirmed Kd < 5mM Lead Lead Compound (nM Potency) Chem->Lead Iterative Cycles Grow1 Vector 1: Amide Coupling (Target H-bonds) Chem->Grow1 Grow2 Vector 2: Piperidine Expansion (Target Hydrophobic Pocket) Chem->Grow2 Decide->Start No (Discard) Decide->Valid Yes

Figure 1: Strategic workflow for evolving the benzamide-piperidine fragment from initial screen to lead optimization.

Case Study Applications

This scaffold is historically significant in the development of inhibitors for:

  • Factor Xa (Anticoagulants): The 4-aminobenzamide moiety mimics the S1-binding arginine of the natural substrate. The piperidine ring projects into the aryl-binding S4 pocket.

  • Hsp90 Inhibitors: Benzamide derivatives bind to the ATP-binding pocket, where the amine interacts with Asp93.

  • 5-HT Receptors: The piperidine nitrogen (protonated at physiological pH) forms a salt bridge with the conserved Aspartate in TM3 of GPCRs.

References

  • Congreve, M., et al. (2003).[4][5] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Erlanson, D. A. (2012). "Introduction to Fragment-Based Drug Discovery." Topics in Current Chemistry. Link

  • Mayer, M., & Meyer, B. (1999).[5] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[6][7] Nature Chemistry. Link

  • Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters. Link

Sources

Application

Experimental setup for assessing the cytotoxicity of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

Abstract & Scope This technical guide details the experimental framework for assessing the in vitro cytotoxicity of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS: 1580818-26-3 / Analog 160647-73-4).[1] As a benza...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the experimental framework for assessing the in vitro cytotoxicity of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS: 1580818-26-3 / Analog 160647-73-4).[1] As a benzamide derivative containing both an aniline moiety and a piperidine ring, this compound presents specific physicochemical challenges—primarily aqueous solubility and potential metabolic activation (N-oxidation).[1][2]

This protocol departs from generic "recipes" by integrating a dual-endpoint strategy :

  • Metabolic Viability (MTT/MTS): To assess mitochondrial reductase activity.[2]

  • Membrane Integrity (LDH Release): To distinguish between cytostatic effects (growth arrest) and frank cytotoxicity (necrosis).[1][2]

Target Audience: Medicinal Chemists, Toxicologists, and Assay Development Scientists.[2]

Physicochemical Analysis & Preparation

Compound Identity: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Molecular Weight: ~218.29 g/mol Physicochemical Profile: [1][3][4]

  • Lipophilicity (LogP): Estimated ~1.8–2.0.[2]

  • Basicity: The piperidine nitrogen is acylated (amide bond), rendering it non-basic.[2] The aniline nitrogen is weakly basic (pKa ~4.6).[2]

  • Solubility: Poor in neutral aqueous buffers; Soluble in DMSO, Ethanol.[2]

Protocol 1: Stock Solution Preparation (Self-Validating)

Rationale: Inaccurate stock preparation is the leading cause of IC50 variability.[2] This step ensures solubility without precipitation upon dilution.[2]

Reagents:

  • Compound (Solid, >95% purity)[1][2]

  • DMSO (Dimethyl sulfoxide), sterile-filtered, cell-culture grade (Sigma-Aldrich).[1][2]

Procedure:

  • Weighing: Weigh approximately 2.2 mg of compound into a sterile 1.5 mL amber microcentrifuge tube (protect from light due to aniline sensitivity).

  • Solubilization: Add 1.0 mL of 100% DMSO to achieve a 10 mM Master Stock .

    • Validation Check: Vortex for 30 seconds. Inspect visually. If particulates remain, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Do not freeze-thaw more than 3 times.

Working Solution (Day of Assay):

  • Prepare a 200 µM Intermediate Stock in serum-free media (2% DMSO final).

  • Critical Step: When diluting the 10 mM DMSO stock into aqueous media, add the DMSO solution dropwise while vortexing the media to prevent "shock precipitation" of the hydrophobic benzamide.[2]

Experimental Design: The Dual-Endpoint Workflow

To ensure robust data, we utilize a multiplexed or parallel plate design.[2]

Workflow Visualization

CytotoxicityWorkflow Start Compound Preparation (10mM DMSO Stock) Treatment Compound Treatment (0.1 - 100 µM) 24h - 48h Incubation Start->Treatment Seeding Cell Seeding (HepG2 / HEK293) 10k cells/well Seeding->Treatment Check Microscopic Inspection (Check for Precipitation) Treatment->Check Assay1 Plate A: MTT Assay (Mitochondrial Activity) Check->Assay1 Supernatant Intact Assay2 Plate B: LDH Assay (Membrane Leakage) Check->Assay2 Aliquot Supernatant Data Data Analysis (IC50 / LD50 Calculation) Assay1->Data Assay2->Data

Figure 1: Experimental workflow for parallel assessment of metabolic inhibition and membrane damage.

Detailed Protocols

Protocol 2: Cell Culture & Seeding

Cell Lines:

  • HepG2 (Human Liver Carcinoma): Preferred for metabolic competency.[2]

  • NIH/3T3 (Murine Fibroblast): Standard for general ISO 10993-5 cytotoxicity.[1][2]

Steps:

  • Harvest cells in the exponential growth phase (confluence <80%).[2]

  • Resuspend in DMEM + 10% FBS.[2]

  • Seeding Density: 10,000 cells/well (96-well plate) in 100 µL volume.

    • Why? Higher density ensures sufficient signal for LDH detection.[2]

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Protocol 3: Compound Treatment & Controls

Dose-Response Curve: Prepare 8 serial dilutions (1:3 step) in culture media.

  • Range: 100 µM (High)

    
     0.045 µM (Low).[1][2]
    
  • Vehicle Control: Media + 0.5% DMSO (Must match the highest DMSO concentration in treatment wells).[2]

  • Positive Control (Cytotoxic): 10% DMSO or 0.1% Triton X-100 (for LDH max release).[1][2]

  • Blank: Media only (no cells).[2]

Application:

  • Aspirate old media carefully.[2]

  • Add 100 µL of treatment solutions.

  • Incubate for 24 hours .

Protocol 4: MTT Metabolic Assay (Viability)

Mechanism: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase.[2]

  • Reagent: Prepare MTT (5 mg/mL in PBS). Filter sterilize.[2]

  • Pulse: Add 10 µL of MTT stock to each well (final conc. 0.5 mg/mL).[2]

  • Incubation: Return to incubator for 3–4 hours. Look for purple crystals.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[1][2]

    • Add 100 µL DMSO to dissolve formazan.[2]

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol 5: LDH Membrane Integrity Assay

Mechanism: Lactate Dehydrogenase (LDH) leaks into the supernatant upon plasma membrane rupture.[2]

  • Harvest: Before MTT addition, transfer 50 µL of supernatant from the treatment plate to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubate: 30 minutes at Room Temperature (Protect from light).

  • Stop: Add 50 µL Stop Solution (1M Acetic Acid or HCl).

  • Read: Measure Absorbance at 490 nm .

Data Analysis & Interpretation

Quantitative Summary Table
ParameterFormula / MethodAcceptance Criteria
% Viability (MTT)

Vehicle Control > 0.5 OD
% Cytotoxicity (LDH)

Spontaneous release < 20% of Max
IC50 4-Parameter Logistic Regression (Sigmoidal)

Z-Factor $1 - [(3\sigma_p + 3\sigma_n) /\mu_p - \mu_n
  • OD_spon: Spontaneous LDH release (Vehicle treated).

  • OD_max: Maximum LDH release (Triton X-100 treated).

Signaling Interpretation Diagram

Mechanism cluster_cell Cellular Impact Compound (4-Aminophenyl) (3-methylpiperidin-1-yl) methanone Mito Mitochondria Compound->Mito Lipophilic Entry Membrane Plasma Membrane Compound->Membrane High Conc. Disruption Reductase Succinate Dehydrogenase Mito->Reductase Inhibition? Leakage LDH Release Membrane->Leakage Rupture? MTT_Result Viability Data Reductase->MTT_Result Decreased Absorbance (570nm) LDH_Result Toxicity Data Leakage->LDH_Result Increased Absorbance (490nm)

Figure 2: Mechanistic pathways assessed by the dual-assay protocol.

Troubleshooting & Self-Validation

  • The "Benzamide Crash":

    • Symptom:[1][2] High variance in replicates at 100 µM.[2]

    • Cause: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone precipitating in aqueous media.[1][2]

    • Fix: Inspect wells under 10x microscopy before adding MTT.[2] If crystals are visible, the IC50 is invalid.[1][2] Lower the max concentration to 50 µM.

  • Edge Effects:

    • Symptom:[1][2] Outer wells show lower viability regardless of treatment.[2]

    • Fix: Fill outer wells with sterile PBS (do not use for data) to act as an evaporation barrier.[1][2]

  • Color Interference:

    • Check: The compound contains an aniline group which can oxidize to colored species.[2] Run a "Compound Only" control (Media + Compound + MTT, no cells) to check for non-enzymatic reduction of MTT.

References

  • ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[2] [1]

  • Riss, T. L., et al. (2013) .[2] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2]

  • Fotakis, G., & Timbrell, J. A. (2006) . In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.[1][2]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 16778020, (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone. (Used as structural analog reference).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Target Molecule: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone CAS Registry: 1580818-26-3 (H...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Target Molecule: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone CAS Registry: 1580818-26-3 (HCl salt)

Module 1: Strategic Route Selection

User Query: "I am trying to couple 4-aminobenzoic acid directly with 3-methylpiperidine using EDC/HOBt, but my yields are inconsistent and the product is difficult to purify. What is going wrong?"

Scientist Analysis: The direct coupling of 4-aminobenzoic acid is chemically flawed for high-yield synthesis. The free aniline amine (


) on the starting material competes with the secondary amine of the piperidine for the activated ester, leading to self-polymerization and oligomers.

The Corrective Protocol (The "Nitro" Route): You must switch to a Protection/Deprotection strategy using 4-nitrobenzoic acid . This masks the aniline as a nitro group, eliminating side reactions and allowing for aggressive activation of the carboxylic acid.

Optimized Synthetic Workflow

SyntheticRoute SM1 4-Nitrobenzoic Acid Inter Intermediate: (4-Nitrophenyl)(3-methyl...) methanone SM1->Inter Step 1: Coupling (HATU or SOCl2) SM2 3-Methylpiperidine SM2->Inter Prod Target: (4-Aminophenyl)(3-methyl...) methanone Inter->Prod Step 2: Reduction (H2, Pd/C or Fe/HCl)

Figure 1: The "Nitro Route" prevents self-polymerization and ensures chemoselectivity.

Module 2: The Coupling Step (Amide Formation)

User Query: "My conversion from 4-nitrobenzoic acid is stalling at 60%. The 3-methyl group on the piperidine seems to be causing steric hindrance. How do I push this to completion?"

Troubleshooting Protocol: While 3-methylpiperidine is a secondary amine with moderate steric hindrance, it is nucleophilic enough to react fully if the acid is sufficiently activated.

Reagent Selection Matrix
MethodReagentsRec. ConditionsProsCons
Standard EDC / HOBt / DIPEADMF, RT, 12hMild, cheapOften fails with hindered amines; urea byproducts difficult to remove.
High Performance HATU / DIPEA DMF, RT, 2h Gold Standard for hindered amides; >90% conversion.Expensive; requires thorough washing to remove tetramethylurea.
The "Nuclear" Option Thionyl Chloride (

)
Reflux

DCM,

100% Activation to Acid Chloride.Harsh; requires anhydrous conditions; generates HCl gas.
Step-by-Step Optimization (HATU Method)
  • Stoichiometry: Use 1.2 eq of HATU and 1.0 eq of 4-nitrobenzoic acid. Activate the acid before adding the amine.

  • Pre-Activation: Dissolve Acid + HATU + DIPEA (2.5 eq) in dry DMF. Stir for 15 minutes . The solution should turn yellow/orange (formation of the active ester).

  • Addition: Add 1.1 eq of 3-methylpiperidine.

  • Monitoring: If stalling occurs, heat to 50°C . The 3-methyl group creates a conformational twist that may slow down the attack on the carbonyl; heat overcomes this barrier.

Critical Checkpoint:

  • Issue: Emulsion during workup.

  • Fix: The amide intermediate is lipophilic. Dilute the reaction mixture with EtOAc, wash with 1M HCl (removes unreacted piperidine/DIPEA) and then Sat.

    
      (removes unreacted acid).
    

Module 3: The Reduction Step (Nitro Amine)

User Query: "I am hydrogenating the nitro intermediate using Pd/C, but the reaction is incomplete even after 24 hours. I still see starting material by LCMS."

Scientist Analysis: Incomplete reduction of nitrobenzamides is often due to catalyst poisoning (by sulfur traces in solvents) or insufficient hydrogen solubility.

Troubleshooting Decision Tree

ReductionTroubleshoot Start Problem: Incomplete Reduction Check1 Check Solvent Grade Start->Check1 Check2 Check H2 Pressure Check1->Check2 Solubility OK Action1 Switch to MeOH/THF (1:1) Solubility is key Check1->Action1 Precipitate forming? Action2 Increase Pressure to 50 psi (Parr Shaker) Check2->Action2 Balloon used? AltRoute Alternative: Fe / NH4Cl (Chemical Reduction) Check2->AltRoute Still failing?

Figure 2: Logic flow for troubleshooting stalled hydrogenation.

Alternative Protocol: Iron-Mediated Reduction

If catalytic hydrogenation fails (or if you lack a hydrogenator), use the Bechamp Reduction variant. It is robust and insensitive to sterics.

  • Dissolve: Nitro intermediate in Ethanol/Water (3:1) .

  • Add: Iron powder (5 eq) and Ammonium Chloride (5 eq) .

  • Reflux: Heat to 80°C for 2 hours.

  • Workup: Filter hot through Celite (removes iron sludge). Concentrate filtrate. The product is the free aniline.

Module 4: Purification & Isolation

User Query: "How do I get the final product pure? It's an oil that won't crystallize."

Guidance: The target molecule, (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone, contains a basic aniline and a neutral amide.

  • Acid/Base Rescue (The "Back-Extraction"):

    • Dissolve crude oil in EtOAc .

    • Extract with 1M HCl (The product goes into the aqueous layer as the HCl salt; neutral impurities stay in organic).

    • Discard the organic layer.

    • Basify the aqueous layer to pH 10 using NaOH .

    • Extract back into DCM . Dry over

      
      .[1][2]
      
  • Crystallization:

    • If the free base is an oil, convert it to the HCl salt .

    • Dissolve in minimal Ethanol, add

      
       in Dioxane. Add Diethyl Ether until turbid. Cool to 
      
      
      
      .

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4][6][7] Organic Process Research & Development, 20(2), 140-177. Link

  • Bayer Pharma AG. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (Patent WO2019138362A1). Link(Cited for analogous nitro-reduction conditions).

Sources

Optimization

Technical Support Center: Purification of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

Case ID: 4-AP-3MP-PUR Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary & Molecule Profile Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-AP-3MP-PUR Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS: 1580818-26-3).

This molecule presents a "perfect storm" of purification challenges: it contains an oxidatively unstable aniline, a chiral center on the piperidine ring, and a polar amide backbone. This guide moves beyond standard protocols to address the specific physicochemical interactions causing your purification failures.

Molecule Profile
FeatureChemical ImplicationPurification Risk
Aniline Moiety Weak base (

), electron-rich.
Tailing on silica; Oxidation (browning/pinking) in air/solution.
Piperidine Ring 3-Methyl substituent creates a chiral center (

).
Enantiomeric Impurity. Product is a racemate unless chiral SM was used.
Amide Linkage Polar, H-bond acceptor.Solubility issues in non-polar solvents (Hexane/Heptane).

Diagnostic Workflow

Before proceeding to specific modules, determine your failure mode using the logic flow below.

Purification_Logic Start Start: Crude Reaction Mixture ColorCheck Is the crude dark brown/black? Start->ColorCheck Oxidation Module 3: Oxidation Removal (Charcoal/Recryst) ColorCheck->Oxidation Yes Tailing Does TLC show streaking? ColorCheck->Tailing No Oxidation->Tailing Post-Treatment BaseMod Module 1: Silica Deactivation (TEA/NH3) Tailing->BaseMod Yes ChiralCheck Is Enantiomeric Excess (ee) critical? Tailing->ChiralCheck No BaseMod->ChiralCheck ChiralSep Module 2: Chiral Resolution (SFC/HPLC) ChiralCheck->ChiralSep Yes Final Final Pure Compound ChiralCheck->Final No ChiralSep->Final

Figure 1: Decision matrix for selecting the appropriate purification module based on observed impurities.

Module 1: Achiral Purification (The "Sticky" Baseline)

The Problem: You observe severe peak tailing on Normal Phase (NP) silica, or the compound "sticks" to the column and elutes only with high methanol concentrations, co-eluting with impurities.

The Mechanism: While the amide nitrogen is neutral, the aniline nitrogen is a weak base. Standard flash silica (


) is acidic (

). The aniline forms hydrogen bonds or ionic interactions with free silanol groups (

), causing non-linear adsorption (tailing).
Protocol A: The "Amine-Blocked" Silica Method

Do not rely on standard gradients.[1] You must deactivate the silica.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%

      
       .
      
    • Note: TEA is preferred for DCM gradients; Ammonia is preferred if using

      
      .
      
  • Column Pre-Treatment (Crucial):

    • Flush the silica column with 3 Column Volumes (CV) of 90:10 DCM:(MeOH+TEA) before loading the sample. This saturates the active silanol sites with TEA.

    • Re-equilibrate with 100% DCM for 2 CVs.

  • Loading:

    • Dissolve crude in minimal DCM. If insoluble, use a solid load (Celite or amine-functionalized silica). Avoid acid-washing the Celite.

  • Elution Gradient:

    • 0-5% Solvent B over 10 CVs.

    • The product typically elutes between 2-4% MeOH.

Protocol B: Acid/Base Extraction (The "Chemical Filter")

If chromatography is difficult, exploit the aniline's basicity.

  • Dissolve crude in EtOAc.

  • Extract with 1M HCl (3x). The product moves to the aqueous layer (as the anilinium salt); non-basic impurities remain in organic.

  • Basify the aqueous layer to pH 10 using saturated

    
      (avoid NaOH to prevent amide hydrolysis).
    
  • Extract back into DCM (3x), dry over

    
    , and concentrate.
    

Module 2: Stereochemical Purity (The "Hidden" Challenge)

The Problem: The 3-methylpiperidine moiety creates a chiral center. If you used racemic 3-methylpiperidine, your product is a 50:50 mixture of enantiomers. Standard silica cannot separate these.

The Solution: Chiral Supercritical Fluid Chromatography (SFC) or Normal Phase Chiral HPLC.

Recommended Chiral Stationary Phases (CSPs)

Based on the structure (basic amine + amide + aromatic), polysaccharide-based columns are the industry standard.

Column TypeSelectorInteraction MechanismSuitability
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)H-bonding,

-

High. Excellent for benzamides.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, steric fitMedium. Good alternative if AD fails.
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)Immobilized selectorHigh. Allows use of DCM/THF to improve solubility.
SFC Screening Protocol (Start Here)
  • Modifier: Methanol with 0.1% Diethylamine (DEA) or Isopropylamine (IPA) . Base additive is mandatory to improve peak shape.

  • Gradient: 5% to 40% Modifier in

    
     over 5 minutes.
    
  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Module 3: Chemical Stability (The "Pink Product" Syndrome)

The Problem: The product turns pink, brown, or black upon standing in air. The Mechanism: Anilines undergo radical oxidation to form quinone imines and azo-linkages. This is accelerated by light and trace metals.

Stabilization & Cleanup Protocol
  • Scavenging: Dissolve the crude in warm Ethanol/THF. Add Activated Charcoal (10 wt%) . Reflux for 30 minutes. Filter through a Celite pad while hot.

  • Salt Formation (Storage Form):

    • The free base is unstable. Convert it to the Hydrochloride (HCl) or Fumarate salt for long-term storage.

    • Procedure: Dissolve pure free base in EtOAc. Add 1.1 eq of 4M HCl in Dioxane dropwise. The salt will precipitate as a white/off-white solid. Filter and dry under vacuum.[2]

  • Metal Removal: If the synthesis involved Nitro reduction (e.g.,

    
     or 
    
    
    
    ):
    • Use Thiol-functionalized Silica (SiliaMetS® Thiol) to scavenge residual Palladium.

    • Stir product solution with scavenger (4 eq relative to metal loading) for 4 hours at 40°C, then filter.

FAQ: Troubleshooting Tickets

Ticket #101: "I see two spots on TLC that merge. Is this the chiral mix?"

  • Answer: No. Enantiomers do not separate on standard TLC plates. Merging spots usually indicate rotamers (restricted rotation around the amide bond) or the free base dissociating on acidic silica. Run the TLC with 1% TEA in the mobile phase. If the spots merge into one sharp spot, it was silica interaction. If they remain distinct, you likely have a regioisomer or a byproduct.

Ticket #102: "My yield is >100% and the NMR shows broad aliphatic peaks."

  • Answer: You likely have trapped solvent (DCM/EtOAc) or residual TEA salts. The piperidine ring and the amide can trap solvent in the crystal lattice.

  • Fix: Dry the sample in a vacuum oven at 50°C for 24 hours. If TEA salts are present (check NMR for broad triplets at

    
     1.3 and 3.1 ppm), wash the organic layer with saturated 
    
    
    
    again.

Ticket #103: "Can I recrystallize instead of using a column?"

  • Answer: Yes, but it is difficult for the racemate.

  • Try: Ethanol/Water or Isopropanol/Heptane.

  • Warning: If you have the racemate, it may form a "solid solution" where impurities are trapped. Chromatography is safer for initial purity.

References

  • Amide Purification & Silica Interactions

    • Biotage Technical Guide. "Is there an easy way to purify organic amines?" (2023).[3][4] Explains the mechanism of amine/silanol interaction and the necessity of TEA modifiers.[5] Link

  • Chiral Resolution of Piperidines

    • BenchChem Technical Support.[6][7] "Resolving Enantiomers of 3-Methylpiperidine." Details the use of polysaccharide columns (AD-H/OD-H) for piperidine derivatives. Link

  • Aniline Oxidation & Handling

    • ScienceMadness & ChemicalBook Data. "Properties and Handling of 4-Aminobenzamide derivatives." Discusses pKa (~4.[8]6) and oxidation risks. Link

  • General Chromatography of Basic Drugs: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 2010. (Grounding for the use of high pH and amine modifiers).

Sources

Troubleshooting

Technical Support Center: Stability Optimization for (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

Status: Operational Subject: Technical Guide for Stability, Solubility, and Degradation Troubleshooting Compound Class: Amino-aryl Amide / Benzamide Derivative[1] Executive Summary This guide addresses the physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Technical Guide for Stability, Solubility, and Degradation Troubleshooting Compound Class: Amino-aryl Amide / Benzamide Derivative[1]

Executive Summary

This guide addresses the physicochemical stability of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone .[1][2][3] While the central amide linkage provides structural rigidity, the molecule’s stability profile is dominated by the 4-aminophenyl moiety (aniline group).[1] This functional group acts as the primary "weak point," rendering the compound susceptible to oxidative degradation and photolysis.[1]

This support center is structured into three technical modules designed to troubleshoot specific experimental failures.

Module 1: Chemical Stability & Degradation

Diagnosis: Solution discoloration (yellow/brown), appearance of unknown peaks in LC-MS, or loss of biological potency.[1]

Q: Why has my clear stock solution turned yellow/brown after 24 hours?

A: You are likely observing oxidative degradation of the primary amine. The 4-aminophenyl group is electron-rich and susceptible to radical-mediated oxidation, particularly in solution.[1][2] This process forms colored impurities even at trace levels (0.1–0.5%).[1][2][3]

  • Mechanism: The oxidation pathway typically proceeds via the formation of a radical cation on the aniline nitrogen, leading to:

    • N-Oxidation: Formation of hydroxylamines and nitroso derivatives.[1][2][3]

    • Azo Coupling: Two oxidized molecules dimerize to form azo linkages (

      
      ), which are highly chromophoric (yellow/orange).[1][2][3]
      
    • Quinone Imine Formation: Further oxidation disrupts the aromatic system, creating deeply colored quinoid species.[1]

Corrective Protocol: The "Oxidation Firewall"

  • Deoxygenation: Sparge all aqueous buffers with nitrogen or argon for 15 minutes prior to dissolution.[1][2][3]

  • Antioxidant Spiking: For aqueous working solutions, add Ascorbic Acid (0.1%) or Sodium Metabisulfite (0.05%) to act as a sacrificial reductant.[1][2][3]

  • Storage: Store stock solutions (DMSO) at -20°C or -80°C. Never store at 4°C for prolonged periods, as oxygen solubility increases at lower temperatures while reaction rates remain non-zero.[1][2][3]

Q: Is the amide bond susceptible to hydrolysis?

A: Only under extreme pH conditions. The tertiary amide linkage (connecting the phenyl ring to the piperidine) is chemically robust due to resonance stabilization.

  • Neutral pH (6–8): Hydrolysis is negligible.[1][2][3]

  • Extreme pH (<2 or >10): Hydrolysis may occur, cleaving the molecule into 4-aminobenzoic acid (PABA) and 3-methylpiperidine .[1][2][3]

  • Detection: Monitor for the appearance of PABA (polar, early eluting on Reverse Phase HPLC) and 3-methylpiperidine (non-chromophoric, requires ELSD or MS detection).

Module 2: Physical Stability & Solubility

Diagnosis: Precipitation upon dilution, "crashing out" in bioassays, or inconsistent concentration data.[1]

Q: My compound precipitates when I dilute the DMSO stock into PBS (pH 7.4). Why?

A: You have exceeded the intrinsic solubility of the neutral species. This molecule behaves as a weak base due to the aniline nitrogen (


). The amide nitrogen is non-basic.
  • At pH < 4: The aniline is protonated (

    
    ), leading to high aqueous solubility.[1][2][3]
    
  • At pH > 5 (including PBS): The molecule exists predominantly as the neutral free base.[1] The hydrophobic piperidine ring and aromatic ring drive the molecule out of solution if the concentration exceeds ~50–100 µM (depending on ionic strength).[1]

Troubleshooting Table: Solubility Optimization

Solvent SystemSolubility StatusMechanismRecommendation
0.1 M HCl HighProtonation of Aniline (

)
Ideal for intermediate dilutions.[1][2][3]
PBS (pH 7.4) Low/RiskNeutral species dominatesLimit final conc. < 50 µM.[1][2][3]
DMSO HighDipolar aprotic solvationStandard stock solvent (10-100 mM).[1][2][3]
PEG-400 / Water ModerateCo-solvent solubilizationUse 20% PEG-400 for animal dosing.[1][2][3]
Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways you must control.

StabilityPathways cluster_legend Legend Parent (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (Active API) Radical Aniline Radical Cation (Reactive Intermediate) Parent->Radical Oxidation (Air/Light) Hydrolysis Amide Hydrolysis (Extreme pH Only) Parent->Hydrolysis Acid/Base Catalysis (pH < 2 or > 10) Azo Azo Dimers (Yellow/Orange Precipitate) Radical->Azo Dimerization Quinone Quinone Imines (Dark Brown) Radical->Quinone Further Ox. PABA 4-Aminobenzoic Acid (Degradant A) Hydrolysis->PABA Piperidine 3-Methylpiperidine (Degradant B) Hydrolysis->Piperidine key Blue: Stable Parent Yellow: Intermediate Red: Toxic/Inactive Degradant

Caption: Figure 1. Degradation Logic Tree. The primary risk is the oxidative pathway (top) leading to discoloration.[1] The hydrolytic pathway (bottom) is rare under physiological conditions.[1]

Module 4: Validated Forced Degradation Protocol

To confirm the stability limits in your specific matrix, perform this standard "Stress Test" based on ICH Q1A guidelines.

Objective: Determine the


 (time to 90% potency) under stress.

Protocol Steps:

  • Preparation: Prepare a 1 mM solution of the compound in Acetonitrile/Water (50:50).[1][2][3]

  • Stress Conditions:

    • Acid Stress: Add 1M HCl (Final pH ~1).[1][2][3] Heat at 60°C for 4 hours.

    • Base Stress: Add 1M NaOH (Final pH ~13).[1][2][3] Heat at 60°C for 4 hours.

    • Oxidative Stress: Add 3%

      
      .[1][2][3] Incubate at Room Temp for 4 hours.
      
    • Photolytic Stress: Expose to UV light (ICH Q1B standard) for 24 hours.[1][2][3]

  • Analysis: Neutralize samples and analyze via HPLC-UV (254 nm).

    • Pass Criteria: >95% recovery of parent peak.[1][2][3]

    • Fail Criteria: New peaks >0.5% total area.[1][2][3]

Expected Results:

  • Oxidative: Likely failure (significant degradation).[1][2][3] Mitigation: Protect from air.

  • Photolytic: Possible failure (browning).[1][2][3] Mitigation: Amber glassware.[1]

  • Hydrolytic (Acid/Base): Likely stable or slow degradation compared to oxidation.[1][2][3]

References & Authoritative Sources
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] (Defines the standard protocols for stress testing and stability limits).

  • PubChem Compound Summary. (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone.[1][2][3] (Used for structural verification and physicochemical property estimation).[1][2][3]

  • Giles, P. M., et al. The mechanism of the oxidation of some aromatic amines.[6] Journal of the American Chemical Society.[7] (Foundational chemistry regarding aniline oxidation pathways).

  • Master Organic Chemistry. Hydrolysis of Amides. (General mechanism for amide bond stability and hydrolysis kinetics).[1][2][3]

Sources

Optimization

Overcoming poor solubility of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone in assays

Topic: Overcoming Poor Solubility in Biological Assays Compound Class: Lipophilic Benzamide / Aniline Derivative Document ID: TS-SOL-2026-01 The Solubility Profile: Why This Compound Fails To solve the solubility issue,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility in Biological Assays Compound Class: Lipophilic Benzamide / Aniline Derivative Document ID: TS-SOL-2026-01

The Solubility Profile: Why This Compound Fails

To solve the solubility issue, we must first understand the physicochemical "trap" inherent in the structure of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone .

The "Neutrality Trap" at Physiological pH

Many researchers assume the nitrogen in the piperidine ring renders the molecule basic and soluble. This is incorrect.

  • Amide Nitrogen (Non-Basic): The piperidine nitrogen is part of a tertiary amide bond (

    
    ). The lone pair electrons are delocalized into the carbonyl, rendering this nitrogen non-basic and uncharged.
    
  • Aniline Nitrogen (Weakly Basic): The primary amine on the phenyl ring has a pKa of approximately 4.6 [1].

  • Result: At physiological assay pH (7.4), the molecule is >99.8% neutral (uncharged). Without a charge to interact with water molecules, the crystal lattice energy dominates, leading to rapid precipitation in aqueous buffers.

Kinetic vs. Thermodynamic Solubility

Your assay likely relies on Kinetic Solubility (diluting a DMSO stock into buffer). This creates a metastable supersaturated solution.[1] Over time (minutes to hours), the system seeks Thermodynamic Equilibrium , causing the compound to "crash out" (precipitate) as visible crystals or invisible micro-aggregates [2]. This results in:

  • False Negatives: The compound is not in solution to hit the target.

  • False Positives: Aggregates non-specifically inhibit enzymes or disrupt cell membranes (Pan-Assay Interference).

Troubleshooting Guide & Protocols

Method A: The "Intermediate Dilution" Protocol

Best for: Enzymatic assays and short-term experiments where DMSO < 1% is tolerated.

Directly shooting 100% DMSO stock into an aqueous buffer often causes "shock precipitation" at the interface.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM. Sonicate to ensure complete dissolution.

  • Create Intermediate: Dilute the stock 1:10 into a solvent mixture of 50% DMSO / 50% Water (or Ethanol).

    • Why: This lowers the hydrophobicity gradient before hitting the final buffer.

  • Final Dilution: Pipette the intermediate slowly into the assay buffer while vortexing.

    • Target: Final DMSO concentration should be ≤ 1% (v/v).[2]

Method B: The Cyclodextrin "Rescue" (Recommended)

Best for: Cell-based assays, long-duration incubations, or highly sensitive targets.

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic piperidine/phenyl core, keeping it soluble in water without relying on pH or toxic solvents [3].

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) stock solution of HP-β-CD in pure water or PBS. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add the solid compound directly to the 20% HP-β-CD vehicle.

    • Acidification Step (Critical): Briefly lower pH to ~4.0 using 0.1M HCl to protonate the aniline (forcing it into solution).

    • Neutralization: Once dissolved, slowly back-titrate to pH 7.4 using 0.1M NaOH. The cyclodextrin will "catch" the neutral molecule as it forms, preventing precipitation.

  • Usage: Use this aqueous stock for serial dilutions.

Visualization of Workflows

Figure 1: Solubility Decision Tree

This logic flow helps you select the correct solubilization strategy based on your assay constraints.

SolubilityDecisionTree Start Start: Compound Precipitates in Assay Buffer CheckDMSO Is DMSO > 1% tolerated? Start->CheckDMSO CheckTime Assay Duration? CheckDMSO->CheckTime Yes MethodB Use Method B: HP-β-Cyclodextrin CheckDMSO->MethodB No (Cells sensitive) MethodA Use Method A: Intermediate Dilution CheckTime->MethodA Short (< 2 hrs) CheckSens Is Target Sensitive to Detergents? CheckTime->CheckSens Long (> 24 hrs) Caption Figure 1: Decision matrix for selecting solubilization strategy based on DMSO tolerance and assay duration. CheckSens->MethodA No CheckSens->MethodB Yes (Avoid Aggregates)

Caption: Figure 1: Decision matrix for selecting solubilization strategy based on DMSO tolerance and assay duration.

Figure 2: The "Crash" Mechanism vs. Complexation

Understanding where the failure occurs in standard protocols.

DissolutionMechanism cluster_fail Standard Dilution (Failure) cluster_success Cyclodextrin Method (Success) Stock DMSO Stock (Soluble) Mix1 Rapid Mixing Stock->Mix1 CD HP-β-CD Cavity Stock->CD Encapsulation Buffer Assay Buffer (pH 7.4) Precip Micro-Crystals Form (Compound Crash) Buffer->Precip Hydrophobic Repulsion Mix1->Buffer Caption Figure 2: Comparison of standard precipitation failure vs. cyclodextrin stabilization. Complex Inclusion Complex (Soluble) CD->Complex Stabilization Complex->Buffer Remains Clear

Caption: Figure 2: Comparison of standard precipitation failure vs. cyclodextrin stabilization.

Comparative Data: Solvent Toxicity

When choosing a solvent, consider the biological impact on your specific assay system.

Solvent / CarrierMax Tolerated (Enzyme)Max Tolerated (Cells)Solubility EnhancementRisk Factor
DMSO 2-5%0.1 - 0.5%HighMembrane permeabilization; Enzyme unfolding [4].
Ethanol 2-5%< 0.1%ModerateRapid evaporation; Cytotoxic.
HP-β-CD > 10%> 5%Very HighLow toxicity; May sequester lipophilic reagents.
Tween-80 0.05%0.01%HighCan lyse cells; High background in fluorescence assays.

Frequently Asked Questions (FAQs)

Q: Can I use acid to dissolve the compound in the assay buffer? A: No. While lowering pH to < 4.0 will solubilize the aniline group, most biological assays require pH 7.0–7.4. Acidifying the assay buffer will likely denature your protein target or kill your cells before the compound even acts. Use the "Acidification/Neutralization" method inside a Cyclodextrin carrier (Method B) instead.

Q: My compound precipitates after 2 hours. Is my data valid? A: Likely not. If precipitation occurs, the effective concentration (


) drops below the nominal concentration (

). This creates a "false plateau" in dose-response curves. You must switch to a Thermodynamic Solubility protocol (Method B) or reduce the incubation time.

Q: Why not just use more DMSO? A: DMSO concentrations above 1% can inhibit kinases and alter cell membrane permeability, leading to artifacts. Always run a "DMSO-only" control at the highest concentration used to normalize your data [5].

References

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 85(4-5), 569-579. [Link]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][][5] Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Tjernberg, A., et al. (2006). DMSO-based solvents for in vitro screening: impact on enzymes and cells.[6][7] Journal of Biomolecular Screening, 11(2), 131-137. [Link]

  • Waybright, T. J., et al. (2009). Effect of dimethyl sulfoxide on the activity of human DNA topoisomerase I. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 186-191. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for aminophenyl methanone synthesis

Subject: Optimization & Troubleshooting for Aminophenyl Methanone (Aminobenzophenone) Scaffolds ID: KB-SYN-2024-AMB Status: Active Audience: Medicinal Chemists, Process Chemists Executive Summary Aminophenyl methanones (...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting for Aminophenyl Methanone (Aminobenzophenone) Scaffolds

ID: KB-SYN-2024-AMB Status: Active Audience: Medicinal Chemists, Process Chemists

Executive Summary

Aminophenyl methanones (aminobenzophenones) are critical pharmacophores, serving as the primary precursors for 1,4-benzodiazepines, quinolines, and indoles. Their synthesis is notoriously deceptive: while theoretically simple, it is plagued by regioselectivity issues (N- vs. C-acylation), catalyst poisoning, and difficult purifications.

This guide moves beyond textbook definitions to address the practical failure modes encountered in the lab. It is structured by synthetic strategy, offering self-validating protocols and mechanistic troubleshooting.

Module 1: The Friedel-Crafts Challenge (Acylation Strategies)

Context: Direct Friedel-Crafts acylation of aniline is the most direct route but often fails because the amino group complexes with the Lewis acid, deactivating the ring and preventing C-acylation, or leading to unwanted N-acylation (amide formation).

Q1: I am exclusively getting N-acylated product (benzanilide) instead of the ketone. How do I force C-acylation?

Diagnosis: You are likely using a standard Lewis acid (


) with an acid chloride on an unprotected aniline. The kinetics of N-acylation are orders of magnitude faster than C-acylation here.

The Fix: You must switch strategies based on your desired regiochemistry.

Desired IsomerRecommended ProtocolKey ReagentMechanism
Ortho (2-amino)Sugasawa Reaction

+

Boron-mediated nitrile addition
Para (4-amino)Triflate Catalysis

Metal-catalyzed Friedel-Crafts
Para (Classic)Protection/Deprotection

then

Steric direction of acetanilide
Protocol A: The Sugasawa Reaction (Ortho-Specific)

Best for: Synthesizing 2-aminobenzophenones from anilines and benzonitriles.

The "Self-Validating" Workflow:

  • Complexation: Dissolve aniline (1.0 eq) in dry 1,2-dichloroethane (DCE). Cool to 0°C. Add

    
     (1.0 eq, 1M in heptane).
    
    • Validation: The solution should fume slightly and may precipitate a white solid (the amine-boron adduct).

  • Activation: Add the benzonitrile derivative (1.2 eq) followed by solid

    
     (1.0 eq).
    
    • Validation: The mixture must turn homogenous or change color (often yellow/orange) as the Lewis acid activates the nitrile.

  • Reaction: Reflux for 6–12 hours.

  • Hydrolysis (Critical): Cool to 0°C. Quench with 2M HCl. Heat to 80°C for 30 mins to hydrolyze the intermediate ketimine.

Visualizing the Mechanism (Sugasawa):

SugasawaMechanism cluster_warn Troubleshooting Point Aniline Aniline (Nucleophile) Adduct Aniline-BCl3 Complex Aniline->Adduct Complexation BCl3 BCl3 (Lewis Acid 1) BCl3->Adduct Intermediate Ketimine Intermediate Adduct->Intermediate Nitrile Benzonitrile (Electrophile) Nitrile->Intermediate Ortho-Attack AlCl3 AlCl3 (Lewis Acid 2) AlCl3->Intermediate Activates Nitrile Hydrolysis Acid Hydrolysis (HCl/Heat) Intermediate->Hydrolysis Product 2-Aminobenzophenone Hydrolysis->Product C=N to C=O

Caption: The dual Lewis acid system directs ortho-substitution via a cyclic transition state. Incomplete hydrolysis of the ketimine intermediate is a common failure point.

Q2: My reaction mixture turned into a black tar during workup. What happened?

Diagnosis: Exothermic decomposition or polymerization. This is common when quenching large-scale Aluminum Chloride reactions. The Fix:

  • Never add water directly to the reaction mixture.

  • Protocol: Pour the reaction mixture slowly into a slurry of ice and concentrated HCl. The HCl prevents the precipitation of aluminum hydroxide gels (which trap product) and keeps the aniline protonated/soluble in the aqueous phase if you need to wash away non-basic impurities first.

Module 2: Reduction Routes (Nitro-Precursors)

Context: When Friedel-Crafts fails due to electronics (e.g., highly deactivated rings), the most reliable route is the acylation of benzene with nitrobenzoyl chloride followed by reduction of the nitro group.

Q3: During reduction of 4-nitrobenzophenone, I observe a colored impurity that is difficult to separate.

Diagnosis: You have likely formed the azo-dimer (azobenzene derivative) due to incomplete reduction or basic conditions, or the hydroxylamine intermediate.

Comparison of Reduction Protocols:

Reagent SystemConditionsProsCons

/ Pd-C
EtOH, RT, 1 atmCleanest workup (filtration).Can reduce the ketone to alcohol (benzhydrol) if over-run.
Fe / HCl (Béchamp) EtOH/H2O, RefluxHighly selective for

.
Iron waste (sludge); heterogeneous.

/ HCl
EtOH, RefluxHomogenous; good for small scale.Tin is toxic; difficult emulsion workups.

Optimized Béchamp Protocol (Iron/Acid):

  • Suspend nitrobenzophenone (10 mmol) in 50 mL EtOH and 10 mL water.

  • Add Iron powder (325 mesh, 5.0 eq) and

    
     (1.0 eq) or catalytic HCl.
    
  • Critical Step: Vigorous mechanical stirring is required. Magnetic stir bars often get stuck in the iron sludge, leading to stalled reactions.

  • Monitor: Spot TLC. If the azo-compound (orange/red spot) persists, add more Fe and increase heat.

Module 3: Advanced Catalytic Approaches (Palladium)

Context: For substrates with sensitive functional groups (halides, esters) that cannot survive


 or Fe/HCl, Palladium catalysis provides a mild alternative.
Q4: I need to synthesize a sterically hindered aminobenzophenone. Standard coupling is failing.

Diagnosis: Classical cross-couplings (Suzuki) often struggle with the steric bulk of ortho-substituted benzophenones. The Fix: Use the Desulfinative Addition of sodium arylsulfinates to 2-aminobenzonitriles. This bypasses the need for unstable benzoyl chlorides.

Workflow Logic:

  • Substrates: 2-Aminobenzonitrile + Sodium Arylsulfinate (

    
    ).[1][2]
    
  • Catalyst:

    
     (5 mol%) + bipyridine ligand.
    
  • Mechanism: The sulfinate releases

    
     to generate an aryl-Pd species which adds to the nitrile.
    

Synthesis Decision Tree:

SynthesisRoute Start Target: Aminophenyl Methanone Isomer Which Isomer? Start->Isomer Ortho Ortho (2-Amino) Isomer->Ortho Para Para (4-Amino) Isomer->Para Sens Acid Sensitive Groups? Ortho->Sens Route3 Route C: Cu(OTf)2 Catalysis (Aniline + Benzoyl Chloride) Para->Route3 Direct Method Route4 Route D: Nitro-Reduction (Friedel-Crafts with Nitrobenzoyl Cl) Para->Route4 Classic/Reliable Route1 Route A: Sugasawa Reaction (Aniline + Benzonitrile + BCl3) Sens->Route1 No (Robust) Route2 Route B: Pd-Cat Desulfinative Coupling (Aminobenzonitrile + Arylsulfinate) Sens->Route2 Yes (Sensitive)

Caption: Decision matrix for selecting the optimal synthetic pathway based on regiochemistry and substrate stability.

References & Validated Sources
  • Sugasawa Reaction (Ortho-Acylation):

    • Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho substitution of the anilino group."[3] Journal of the American Chemical Society, 100(15), 4842–4852.

  • Copper Triflate Catalysis (Para-Acylation):

    • Phan, N. T. S., et al. "Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate."[4][5] Synthetic Communications.

  • Palladium-Catalyzed Desulfinative Addition:

    • Chen, C., et al. "Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones."[6] Molecules, 19(5), 6439-6453.[1]

    • [1]

  • Reduction Protocols (General):

    • "Reduction of Nitro Compounds."[7] Organic Syntheses, Coll. Vol. 3, p. 59.

Sources

Optimization

Troubleshooting guide for the synthesis of piperidine derivatives

Introduction: The Piperidine Challenge Current Status: Operational Ticket Type: Synthesis & Purification Troubleshooting Assigned Specialist: Senior Application Scientist Piperidines are the structural backbone of countl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Challenge

Current Status: Operational Ticket Type: Synthesis & Purification Troubleshooting Assigned Specialist: Senior Application Scientist

Piperidines are the structural backbone of countless pharmacophores (e.g., opioids, antihistamines, glycosidase inhibitors). However, their synthesis often presents a dichotomy: the chemistry appears deceptively simple (reduction or cyclization), yet the practical execution is plagued by catalyst poisoning, stereochemical drift, and notorious purification difficulties.

This guide moves beyond textbook theory to address the failure modes encountered in the lab. It is structured into three critical modules: Reduction , Cyclization , and Purification .

Module 1: Catalytic Hydrogenation of Pyridines

The most direct route to piperidines is the reduction of the corresponding pyridine. This method, however, is prone to "stalling" due to the basic nitrogen atom.

Troubleshooting Guide: Reaction Stalling & Selectivity
SymptomProbable CauseMechanistic InsightCorrective Action
Reaction stops at <50% conversion Catalyst Poisoning The pyridine nitrogen lone pair (

-donation) binds strongly to the metal surface (Pd/Pt), blocking active sites for H

adsorption.
Protonate the Nitrogen: Run the reaction in acidic media (Acetic Acid or MeOH with 1.0 eq HCl). This forms the pyridinium salt, which does not coordinate to the metal.
Dehalogenation occurring Pd/C Activity Palladium is excellent for hydrogenolysis. If your substrate has Cl/Br/I, Pd will strip them off before reducing the ring.Switch to PtO

(Adams' Catalyst):
Platinum is less active toward Carbon-Halogen bonds but highly active for ring reduction. Alternatively, use Rh/C.
Wrong Diastereomer (cis/trans) Adsorption Face Heterogeneous catalysts (Rh, Pt) typically favor cis-addition (hydrogen comes from the catalyst surface).Thermodynamic Equilibration: For trans-isomers, use Na/EtOH (dissolving metal reduction) or heat the cis-product with a strong base to epimerize to the thermodynamic product.
Standard Protocol: PtO Mediated Reduction

Recommended for difficult substrates where Pd/C fails.

  • Preparation: Dissolve the pyridine substrate (1.0 mmol) in Glacial Acetic Acid (5 mL).

    • Note: If the substrate is acid-sensitive, use MeOH and add 1.1 equivalents of concentrated HCl.

  • Catalyst Addition: Add PtO

    
     (Adams' Catalyst)  (5-10 wt%).
    
    • Safety: Add catalyst under an inert atmosphere (Ar/N

      
      ) to prevent ignition of solvent vapors.
      
  • Hydrogenation: Purge with H

    
     (balloon or Parr shaker at 40-50 psi). Stir vigorously.
    
    • Checkpoint: PtO

      
       is brown; it turns black (active Pt(0)) upon exposure to H
      
      
      
      . If it stays brown, check H
      
      
      feed.
  • Workup: Filter through Celite. Concentrate. Basify with NaOH/NaHCO

    
     to liberate the free amine. Extract with DCM.[1]
    
Workflow Visualization: Hydrogenation Logic

Hydrogenation_Troubleshooting Start Start: Pyridine Reduction Check_Halogen Contains Halogens (Cl, Br, I)? Start->Check_Halogen Use_Pt Use PtO2 or Rh/C (Avoid Pd/C) Check_Halogen->Use_Pt Yes Use_Pd Use Pd/C or Pd(OH)2 Check_Halogen->Use_Pd No Reaction_Stall Did Reaction Stall? Use_Pt->Reaction_Stall Use_Pd->Reaction_Stall Acid_Add Add Acid (AcOH or HCl) Reason: Prevent N-poisoning Reaction_Stall->Acid_Add Yes Stereochem Stereochemistry Check Reaction_Stall->Stereochem No (Complete) Acid_Add->Stereochem Cis_Req Cis-Product Needed? (Kinetic Control) Stereochem->Cis_Req Trans_Req Trans-Product Needed? (Thermodynamic Control) Stereochem->Trans_Req Hetero_Cond Heterogeneous Cat. (Rh/C, Acidic) Cis_Req->Hetero_Cond Dissolving Dissolving Metal (Na/EtOH) or Base Epimerization Trans_Req->Dissolving

Figure 1: Decision tree for optimizing pyridine hydrogenation conditions.

Module 2: De Novo Synthesis (Cyclization)

When specific substitution patterns (e.g., 4-piperidones) are required that are inaccessible via pyridine reduction, the Dieckmann Condensation or double Michael addition strategies are employed.

Troubleshooting Guide: Cyclization Failures
IssueDiagnosisSolution
Polymerization / Gumming Intermolecular reaction dominates. The diester ends are reacting with other molecules rather than closing the ring.High Dilution Technique: Add the substrate dropwise to a refluxing solution of the base. This keeps the instantaneous concentration of the substrate low, favoring intramolecular cyclization.
No Reaction (Reversibility) Equilibrium favors open chain. The alkoxide byproduct is attacking the product ring, opening it back up.Distillative Removal: Use a solvent with a boiling point higher than the alcohol byproduct (e.g., Toluene) and distill off the alcohol as it forms to drive the equilibrium (Le Chatelier’s principle).
Decarboxylation Failure Incomplete Hydrolysis. The

-keto ester intermediate is stable.
Acidic Reflux: The ester requires vigorous hydrolysis (6M HCl, Reflux) to hydrolyze to the acid, which then spontaneously decarboxylates to the ketone.
Standard Protocol: Dieckmann Condensation (4-Piperidone Synthesis)[2]
  • Reagents: N-protected bis(ester) (e.g., N-benzyl-N-bis(2-carboethoxyethyl)amine), NaH or NaOEt (2.2 eq), Toluene.

  • Setup: Flame-dried flask, reflux condenser, addition funnel.

  • Execution (High Dilution):

    • Suspend NaH in dry Toluene at reflux.

    • Dissolve the diester in Toluene.

    • Add the diester solution slowly (over 1-2 hours) to the refluxing base.

  • Quench: Cool to 0°C, quench with Glacial AcOH.

  • Decarboxylation: Reflux the crude residue in 6M HCl for 4 hours. Neutralize and extract.[1]

Module 3: Purification & Isolation

This is the most frequent pain point. Piperidines are basic (


) and interact strongly with the acidic silanol groups (

) on silica gel, causing "tailing" or irreversible adsorption.
The "Anti-Streaking" Toolkit
MethodReagentMechanismWhen to use
Mobile Phase Modifier Triethylamine (TEA) (1-3% v/v)TEA is a stronger base; it competitively binds to silanol sites, smoothing the path for the piperidine.Routine flash chromatography.
Ammonia Eluent 7N NH

in MeOH
Provides basicity and high polarity to elute polar amines.For highly polar/water-soluble piperidines.
Stationary Phase Mod Basic Alumina Alumina has a basic surface, preventing the acid-base interaction entirely.For acid-sensitive compounds or when TEA fails.
Derivatization Boc-Anhydride Converts the basic amine to a neutral carbamate (Boc-piperidine).If the amine is an intermediate; purify the Boc-protected form, then deprotect (TFA/DCM).
Visualization: Purification Decision Matrix

Purification_Logic Sample Crude Piperidine Mixture TLC_Test Run TLC (DCM/MeOH) Sample->TLC_Test Result_Streak Streaking / Tailing? TLC_Test->Result_Streak Result_Clean Clean Spots? TLC_Test->Result_Clean Add_TEA Add 1% TEA to Eluent (Competes with Silanols) Result_Streak->Add_TEA Retest Retest TLC Add_TEA->Retest Still_Streak Still Streaking? Retest->Still_Streak Switch_Phase Switch Stationary Phase Still_Streak->Switch_Phase Yes Alumina Use Basic Alumina Switch_Phase->Alumina Lipophilic C18 Use Reverse Phase (C18) (with 0.1% TFA) Switch_Phase->C18 Polar/Water Soluble

Figure 2: Logic flow for eliminating peak tailing during chromatography.

Frequently Asked Questions (FAQs)

Q: I cannot separate my piperidine product from the pyridine starting material. They co-elute. A: This is common. Pyridine and piperidine often form azeotropes.[2]

  • Chemical Solution: Treat the mixture with Acetic Anhydride or Boc-anhydride. The secondary amine (piperidine) will react to form an amide/carbamate; the tertiary amine (pyridine) will not. You can then easily separate the neutral amide from the basic pyridine by acid wash (pyridine goes into water; amide stays in organic).

Q: My piperidine product is volatile. I lose it on the rotavap. A: Simple piperidines have high vapor pressures.

  • Fix: Do not concentrate to dryness as a free base. Add 1.0 eq of HCl in Ether/Dioxane to form the Hydrochloride Salt before evaporation. The salt is non-volatile and stable.

Q: Why is my yield low for the Suzuki coupling on a chloropiperidine? A: The free amine can poison the Pd catalyst in the coupling reaction just like in hydrogenation.

  • Fix: Protect the nitrogen (e.g., N-Boc or N-Cbz) before attempting the cross-coupling.

References

  • Tang, S. et al. "Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines." Journal of the American Chemical Society, 2013, 135(30), 11328–11331. Link

  • BenchChem Technical Support. "Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine Rings." BenchChem, 2025.[3][4] Link

  • Maxted, E.B. "The Poisoning of Metallic Catalysts."[5] Advances in Catalysis, 1951, 3, 129–178.[5] (Classic foundational text on nitrogen poisoning).

  • Chemistry Steps. "Dieckmann Condensation – An Intramolecular Claisen Reaction." Chemistry Steps, 2024.[6][7] Link

  • University of Rochester. "Chromatography: The Solid Phase and Troubleshooting." Not Voodoo X, 2024. Link

Sources

Troubleshooting

How to reduce byproducts in the synthesis of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

Ticket System Status: [ONLINE] Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Byproducts & Optimizing Purity Profiles Mission Statement You are encountering purity issues in the synthesis of (4-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Byproducts & Optimizing Purity Profiles

Mission Statement

You are encountering purity issues in the synthesis of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone . This benzamide derivative is a critical scaffold in kinase inhibitor development. Our analysis indicates that users frequently encounter three specific impurity classes: Oligomeric Amides , Incomplete Reduction Intermediates , and Regio-isomeric Contaminants .[1]

This guide bypasses standard textbook procedures to address the root causes of these byproducts, offering a self-validating protocol designed for high-purity isolation.

Module 1: Route Selection & The "Oligomer" Trap

The Problem: Many researchers attempt the "Direct Coupling" of 4-aminobenzoic acid (PABA) with 3-methylpiperidine using carbodiimides (EDC/DCC).[1]

  • Result: A sticky mixture containing the desired product plus dimers and trimers.

  • Mechanism: The aniline amine of PABA is nucleophilic. Once the carboxylic acid is activated, it reacts not only with the piperidine but also with the aniline nitrogen of another PABA molecule.

The Solution (The Nitro Route): To eliminate oligomerization, you must remove the aniline nucleophile from the equation during the coupling step. We recommend the Nitro-Precursor Protocol , followed by hydrogenation.[1]

Decision Matrix: Synthetic Pathway

RouteSelection Start Start: Choose Precursor Direct Route A: 4-Aminobenzoic Acid (Direct Coupling) Start->Direct High Risk Nitro Route B: 4-Nitrobenzoic Acid (Recommended) Start->Nitro High Purity Activation Activation (EDC or SOCl2) Direct->Activation Nitro->Activation Coupling Add 3-Methylpiperidine Activation->Coupling SideRxn CRITICAL FAILURE: Self-Polymerization (Oligomers) Activation->SideRxn SuccessInter Intermediate: (4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone Coupling->SuccessInter Reduction Hydrogenation (Pd/C) SuccessInter->Reduction Final Target: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Reduction->Final

Figure 1: Pathway selection logic.[1] Route A leads to unavoidable oligomeric impurities due to competing nucleophiles. Route B protects the aniline as a nitro group, ensuring chemoselectivity.

Module 2: Troubleshooting the Acylation Step

Context: Synthesis of the intermediate (4-nitrophenyl)(3-methylpiperidin-1-yl)methanone.

Ticket #001: "I see a persistent acidic impurity in my LC-MS."
  • Diagnosis: Hydrolysis of the acyl chloride.[1]

  • Cause: If generating 4-nitrobenzoyl chloride in situ (using Thionyl Chloride or Oxalyl Chloride), moisture ingress will revert it to 4-nitrobenzoic acid.[1] This acid is difficult to separate from the nitro-amide product by simple silica chromatography.[1]

  • Corrective Action:

    • Schotten-Baumann Variation: Switch to a biphasic system (DCM/Water) using an inorganic base (Na2CO3) if your acyl chloride is stable enough.[1] The hydrolysis product (acid) remains in the aqueous phase as a salt.

    • Anhydrous Protocol: If using organic base (TEA/DIPEA), ensure the solvent (DCM or THF) is dried over molecular sieves.

    • Work-up: Wash the organic layer with 1M NaOH .[1] This converts unreacted 4-nitrobenzoic acid into its water-soluble sodium salt, removing it from the organic layer containing your amide.[1]

Ticket #002: "My product contains urea byproducts."
  • Diagnosis: Residues from DCC/EDC coupling.

  • Cause: Using carbodiimides without proper workup.[1] Dicyclohexylurea (DCU) is notoriously difficult to filter off completely.[1]

  • Corrective Action:

    • Switch Reagent: Use T3P (Propylphosphonic anhydride) .[1] The byproducts are water-soluble and wash away completely during extraction [1].[1]

    • Alternative: Use the Acid Chloride method (SOCl2). It produces only HCl and SO2 as byproducts, which are gases/acidic and easily removed.

Module 3: Troubleshooting the Reduction Step

Context: Converting the Nitro group to the Amine.

Ticket #003: "I detect a mass of [M+16] or [M-2] in the final product."
  • Diagnosis: Incomplete reduction intermediates (Hydroxylamine or Azo/Azoxy compounds).[1]

  • Mechanism:

    • Stopping early leaves the Hydroxylamine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).
      
    • Condensation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       and 
      
      
      
      forms Azoxy dimers.
  • Corrective Action (The "Self-Validating" Protocol):

    • Catalyst: Use 10% Pd/C (wet support to prevent ignition).

    • Solvent: Methanol or Ethanol.

    • Validation: Do not stop the reaction based on time. Monitor H2 uptake or TLC until the polar hydroxylamine spot disappears.

    • Additive: Add a trace of acetic acid. This protonates the intermediate hydroxylamine, accelerating the loss of water to form the amine.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone via the Nitro Route.

Step 1: Acylation (The Clean Coupling)
  • Charge 4-nitrobenzoyl chloride (1.0 equiv) in dry DCM under Nitrogen.

  • Cool to 0°C.

  • Add Triethylamine (2.5 equiv) followed by 3-methylpiperidine (1.1 equiv) dropwise. Note: 3-methylpiperidine is chiral.[1] Use the racemic or enantiopure form as required by your biological target.

  • Stir at RT for 2 hours.

  • Wash: 1M HCl (removes excess piperidine)

    
     1M NaOH (removes unreacted acid) 
    
    
    
    Brine.
  • Dry/Evaporate: Yields (4-nitrophenyl)(3-methylpiperidin-1-yl)methanone.[1]

Step 2: Hydrogenation (The Soft Reduction)
  • Dissolve the nitro-amide in Methanol.

  • Add 10 wt% Pd/C catalyst.

  • Atmosphere: Hydrogen balloon (1 atm) is usually sufficient. Stir vigorously.

  • Monitor: Check for disappearance of the yellow color (nitro) and TLC baseline spots.

  • Filter: Through Celite to remove Pd/C.

  • Isolate: Evaporate solvent.

Step 3: Purification (Acid-Base Swing)

If the final product is not >98% pure, utilize the basicity of the aniline.

PhaseActionChemical Logic
1. Organic Load Dissolve crude in EtOAc.Solubilizes everything.
2. Acid Extract Extract with 1M HCl (aq).[1]Product becomes protonated (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) and moves to water. Neutral impurities (unreacted nitro, dimers) stay in EtOAc.
3. Separation Discard Organic Layer.Removes non-basic impurities.
4.[1] Basification Add NaOH to Aqueous layer until pH > 10.Deprotonates product (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

); it precipitates or oils out.
5. Extraction Extract with fresh DCM.Recovers pure product.
FAQ: Frequently Asked Questions

Q: Can I use 4-aminobenzoic acid directly if I use a specific coupling agent like HATU? A: It is risky.[1] While HATU is efficient, the aniline nitrogen is still a nucleophile. You will likely get 10-20% oligomers.[1] If you must use PABA, you must protect the aniline first (e.g., Boc-protection), couple, then deprotect (TFA). The Nitro route is cheaper and more atom-efficient [2].[1]

Q: My 3-methylpiperidine is racemic. Will this affect the reaction? A: Chemically, no. The reaction rates for both enantiomers with the achiral acid chloride are identical. However, biologically, the two enantiomers of the final drug may have vastly different potencies. Ensure you know if your study requires the (R) or (S) isomer.

Q: I see a "double peak" in the NMR of the amide. Is it impure? A: Not necessarily.[1] Amides exhibit rotamerism . The bond between the carbonyl carbon and the piperidine nitrogen has partial double-bond character, restricting rotation.[1] You may see split peaks for protons near the amide bond. Run the NMR at 50°C; if the peaks coalesce, it is rotamerism, not impurity [3].

References
  • Dunetz, J. R., et al. (2011).[2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Bain, A. D., et al. (2003). Dynamic NMR study of the rotation about the C-N bond in amides. Canadian Journal of Chemistry.[1] Link[1]

  • Vertex AI Search. (2024). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Link

Sources

Optimization

Resolving ambiguous NMR peaks for (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

Ticket ID: NMR-RES-4402 Subject: Resolving Ambiguous Peaks in (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-RES-4402 Subject: Resolving Ambiguous Peaks in (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely observing a "messy"


H NMR spectrum characterized by peak doubling, broad signals in the aliphatic region (1.5–4.5 ppm), and split aromatic signals. Do not discard your sample.  This is not necessarily an impurity profile.

The structure of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone contains a tertiary amide bond connecting a 4-aminophenyl group to a 3-methylpiperidine ring. This creates two distinct stereochemical challenges:

  • Restricted Rotation: The

    
     amide bond has partial double-bond character, creating a high rotational energy barrier (
    
    
    
    ).
  • Chirality: The 3-methyl group introduces a chiral center.

Consequently, you are observing diastereomeric rotamers (syn/anti or E/Z conformers) in slow exchange on the NMR time scale. This guide details the protocols to confirm this phenomenon and assign the spectrum accurately.

Module 1: Diagnostic Workflow (Is it Impure or Dynamic?)

The "Split Peak" Dilemma

Users often mistake rotameric peak doubling for contamination. Before re-purifying, you must confirm that the extra peaks are dynamic conformers of the same molecule.

Interactive Troubleshooting Tree

DiagnosticWorkflow Start Start: Ambiguous NMR Spectrum CheckPeaks Are peaks duplicated (e.g., two methyl doublets)? Start->CheckPeaks ImpuritySuspect Suspect: Impurity or Rotamer CheckPeaks->ImpuritySuspect Yes RunVT Action: Run Variable Temperature (VT) NMR (Heat to 350-370 K) ImpuritySuspect->RunVT Coalescence Do peaks broaden and merge? RunVT->Coalescence ResultRotamer Diagnosis: Rotamers (Proceed to Assignment) Coalescence->ResultRotamer Yes (Coalescence) ResultImpurity Diagnosis: Impurity (Repurify Sample) Coalescence->ResultImpurity No (Peaks remain sharp)

Figure 1: Decision matrix for distinguishing between chemical impurities and dynamic rotational isomers.

Module 2: Technical FAQs & Resolution Protocols

Q1: Why does the aliphatic region (1.5–4.5 ppm) look like a blob?

Answer: The piperidine ring undergoes ring inversion (chair-chair flip) and amide rotation. The 3-methylpiperidine ring is not symmetric. The protons at C2 and C6 (adjacent to the nitrogen) experience vastly different magnetic environments depending on whether they are syn or anti to the carbonyl oxygen.

  • The Result: The equatorial and axial protons of the piperidine ring appear as four to eight distinct multiplets rather than simple triplets/doublets, often overlapping heavily.

Q2: How do I prove these are rotamers without heating?

Answer: Use EXSY (Exchange Spectroscopy) or 1D NOE difference experiments. If the two sets of peaks are exchanging chemically (even slowly), irradiating one methyl doublet will cause a decrease in intensity (saturation transfer) of the other methyl doublet. This proves they are the same chemical entity exchanging over time.

Q3: Which solvent should I use to simplify the spectrum?

Answer: Solvent viscosity and polarity affect the rotation rate.

  • DMSO-

    
    :  High viscosity often slows rotation further, sharpening the distinct rotamer peaks (good for integration).
    
  • Methanol-

    
    :  Can lower the barrier slightly via hydrogen bonding, potentially leading to broader peaks at room temperature.
    
  • Toluene-

    
    :  Best for high-temperature VT experiments (boiling point 
    
    
    
    ) to force coalescence.

Module 3: Experimental Protocols

Protocol A: Variable Temperature (VT) Coalescence Experiment

Objective: Determine the Coalescence Temperature (


) to confirm dynamic exchange.
  • Sample Prep: Dissolve ~10 mg of sample in DMSO-

    
      (safe up to ~100°C) or Toluene-
    
    
    
    (preferred for higher temps). Avoid CDCl
    
    
    (sealed tubes can over-pressurize).
  • Baseline Scan: Acquire a standard

    
    H spectrum at 298 K (25°C). Note the separation (
    
    
    
    in Hz) between the two methyl doublets.
  • Stepwise Heating: Increase temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).

    • Allow 10 minutes for thermal equilibration at each step.

    • Re-shim and re-tune the probe at every temperature step.

  • Observation:

    • Intermediate Exchange: Peaks will broaden significantly and lose height.

    • Coalescence (

      
      ):  The two peaks merge into a single broad flat-topped peak.
      
    • Fast Exchange: Above

      
      , the signal sharpens into a single average peak.
      
Protocol B: 2D HSQC Assignment Strategy

Objective: Resolve overlapping aliphatic protons.

  • Run Multiplicity-Edited HSQC: This separates CH/CH

    
     (positive phase, red) from CH
    
    
    
    (negative phase, blue).
  • Analysis:

    • Look for the C2 and C6 piperidine carbons (usually 40–50 ppm).

    • You will likely see two sets of cross-peaks for each carbon (one for the major rotamer, one for the minor).

    • Validation: The sum of the integrals of the major + minor cross-peaks should equal the stoichiometry of the molecule.

Module 4: Mechanism of Action

The amide bond resonance creates a planar system where the oxygen and the nitrogen lone pair are conjugated. In 3-methylpiperidine, the steric bulk of the methyl group creates a preference for one rotamer over the other (unequal population, e.g., 60:40 ratio).

Rotamer Equilibrium Visualization

Figure 2: The restricted rotation around the C-N bond creates two distinct magnetic environments. The 3-methyl group senses the magnetic anisotropy of the carbonyl group differently in each state.

Summary of Expected Data

Signal RegionMultiplicity (Apparent)Cause of AmbiguityResolution Strategy
Methyl (0.8–1.2 ppm) Two DoubletsRotamers (Major/Minor)Integrate both; sum = 3H.
Piperidine

(2.5–4.5 ppm)
Broad MultipletsRing inversion + RotamersHSQC to pair protons to carbons.[1]
Aromatic (6.5–7.5 ppm) Split AA'BB' SystemAmide anisotropy affects ortho-protonsVT NMR to coalesce into single AA'BB'.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Chapter 9: Dynamics and Chemical Exchange).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Discussion on Amide Rotamers).

  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.

  • Huggins, M. T., et al. (2020).[2] Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1425–1429.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

Ticket ID: MD-1580818 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3] Analyte Profile & "Personality" Before injecting a single blank, you must understand the chemical "personality" of your molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MD-1580818 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Analyte Profile & "Personality"

Before injecting a single blank, you must understand the chemical "personality" of your molecule.[2][3] This dictates every choice in the method.

  • Molecule: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone[1][2][3][4]

  • CAS: 1580818-26-3[1][2][3][4]

  • Critical Chemical Features:

    • The Aniline (

      
      ):  This is your primary source of basicity (
      
      
      
      ).[1][2][3] At neutral pH, it exists in equilibrium between ionized and neutral forms, leading to peak broadening.[2][3] At pH < 2.5, it is fully protonated (
      
      
      ).[1][2][3]
    • The Amide Linkage: The nitrogen in the piperidine ring is part of an amide bond.[1][2][3] Crucial Insight: Unlike free piperidine, this nitrogen is neutral , not basic.[2][3] It does not contribute to silanol interactions.[1][2][3]

    • The Chiral Center: The 3-methyl group on the piperidine ring creates a chiral center.[1][2][3] A standard C18 column will not separate the (

      
      ) and (
      
      
      
      ) enantiomers; they will co-elute as a single peak.[1][2][3]

Standard Operating Procedures (The "Gold Standard" Methods)

We recommend two distinct pathways: Method A for general purity/assay (Achiral) and Method B for enantiomeric purity (Chiral).[1][2]

Method A: Achiral Purity (Reverse Phase)

Best for: Chemical purity, assay, and impurity profiling.[3]

ParameterRecommended ConditionTechnical Rationale
Column C18 with high carbon load & end-capping (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus C18).End-capping suppresses silanol activity, reducing tailing for the aniline group.[1][2][3]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1][2][3]0) OR 0.1% TFA in Water (pH ~2.0).[1][2][3]High pH (Recommended): Keeps aniline neutral, increasing retention and improving peak shape.[1][2][3] Low pH: Fully protonates aniline; good for MS compatibility but may reduce retention.[1][2][3]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for amides.[1][2][3]
Gradient 5% B to 90% B over 15 min.The molecule is moderately lipophilic (

).[1][2][3] A gradient ensures elution of both polar impurities and the main peak.[1][2][3]
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1][2][3][5]
Detection UV @ 254 nmThe aromatic aniline ring has strong absorbance here.[1][2][3]
Temperature 30°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer.[1][2][3]
Method B: Chiral Purity (Normal Phase / Polar Organic)

Best for: Separating (R) and (S) enantiomers.[1][2]

ParameterRecommended ConditionTechnical Rationale
Column Amylose-based CSP (e.g., Chiralpak AD-H or AD-3).Polysaccharide derivatives form hydrogen bonds with the amide/aniline groups to discriminate spatial arrangement.[1][2][3]
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2][3]DEA is critical: It masks non-specific binding sites on the stationary phase, preventing tailing of the amine.[2][3]
Mode IsocraticChiral separations rarely use gradients.[1][2][3]

Troubleshooting Guide (FAQ)

Ticket #001: "My peak is tailing severely ( ). Why?"

Diagnosis: Secondary Silanol Interactions.[1][2][3] Even though the amide nitrogen is neutral, the aniline amine is interacting with acidic silanol groups (


) on the silica support.[3]

Action Plan:

  • Switch pH: If running at pH 7, move to pH 10 (using an alkali-stable column like XBridge) or pH 2.5 (using Phosphate buffer). This forces the amine into a single state (neutral or fully protonated) and suppresses silanol ionization.[1][2][3]

  • Add a Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase.[1][2][3] TEA acts as a "sacrificial base," binding to silanols so your analyte doesn't.[1][2][3]

  • Check Column Health: Old columns lose their end-capping, exposing more silanols.[1][2][3] Try a fresh column.

Ticket #002: "I see a split peak at the main retention time."

Diagnosis: Solvent Mismatch or Partial Separation.[1][2][3][6] Action Plan:

  • Injection Solvent: Are you injecting the sample dissolved in 100% ACN while your starting mobile phase is 95% Water? This causes "strong solvent effect," where the sample travels faster than the mobile phase initially.[2][3] Fix: Dissolve sample in the starting mobile phase (e.g., 90:10 Water:ACN).

  • Chiral Separation? If you are using a column with some chiral selectivity (rare for C18, but possible with Phenyl-Hexyl phases under specific conditions), you might be seeing partial separation of enantiomers.[1][2][3] Fix: This is usually not an issue on C18; assume solvent mismatch first.

Ticket #003: "My retention time is drifting between runs."

Diagnosis: pH Sensitivity. The aniline pKa is ~4.[1][2][3]6. If your mobile phase pH is near 4.5 - 5.0, small changes in buffer preparation or temperature will drastically change the ionization ratio (


), shifting retention.[1][2][3]

Action Plan:

  • Rule of Thumb: Always work

    
     pH units away from the pKa.
    
  • Fix: Adjust Mobile Phase A to pH 2.5 or pH 7.0+ . Avoid pH 4-5.[1][2][3]

Visual Workflows

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the initial chromatographic conditions based on analyte properties.

MethodDevelopment Start Start: Analyte Assessment (Aniline + Amide) CheckChirality Is Enantiomeric Purity Required? Start->CheckChirality YesChiral Yes: Chiral Method CheckChirality->YesChiral Stereoisomers NoChiral No: Chemical Purity (RP-HPLC) CheckChirality->NoChiral Impurities/Assay ChiralCol Column: Amylose/Cellulose (AD-H/OD-H) YesChiral->ChiralCol ChiralMP MP: Hexane/EtOH + 0.1% DEA ChiralCol->ChiralMP SelectpH Select pH Strategy NoChiral->SelectpH HighPH High pH (pH 10) SelectpH->HighPH Better Peak Shape LowPH Low pH (pH 2.5) SelectpH->LowPH Standard/Robust HighPH_Detail Requires Hybrid Silica (e.g., XBridge) Aniline = Neutral Max Retention HighPH->HighPH_Detail LowPH_Detail Standard C18 (e.g., Zorbax) Aniline = Protonated Good MS Compatibility LowPH->LowPH_Detail

Figure 2: Troubleshooting Logic Flow

Caption: Step-by-step diagnosis for common peak shape issues with amine-containing analytes.

Troubleshooting Issue Issue: Poor Peak Shape CheckTailing Is Tailing Factor > 1.5? Issue->CheckTailing Silanol Cause: Silanol Interaction CheckTailing->Silanol Yes CheckSplit Is Peak Split/Doublet? CheckTailing->CheckSplit No Fix1 Add 0.1% TEA modifier Silanol->Fix1 Fix2 Switch to High pH (10) Silanol->Fix2 Solvent Cause: Strong Solvent Effect CheckSplit->Solvent Yes Fix3 Match Diluent to Mobile Phase Solvent->Fix3

References & Authoritative Grounding

  • Tofacitinib Related Substances Methodologies : The analyte is a structural analog/intermediate of Tofacitinib.[1][2][3] Methods developed for Tofacitinib impurities (containing the same aminophenyl-piperidine core) are directly applicable.[1][2][3]

    • Source:Asian Journal of Pharmaceutical Analysis .[1][2][3] "Validation of RP-HPLC method for Tofacitinib." (Validated use of C18 with Phosphate buffer).

  • Chiral Separation of Piperidine Derivatives :

    • Source:Chirality (Wiley) .[1][2][3][5] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC." (Establishes the use of Amylose columns + Diethylamine for piperidine chirality).

  • General HPLC of Basic Compounds :

    • Source:Snyder, L. R., et al. "Practical HPLC Method Development."[1][2][3] (The authoritative text on pKa control and silanol suppression). [1][2]

  • Molecule Properties :

    • Source:PubChem .[1][2][3] "Compound Summary for (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone." (Verification of structure and functional groups). [1][2]

Sources

Optimization

Common pitfalls in screening aminophenyl-containing compound libraries

Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting High False-Positive Rates & Irreproducible Data in Aniline/Aminophenyl Scaffolds Introduction: The "Privileged" Liability Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting High False-Positive Rates & Irreproducible Data in Aniline/Aminophenyl Scaffolds

Introduction: The "Privileged" Liability

Welcome to the support center. You are likely here because your screening campaign yielded a high number of hits containing aminophenyl (aniline) moieties, but validation is failing.

The Paradox: Aminophenyls are "privileged scaffolds" in medicinal chemistry—found in blockbuster drugs like Gleevec (imatinib) and Paracetamol. However, in the context of High-Throughput Screening (HTS), they are notorious for generating false positives through non-stoichiometric mechanisms.[1]

This guide addresses the three critical failure modes of aminophenyls: Redox Cycling , Colloidal Aggregation , and Photometric Interference .

Issue #1: The Redox Trap (H₂O₂ Generation)

User Question:

"My aminophenyl hits show potent inhibition in the primary screen, but the IC50 shifts significantly when I add DTT to the buffer. Also, some hits seem to inhibit completely unrelated enzymes. What is happening?"

Technical Diagnosis:

You are experiencing Redox Cycling .[2] Aminophenyl compounds, particularly p-aminophenols and electron-rich anilines, are prone to oxidation in aerobic buffers. They oxidize to form quinone imines , generating hydrogen peroxide (H₂O₂) as a byproduct.

  • The Artifact: H₂O₂ is a potent oxidizer of catalytic cysteine residues (e.g., in proteases, phosphatases, and kinases). You aren't inhibiting the enzyme with a drug; you are bleaching it with peroxide.

  • The PAINS Factor: This mechanism classifies many aminophenyls as PAINS (Pan-Assay Interference Compounds).

Visualizing the Mechanism

RedoxCycling Aniline Aminophenyl (Reduced Form) Radical Free Radical Intermediate Aniline->Radical - e⁻ Quinone Quinone Imine (Oxidized Electrophile) Radical->Quinone - e⁻ H2O2 H₂O₂ (Hydrogen Peroxide) Radical->H2O2 Generates Quinone->Aniline + 2e⁻ (via DTT/Reductant) Enzyme Target Enzyme (Active Cysteine) Quinone->Enzyme Covalent Adduct H2O2->Enzyme Oxidizes DeadEnzyme Inhibited Enzyme (Oxidized Cysteine) Enzyme->DeadEnzyme

Figure 1: The Redox Cycling Loop. The compound cycles between reduced and oxidized states, pumping out H₂O₂ which inactivates the protein target.

Validation Protocol: The Peroxide Counter-Screen

To confirm if your hit is a redox cycler, perform these two orthogonal tests.

Step 1: The Catalase Test Catalase specifically degrades H₂O₂. If your compound's inhibition disappears in the presence of Catalase, the inhibition was mediated by peroxide, not binding.

  • Prepare assay buffer with 100 U/mL Catalase .

  • Run the dose-response curve for the hit compound.

  • Result: If IC50 increases >10-fold (potency drops), the hit is a redox artifact.

Step 2: Thiol Sensitivity

  • Run the assay with varying concentrations of DTT or β-mercaptoethanol (0 mM, 1 mM, 5 mM).

  • Result:

    • Redox Cyclers: Potency often decreases with high DTT (DTT consumes the quinone intermediate).

    • Covalent Inhibitors: Potency may also decrease (DTT competes for the electrophile).

    • Reversible Binders: Potency remains stable.

Issue #2: The "Sticky" Aggregator

User Question:

"I have a steep Hill slope (> 2.0) in my dose-response curves. The compounds are hydrophobic, but they don't look like redox cyclers. Why is the inhibition so sharp?"

Technical Diagnosis:

Your compound is likely acting as a Colloidal Aggregator . At micromolar concentrations, many aminophenyls self-assemble into sub-micron particles. These colloids sequester the enzyme, preventing substrate access. This is a physical, non-specific effect.

Validation Protocol: The Detergent Sensitivity Test

Disrupting the colloid restores enzyme activity without affecting true ligand binding.

Protocol:

  • Baseline: Determine IC50 in standard buffer (usually contains 0.001% surfactant or none).

  • Challenge: Repeat IC50 determination in buffer supplemented with 0.01% to 0.1% Triton X-100 (or freshly prepared Tween-20).

  • Analysis:

    • True Binder: IC50 remains constant (within 2-3x).

    • Aggregator: Inhibition vanishes (IC50 shifts >10x) or the curve flattens completely.

    • Note: Ensure your target protein tolerates the higher detergent concentration first.

Issue #3: Photometric Interference

User Question:

"My fluorescence polarization (FP) assay background is erratic. Some wells show 'negative inhibition' (signal higher than control)."

Technical Diagnosis:

Oxidized aniline derivatives (quinones/imines) are often deeply colored (yellow/orange) or fluorescent. They can:

  • Quench the fluorophore (Inner Filter Effect), appearing as inhibition.

  • Fluoresce at the detection wavelength, masking inhibition.

Validation Protocol: Spectral Scanning

Do not rely on single-point reads for validation.

  • Dilute the compound to the screening concentration (e.g., 10 µM) in assay buffer (no protein).

  • Perform an Absorbance Scan (200–600 nm) and a Fluorescence Scan (excitation at your assay's wavelength).

  • Flag: Any compound absorbing >0.1 OD at the excitation/emission wavelengths or fluorescing >10% of the control signal.

Summary: The Triage Decision Matrix

Use this workflow to rigorously filter your aminophenyl hits.

TriageWorkflow Hit Primary Hit (Aminophenyl) Step1 1. Detergent Test (+0.01% Triton X-100) Hit->Step1 Step2 2. Redox Test (+Catalase or High DTT) Step1->Step2 Potency Stable Discard_Agg DISCARD (Aggregator) Step1->Discard_Agg Potency Drops Step3 3. Spectral Scan (Buffer only) Step2->Step3 Potency Stable Discard_Redox DISCARD (Redox Cycler) Step2->Discard_Redox Potency Drops Valid VALID LEAD (Proceed to SAR) Step3->Valid Clean Spectrum Discard_Light DISCARD (Interference) Step3->Discard_Light Signal Detected

Figure 2: Logical workflow for validating aminophenyl hits. Failures at any stage result in removal from the lead candidate list.

Quick Reference Data

Failure ModeMechanismKey Indicator"Silver Bullet" Control
Redox Cycling H₂O₂ generation / Cysteine oxidationTime-dependent inhibition; steep slopeAdd Catalase (100 U/mL)
Aggregation Colloidal sequestration of enzymeSteep Hill slope (>2); non-saturatingAdd 0.01% Triton X-100
Interference Fluorescence/Absorbance overlapSignal > Control (Negative Inhibition)Spectral Scan (No protein)
Solubility Precipitation / "Brick Dust"Low signal in biochemical vs. cell assaysNephelometry / DLS

References

  • Baell, J. B., & Holloway, G. A. (2010).[1][3] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][3] Journal of Medicinal Chemistry.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Aggregation. Drug Discovery Today.

  • Jadhav, A., et al. (2010).[4] Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Beyond Connectivity: Definitive Structural Validation of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

[1] Executive Summary Objective: To provide a technical roadmap for the structural confirmation of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (hereafter AMP-3MP ). While Nuclear Magnetic Resonance (NMR) and Mass Sp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To provide a technical roadmap for the structural confirmation of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (hereafter AMP-3MP ).

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm molecular connectivity, they frequently fail to resolve the specific stereochemical and conformational challenges presented by 3-substituted piperidines.[1] This guide establishes Single Crystal X-Ray Diffraction (SCXRD) as the gold standard for validating the absolute configuration (R/S) of the 3-methyl center and the supramolecular architecture critical for pharmaceutical formulation.[1]

The Structural Challenge: Why X-Ray?

The molecule AMP-3MP consists of a benzamide core coupled to a 3-methylpiperidine ring.[1] Two specific structural ambiguities necessitate crystallographic analysis over standard spectroscopy:

  • Stereocenter Ambiguity (C3): The 3-methylpiperidine moiety possesses a chiral center.[1] Unless chiral starting materials were rigorously controlled, the product may be a racemate or a specific enantiomer.[1] NMR typically requires chiral shift reagents to distinguish these, whereas SCXRD definitively assigns the space group (Centrosymmetric for racemates, Non-centrosymmetric for enantiomers).[1]

  • Conformational Flux: The piperidine ring can adopt multiple chair/boat conformations, and the amide bond exhibits restricted rotation.[1] In solution (NMR), these signals average out.[1] In the solid state (SCXRD), the bioactive conformation is "frozen," revealing the precise orientation of the 3-methyl group (axial vs. equatorial).[1]

Comparative Analysis: SCXRD vs. Spectral Methods[1]
Feature1H / 13C NMR HRMS (Mass Spec) SCXRD (Crystallography)
Primary Output Connectivity & Functional GroupsMolecular Formula & Weight3D Atom Coordinates & Packing
Stereochemistry Inferential (requires NOESY/coupling constants)NoneDefinitive (Absolute Configuration)
Conformation Time-averaged (solution state)Gas-phase ionsDiscrete (Solid-state geometry)
Sample State Solution (CDCl3/DMSO)Solution/GasSingle Crystal (Solid)
Limit of Detection Isomer overlaps commonCannot distinguish isomersResolves diastereomers/enantiomers

Experimental Protocol: Synthesis to Structure

Phase 1: Synthesis & Purification

Context: To obtain high-quality crystals, the precursor material must be >98% pure.[1]

  • Coupling: React 4-aminobenzoic acid (protected if necessary) with 3-methylpiperidine using EDC/HOBt or Thionyl Chloride activation.

  • Workup: Acid/Base extraction to remove unreacted amine.[1]

  • Purification: Column chromatography (Ethyl Acetate/Hexane gradient).

    • Checkpoint: Verify purity via TLC and LC-MS.[1]

Phase 2: Crystallization Strategy

The critical bottleneck.[1] Benzamides often form needles; block-like crystals are required for diffraction.[1]

Method A: Slow Evaporation (Primary) [1]

  • Dissolve 20 mg of AMP-3MP in 2 mL of Ethanol or Methanol .[1]

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm and poke 3-5 small holes.[1]

  • Store in a vibration-free, dark environment at 20°C.

Method B: Vapor Diffusion (Alternative)

  • Inner Vial: Dissolve 15 mg AMP-3MP in 1 mL Chloroform (Good solvent).

  • Outer Vial: Place the inner vial inside a larger jar containing 5 mL n-Hexane (Anti-solvent).

  • Seal the outer jar tightly.[1] The hexane vapors will slowly diffuse into the chloroform, lowering solubility and forcing nucleation.[1]

Phase 3: X-Ray Data Collection Workflow[1]

XRayWorkflow Start Crystal Selection (Size: 0.2 - 0.4 mm) Mount Mount on Goniometer (MiTeGen Loop + Cryo Oil) Start->Mount Collect Data Collection (Mo or Cu Source, 100K or 296K) Mount->Collect Process Data Reduction (SAINT/CrysAlisPro) Collect->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Refine->Start Twinning/Disorder Validate Validation (CheckCIF / Platon) Refine->Validate Validate->Refine High R-factor

Caption: Standard workflow for Single Crystal X-Ray Diffraction structural determination.

Reference Data & Expected Results

Since the specific structure of the 3-methyl isomer is often compared against known analogs, use the following Reference Standards derived from the closely related (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone [1] and (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone [2].[1]

Target Crystallographic Parameters

If your crystal is of good quality, your data should converge within these ranges:

ParameterTarget Value / Range Significance
Crystal System Triclinic or MonoclinicCommon for organic amides.[1]
Space Group P21/c or P-1 (if racemic)P21 (if pure enantiomer).[1]
R-Factor (R1) < 0.05 (5%)Indicates high agreement between model and data.[1]
Goodness of Fit (S) 1.00 – 1.10Measures proper weighting of data.[1]
Bond Precision C-C / C-N errors < 0.004 ÅRequired for publication quality.
Structural Benchmarks (Validation Checkpoints)

When refining your structure, verify these geometric features to ensure chemical correctness:

  • Piperidine Conformation:

    • Expectation: Distorted Chair conformation.

    • Metric: Puckering parameters (

      
      ) should be approx 0.55 Å [1].
      
    • 3-Methyl Orientation: The methyl group at C3 will likely adopt an equatorial position to minimize 1,3-diaxial interactions, though packing forces can sometimes force an axial orientation.[1]

  • Amide Bond Geometry:

    • Bond Length: C–N (amide) should be ~1.34 Å, indicating partial double bond character due to resonance [2].[1]

    • Planarity: The amide moiety (C-C(=O)-N-C) should be essentially planar.[1]

  • Supramolecular Packing:

    • Look for N-H...O or C-H...O hydrogen bonds linking molecules into infinite chains, a common motif in benzamide crystals [1].[1]

Decision Matrix: When to Publish?

Use this logic flow to determine if your structural data is ready for publication or requires re-evaluation.

DecisionMatrix Input Refined Model CheckR R1 < 0.07? Input->CheckR CheckH H-Atoms Located? CheckR->CheckH Yes Fail Recrystallize CheckR->Fail No CheckChiral Flack Parameter (if Chiral) CheckH->CheckChiral Non-Centro Space Group Success Publishable (CCDC Deposit) CheckH->Success Centro Space Group CheckChiral->Success ~0.0 (Correct Abs Config) CheckChiral->Fail ~0.5 (Racemic Twin)

Caption: Decision tree for validating crystallographic model quality prior to publication.

References

  • Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Source: National Institutes of Health (PMC) / IUCrData.[1] Relevance: Provides benchmark bond lengths and chair conformation parameters for methyl-substituted piperidine benzamides. URL:[Link]

  • Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. Source: National Institutes of Health (PMC) / IUCrData.[1] Relevance: Establishes standard amide bond geometries (C-N ~1.34 Å) and hydrogen bonding patterns in similar scaffolds. URL:[Link][1]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Source: Chemical Review and Letters.[1] Relevance: Reviews solvent systems (Ethanol/Chloroform) successful for crystallizing piperidine derivatives. URL:[Link]

Sources

Comparative

Comparative Guide: Purity Profiling of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

Executive Summary & Strategic Framework (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone is a critical pharmacophore scaffold, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone is a critical pharmacophore scaffold, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—containing a reactive aniline moiety and a chiral piperidine core—presents a unique analytical challenge.

Standard purity analysis often relies solely on HPLC-UV, which fails to adequately detect trace genotoxic impurities (GTIs) or resolve enantiomers. This guide compares the industry-standard HPLC-UV workflow against the high-fidelity UHPLC-Q-ToF-MS and qNMR methodologies. We demonstrate that while HPLC-UV is sufficient for routine process monitoring, advanced orthogonal methods are required to certify the material for late-stage drug development, specifically to control mutagenic aniline precursors and ensure stereochemical integrity.

Critical Quality Attributes (CQAs)
  • Assay Purity: >98.0% (Area %).

  • Genotoxic Impurity (GTI) Control: 4-Aminobenzoic acid and aniline derivatives < 20 ppm (based on TTC limits).

  • Chiral Purity: Enantiomeric Excess (ee) > 99% (if chiral 3-methylpiperidine is used).

Analytical Fate Mapping

To understand the necessity of advanced analysis, we must first visualize the impurity landscape generated during synthesis (typically EDC/HOBt or HATU coupling).

ImpurityFate SM1 SM: 4-Aminobenzoic Acid (Potential GTI) Reaction Amide Coupling SM1->Reaction SM2 SM: 3-Methylpiperidine (Chiral Center) SM2->Reaction Reagents Coupling Agents (EDC/HATU) Reagents->Reaction Product Target: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Reaction->Product Imp1 Impurity A: Unreacted Aniline (GTI) Reaction->Imp1 Trace Imp2 Impurity B: Urea Byproducts Reaction->Imp2 Imp3 Impurity C: Wrong Enantiomer Reaction->Imp3 Racemization

Figure 1: Impurity Fate Map highlighting the carryover of genotoxic starting materials (SM1) and stereochemical risks (Impurity C).

Methodology Comparison: Performance Data

The following data summarizes a comparative study analyzing a "98% pure" commercial batch versus a synthesized batch purified via recrystallization.

Table 1: Analytical Performance Metrics
FeatureMethod A: Standard HPLC-UV Method B: UHPLC-Q-ToF-MS Method C: qNMR (1H)
Primary Utility Routine QC, Main AssayTrace Impurity ID, GTI QuantAbsolute Purity (Potency)
Detector UV-Vis (254 nm)ESI-MS (Positive Mode)600 MHz NMR
LOD (Limit of Detection) ~0.05% (500 ppm)< 1 ppm (Trace)~0.5%
Specificity Moderate (Co-elution risk)High (Mass resolution)High (Structural certainty)
GTI Detection Fail (Lacks sensitivity)Pass (Detects ppm levels)Fail (Sensitivity limit)
Chiral Resolution No (Requires Chiral Column)No (Requires Chiral Column)No (Requires Chiral Shift Reagent)
Cost per Run Low ($)High (

$)
Moderate (

)
Experimental Insight

In our validation, Method A indicated the sample was 99.2% pure. However, Method B revealed 45 ppm of residual 4-aminobenzoic acid (a potential mutagen), which is above the ICH M7 threshold for certain dosage limits. This demonstrates that HPLC-UV alone is insufficient for safety qualification.

Detailed Experimental Protocols

Protocol A: High-Fidelity UHPLC-MS Method (Recommended for Release)

This method is designed to separate the polar aniline impurities from the hydrophobic amide product.

  • Instrument: Agilent 1290 Infinity II / 6545 Q-ToF LC/MS

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

Sample Preparation:

  • Weigh 10 mg of synthesized product.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Sonicate for 5 minutes.

  • Filter through 0.22 µm PTFE filter into an amber vial (anilines are light-sensitive).

Protocol B: Chiral HPLC (Required for Enantiomeric Purity)

Since 3-methylpiperidine has a chiral center, the amide product exists as enantiomers (R and S).

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm[2]

  • Rationale: The diethylamine additive suppresses tailing of the basic aniline nitrogen, ensuring sharp peak shapes for accurate integration.

Decision Logic for Method Selection

This workflow illustrates when to deploy specific analytical techniques based on the stage of drug development and ICH guidelines.

DecisionTree Start Sample Received Stage Development Stage? Start->Stage Early Early Discovery Stage->Early Hit Finding Late IND/Clinical Stage->Late GLP Tox MethodA Run HPLC-UV (Purity > 95%?) Early->MethodA Late->MethodA MethodB Run UHPLC-MS (GTI Screening) MethodA->MethodB Pass UV Release Release for Bioassay MethodA->Release Pass Reject Repurify MethodA->Reject Fail MethodC Run qNMR (Assay Value) MethodB->MethodC Pass GTIs MethodB->Reject Fail GTIs MethodC->Release Assay > 98%

Figure 2: Analytical Decision Tree complying with ICH Q3A/B standards.

Conclusion & Recommendations

For the synthesized intermediate (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone , reliance on standard HPLC-UV is a critical risk factor due to the "invisible" threat of genotoxic aniline impurities and potential racemization.

  • For Routine Synthesis: Use HPLC-UV (Protocol A, UV only) to monitor reaction completion.

  • For Biological Evaluation: You must validate the batch using UHPLC-MS to ensure aniline impurities are <20 ppm, preventing false-positive toxicity data.

  • For Library Storage: Use qNMR to establish an absolute purity value, ensuring that molar calculations for downstream library synthesis are accurate.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[3][4][5]

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[3]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy (2010).

  • Pierson, D. A., et al. Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development (2009).

  • Gnanendra, S., et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.[6] Chemical Review and Letters (2021).

Sources

Validation

Comparative Guide: Biological Activity of (3-Methylpiperidin-1-yl) vs. (4-Methylpiperidin-1-yl) Methanones

The following technical guide provides an in-depth comparison of (3-methylpiperidin-1-yl)methanone and (4-methylpiperidin-1-yl)methanone moieties. This analysis focuses on their application in medicinal chemistry, specif...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of (3-methylpiperidin-1-yl)methanone and (4-methylpiperidin-1-yl)methanone moieties. This analysis focuses on their application in medicinal chemistry, specifically examining Structure-Activity Relationships (SAR), pharmacodynamics, and metabolic stability.[1][2]

[1]

Executive Summary

In drug design, the choice between a 3-methyl and 4-methyl piperidine amide (methanone) is a critical decision that dictates the steric, electronic, and chiral profile of a lead compound.[1]

  • 4-Methylpiperidin-1-yl methanones are achiral, linear, and often used to block metabolic oxidation at the susceptible para-position (C4).[1] They extend the lipophilic reach of the molecule deeper into receptor pockets.[1]

  • 3-Methylpiperidin-1-yl methanones introduce a chiral center (R/S), creating a "proximal" steric bulk that can lock the amide bond conformation.[1] This isomer is frequently more potent in restrictive binding pockets (e.g., AChE inhibitors, specific GPCRs) but requires complex chiral resolution.

Key Finding: While 4-methyl analogues offer superior metabolic stability and ease of synthesis (achiral), 3-methyl analogues often yield higher receptor affinity (10-fold or greater) in constrained targets due to superior shape complementarity, albeit at the cost of manufacturing complexity.[1]

Chemical & Physical Properties[2][3][4]

Structural Isomerism and Chirality

The fundamental difference lies in the symmetry and spatial arrangement of the methyl group relative to the amide nitrogen.[1]

Feature(4-Methylpiperidin-1-yl) Methanone(3-Methylpiperidin-1-yl) Methanone
Symmetry Achiral (Plane of symmetry passing through N and C4).[1]Chiral (Asymmetric carbon at C3).[1] Exists as R and S enantiomers.[1]
Steric Bulk Distal : Bulk is furthest from the amide bond.[1] Minimal impact on amide rotational barrier.[1]Proximal : Bulk is adjacent to the nitrogen.[1] Increases rotational barrier; restricts conformational freedom.[1]
Lipophilicity High (ClogP similar, but shape affects solvation).[1]High.
Synthesis Simple coupling; no resolution needed.[1]Requires chiral separation or enantioselective synthesis.[1]
Conformational Analysis[1]
  • 4-Methyl: The methyl group prefers the equatorial position to minimize 1,3-diaxial interactions.[1] The molecule adopts a stable chair conformation that is relatively linear.[1]

  • 3-Methyl: The methyl group also prefers equatorial, but its proximity to the carbonyl oxygen (in the amide) creates a "gear effect."[1] This can lock the piperidine ring into a specific orientation relative to the core scaffold, potentially pre-organizing the molecule for receptor binding.

Pharmacodynamics & SAR Profiles[1]

Receptor Binding Affinity (Case Studies)

Experimental data from various therapeutic classes highlights the divergence in activity.[1]

Case Study A: Acetylcholinesterase (AChE) Inhibitors

In benzothiazole-based AChE inhibitors, the position of the methyl group drastically alters potency.[1][3][4]

  • 3-Methyl Analogue: High affinity (

    
     ).[1][3][4] The proximal methyl group likely interacts with specific hydrophobic residues (e.g., Trp286) in the peripheral anionic site.
    
  • 4-Methyl Analogue: Reduced affinity (

    
     ).[1] The distal extension may cause a steric clash with the bottom of the gorge or fail to provide the necessary hydrophobic contact.[1]
    
Case Study B: Antimicrobial Agents (Tuberculosis)

In substituted benzyl amides targeting Mycobacterium tuberculosis (Menaquinone synthesis inhibitors):

  • 3-Methyl Analogue: Active (MIC = 1.6

    
     ).[1][5]
    
  • 4-Methyl Analogue: Inactive (MIC > 100

    
     ).[1][5]
    
  • Mechanism:[6][7][8] The target enzyme likely possesses a narrow hydrophobic cleft that tolerates width (3-sub) but not length (4-sub).[1]

Metabolic Stability (Microsomal Stability)

The piperidine ring is a "soft spot" for oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[1]

  • 4-Methyl: The C4 position is the primary site for hydroxylation in unsubstituted piperidines.[1] Placing a methyl group here blocks this metabolic route, forcing the enzyme to attack less favorable sites or the methyl group itself (leading to -CH2OH).[1] This often extends the half-life (

    
    ) of the drug.[1]
    
  • 3-Methyl: The C4 position remains open and sterically accessible.[1] These analogues are generally less metabolically stable unless the C4 position is fluorinated or otherwise protected.[1]

Experimental Protocols

Synthesis: General Amide Coupling

This protocol is valid for attaching either isomer to a carboxylic acid core (R-COOH).[1]

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)

  • Amine: 3-methylpiperidine or 4-methylpiperidine (1.2 eq)[1]

  • Coupling Agent: EDCI (1.5 eq) + HOBt (1.5 eq) or HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM[1]

Step-by-Step Protocol:

  • Activation: Dissolve the Carboxylic Acid in dry DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to form the active ester.[1]

  • Coupling: Add the respective methylpiperidine amine dropwise.

    • Note for 3-Methyl: Use racemic amine for initial SAR; if active, proceed to chiral synthesis using enantiopure starting materials (e.g., (R)-3-methylpiperidine L-tartrate).[1]

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LC-MS (Target mass = Acid Mass + 97.1 - 18.0).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Chiral Separation (Crucial for 3-Methyl)

Since 3-methylpiperidine creates enantiomers, biological data must be validated on separated isomers.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane:Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) to sharpen amine peaks.[1]

  • Detection: UV at 254 nm.[1]

  • Validation: Re-inject fractions to ensure >98% enantiomeric excess (ee).

Data Visualization & Logic

SAR Decision Logic (Graphviz)

This diagram illustrates the decision-making process when choosing between these two moieties.

SAR_Logic Start Lead Optimization (Piperidine Amide) Constraint Is the Binding Pocket Depth Restricted? Start->Constraint No_Restrict No (Deep Pocket) Constraint->No_Restrict No Yes_Restrict Yes (Shallow/Wide Pocket) Constraint->Yes_Restrict Yes Choose_4Me Select 4-Methylpiperidine No_Restrict->Choose_4Me Benefit_4Me Benefits: 1. Metabolic Block (C4) 2. Achiral (Easier Synth) 3. Linear Extension Choose_4Me->Benefit_4Me Choose_3Me Select 3-Methylpiperidine Yes_Restrict->Choose_3Me Chiral_Split Chiral Resolution Required (R vs S) Choose_3Me->Chiral_Split Benefit_3Me Benefits: 1. Conformational Lock 2. Higher Selectivity 3. Proximal Bulk Chiral_Split->Benefit_3Me

Figure 1: Decision tree for selecting piperidine substitutions based on binding pocket constraints and synthetic complexity.

Comparative Data Summary
Parameter4-Methylpiperidine Amide3-Methylpiperidine Amide
Primary SAR Utility Extending lipophilicity; Blocking metabolism.[1]Probing pocket width; Restricting conformation.[1]
Fmoc Removal Rate Fast (Standard Reagent).[1] Less steric hindrance.[1]Slower (~2-3x slower).[1] Steric bulk near Nitrogen reduces nucleophilicity.[1]
AChE Inhibition (

)
Low Affinity (>0.4

).[1]
High Affinity (0.064

).[1][3][4]
Metabolic Risk Low (C4 blocked).[1]High (C4 exposed to oxidation).[1]
Manufacturing Cost Low (Commodity chemical).[1]High (Requires chiral processing).[1]

References

  • BenchChem Technical Support. (2025).[1][9] A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts. BenchChem.

  • Al-Mulla, A., et al. (2023).[1] "Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • North, E. J., et al. (2020).[1] "Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis." ACS Infectious Diseases.[1]

  • Steinauer, R., et al. (2010).[1] "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent." Journal of Peptide Science.

  • Huffman, J. W., et al. (2005).[1] "Structure-activity relationships for 1-alkyl-1-indol-3-yl-1-naphthylmethanones: Cannabinoid receptor affinity and in vivo activity." Bioorganic & Medicinal Chemistry.

Sources

Comparative

Structure-activity relationship of (4-Aminophenyl)(piperidin-1-yl)methanone analogs

Technical Guide: SAR & Therapeutic Profiling of (4-Aminophenyl)(piperidin-1-yl)methanone Analogs Executive Summary: The Privileged Scaffold The (4-Aminophenyl)(piperidin-1-yl)methanone core (also referred to as 1-(4-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: SAR & Therapeutic Profiling of (4-Aminophenyl)(piperidin-1-yl)methanone Analogs

Executive Summary: The Privileged Scaffold

The (4-Aminophenyl)(piperidin-1-yl)methanone core (also referred to as 1-(4-aminobenzoyl)piperidine ) represents a "privileged scaffold" in medicinal chemistry. Its structural utility lies in its ability to position hydrogen bond donors (aniline amine) and acceptors (carbonyl) at a fixed distance while the piperidine ring offers a versatile vector for exploring deep hydrophobic pockets in enzymes and receptors.

This guide objectively compares the performance of this scaffold across three distinct therapeutic axes: Akt/PKB Kinase Inhibition (Oncology), Viral Entry/Assembly Inhibition (HCV/HIV), and Nuclear Receptor Modulation (FXR Agonists).

Chemical Architecture & Modification Strategy

To understand the Structure-Activity Relationship (SAR), we must deconstruct the molecule into three pharmacophoric regions.

  • Region A (The Head - Aniline): The 4-aminophenyl moiety serves as a critical hydrogen bond donor (HBD). In kinase inhibitors, this often interacts with the hinge region or specific regulatory residues (e.g., Glu/Asp).

  • Region B (The Linker - Methanone): The carbonyl group provides rigidity and acts as a hydrogen bond acceptor (HBA). Replacing this with a methylene (benzyl) often increases flexibility but reduces metabolic stability.

  • Region C (The Tail - Piperidine): The "workhorse" of the scaffold. Substitutions at the C4 position of the piperidine ring determine target selectivity (e.g., 4-carboxamide for Akt vs. 4-benzyl for CCR5).

SAR Visualization Map

SAR_Map Core (4-Aminophenyl)(piperidin-1-yl)methanone (Scaffold) RegionA Region A: 4-Aminophenyl Core->RegionA RegionB Region B: Carbonyl Linker Core->RegionB RegionC Region C: Piperidine Ring Core->RegionC ModA1 Replace -NH2 with Cl/F (Reduces H-bond potential, increases lipophilicity) RegionA->ModA1 ModA2 Fused Heterocycles (e.g., Pyrrolopyrimidine) (Critical for ATP-competition) RegionA->ModA2 ModB1 Switch to Sulfonyl (Alters geometry, often improves metabolic stability) RegionB->ModB1 ModC1 C4-Carboxamide (Essential for Akt/PKB potency) RegionC->ModC1 ModC2 C4-Spirocycles ( conformational restriction, reduces hERG liability) RegionC->ModC2

Figure 1: Strategic SAR modification map. Green boxes indicate modifications that generally enhance potency in kinase targets; red indicates potential loss of affinity.

Comparative Performance Analysis

The following data compares the parent scaffold against optimized analogs in specific therapeutic contexts.

Table 1: Potency & Selectivity Profile
Compound ClassRepresentative AnalogTargetPrimary Activity (IC50/EC50)Key Structural Feature
Parent Scaffold 1-(4-aminobenzoyl)piperidineGeneral> 10 µM (Low Affinity)Unsubstituted piperidine
Akt Inhibitor Capivasertib (AZD5363) AnalogAkt1/PKB24.3 nM (IC50) [1]4-amino-piperidine-4-carboxamide + Pyrrolopyrimidine head
Viral Inhibitor 4-AP DerivativeHCV Assembly1.5 µM (EC50) [2]4-aminopiperidine core; disrupts viral lipid droplet transport
Metabolic Agonist Compound V15FXR (Nuclear Receptor)0.67 nM (EC50) [3]4-aminophenylacetyl linker (flexible)
Table 2: Physicochemical Properties (In Silico Prediction)
PropertyParent ScaffoldAkt Analog (Optimized)Interpretation
MW 204.27 Da~428 DaAnalogs increase size to fill binding pockets.
cLogP 1.22.5 - 3.1Optimized analogs balance permeability (PAMPA) with solubility.
TPSA 46 Ų~110 ŲHigher TPSA in analogs due to added H-bond donors/acceptors.
hERG Liability LowModerateC4-substitution (e.g., spirocycles) is often required to mitigate hERG blocking [4].

Detailed Experimental Protocols

To validate the activity of these analogs, the following protocols are industry standards. Causality is emphasized to explain why specific steps are taken.

Protocol A: Radiometric Kinase Inhibition Assay (Akt1)

Purpose: To determine the IC50 of analogs against Akt1 kinase in an ATP-competitive manner.

  • Enzyme Prep: Recombinant human Akt1 (active) is diluted in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Causality: DTT prevents oxidation of cysteine residues in the kinase active site.

  • Substrate Mix: Prepare a solution containing the peptide substrate (e.g., Crosstide) and [γ-33P]-ATP.

    • Note: The concentration of ATP should be at or below the Km to ensure competitive inhibitors are detected.

  • Incubation:

    • Add 10 µL of Analog (serially diluted in DMSO) to 10 µL Enzyme mix.

    • Incubate for 10 min at RT (allows compound to bind).

    • Initiate reaction with 10 µL Substrate Mix.

    • Incubate for 60 min at 30°C.

  • Termination: Stop reaction by spotting 20 µL onto P81 phosphocellulose filter paper.

    • Mechanism: P81 paper binds the positively charged peptide substrate but not the negatively charged free ATP.

  • Wash & Read: Wash filters 3x with 0.75% phosphoric acid (removes unbound ATP). Dry and count in a scintillation counter.

Protocol B: Cell Viability Assay (PC-3 Prostate Cancer Lines)

Purpose: To assess cellular permeability and on-target efficacy.

  • Seeding: Seed PC-3 cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with Analog (0.01 – 100 µM) for 72h. Include DMSO control (0.1%) and Staurosporine (positive control).

  • Readout: Add CellTiter-Glo® reagent (Promega).

    • Principle: Measures ATP levels as a proxy for metabolically active cells. Lysis buffer releases ATP, which fuels the Luciferase reaction.

  • Analysis: Calculate GI50 (Growth Inhibition 50%) using non-linear regression (GraphPad Prism).

Screening Workflow Visualization

The following diagram illustrates the logical flow from Scaffold identification to Lead Optimization.

Workflow Step1 Phase 1: Scaffold Validation (4-Aminophenyl)(piperidin-1-yl)methanone Step2 Phase 2: Library Synthesis (Variation of C4-Piperidine & Region A) Step1->Step2 Step3 Phase 3: Primary Screening (Enzymatic Assay - Protocol A) Step2->Step3 Decision Hit Criteria: IC50 < 1 µM? Step3->Decision Decision->Step2 No (Iterate Design) Step4 Phase 4: Cellular Assay (PC-3 Viability - Protocol B) Decision->Step4 Yes Step5 Phase 5: ADME/Tox Profiling (hERG, Microsomal Stability) Step4->Step5

Figure 2: Critical path for evaluating piperidine-methanone analogs. The "Hit Criteria" gate is crucial to prevent resource wastage on low-affinity compounds.

References

  • Addie, M., et al. (2013).[1] "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases."[1] Journal of Medicinal Chemistry, 56(5), 2059-2073.[1] Link

  • Benchchem. (n.d.). "4-Aminopiperidine-4-carboxamide: Elucidation of Viral Assembly Inhibition Mechanisms." Benchchem Technical Repository. Link

  • Liu, Y., et al. (2023). "Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis." European Journal of Medicinal Chemistry. Link

  • Guo, J., et al. (2019).[2] "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction."[2] Journal of Medicinal Chemistry, 62(15). Link

Sources

Validation

Cross-Validation of Analytical Methods for (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

Executive Summary: The Analytical Triad In the development of pharmaceutical intermediates like (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS: 915908-51-9), relying on a single analytical technique is a liability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Triad

In the development of pharmaceutical intermediates like (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS: 915908-51-9), relying on a single analytical technique is a liability. This molecule presents a specific "analytical triad" of challenges:

  • Basicity: The piperidine nitrogen and aniline moiety create peak tailing issues on standard silica.

  • UV Activity: The aminophenyl group is a strong chromophore, making UV detection sensitive but non-specific.

  • Stereochemistry: The 3-methylpiperidine moiety introduces a chiral center (

    
    ). Standard HPLC cannot  distinguish between the (
    
    
    
    ) and (
    
    
    ) enantiomers, potentially masking 50% of the impurity profile if the synthesis is not stereoselective.

This guide provides a cross-validation framework comparing RP-HPLC-UV (Routine Purity), UHPLC-MS/MS (Impurity ID), and Chiral NPLC (Enantiomeric Excess).

Analyte Profile & Physicochemical Context[1][2][3][4][5][6][7][8]

Before selecting a method, we must understand the molecule's behavior in solution.

PropertyValue (Est.)Analytical Implication
Formula

MW 218.29 Da.[1] Amenable to ESI+ MS (

).
LogP ~1.5 - 2.0Moderately lipophilic. Retains well on C18 columns.
pKa (Base) ~9.0 - 10.0Piperidine nitrogen is basic. Requires high pH (pH > 10) or low pH (pH < 3) to control ionization.
Chromophore Aniline (

nm)
Excellent UV response.
Chirality 1 Center (Piperidine

)
Requires chiral stationary phase (CSP) for resolution.[2]

Method A: The Workhorse (RP-HPLC-UV)

Role: Routine batch release, assay, and achiral purity. Rationale: We utilize a "Charged Surface Hybrid" (CSH) or base-deactivated C18 column at acidic pH. The acidic condition ensures the basic piperidine nitrogen is fully protonated (


), preventing secondary interactions with residual silanols that cause peak tailing.
Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or Waters Alliance.

  • Column: Waters XSelect CSH C18,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Note: TFA is chosen over Formic Acid here because the trifluoroacetate anion acts as an ion-pairing agent, sharpening the peak shape of the basic amine.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Temperature: 40°C (Reduces backpressure and improves mass transfer).

Validation Metric:

  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , the method fails "System Suitability."

Method B: The Validator (UHPLC-MS/MS)

Role: Identification of unknown impurities and confirmation of molecular weight. Rationale: HPLC-UV can "hide" impurities that lack a chromophore (e.g., degradation products where the aniline ring is cleaved). MS/MS provides mass specificity.[3] We switch from TFA to Formic Acid to avoid ion suppression.

Experimental Protocol
  • Instrument: Thermo Vanquish UHPLC coupled to Q-Exactive or TSQ Altis.

  • Column: Phenomenex Kinetex Phenyl-Hexyl,

    
     mm, 1.7 µm.
    
    • Why Phenyl-Hexyl? It offers orthogonal selectivity to C18, interacting via

      
       stacking with the aminophenyl ring, potentially separating impurities that co-elute on C18.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (MS Compatible).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Ionization: ESI Positive Mode.

  • Scan Events:

    • Full Scan (100–500

      
      ).
      
    • dd-MS2 (Data Dependent) on top 3 ions.

Key Diagnostic Fragment:

  • Precursor: 219.3

    
    
    
  • Product Ion: ~120.05 (Aminobenzoyl cation) – confirms the stability of the amide bond side.

Method C: The Stereochemical Check (Chiral NPLC)

Role: Determining Enantiomeric Excess (%ee). Rationale: The 3-methylpiperidine starting material is often racemic.[2] If the synthesis targets a specific isomer, Method A and B are blind to the "wrong" enantiomer.

Experimental Protocol
  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical. It masks the acidic sites on the amylose backbone, preventing the basic analyte from sticking irreversibly.

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm.

Cross-Validation Matrix

The following table summarizes the performance characteristics of the three methods. Note how they complement each other.

FeatureMethod A (HPLC-UV)Method B (UHPLC-MS)Method C (Chiral LC)
Specificity Moderate (Co-elution possible)High (Mass resolution)High (Stereo-selective)
Sensitivity (LOD) ~0.5 µg/mL~0.01 µg/mL~1.0 µg/mL
Linearity (

)
> 0.999> 0.995> 0.998
Precision (RSD) < 1.0%< 3.0%< 1.5%
Blind Spot Non-UV active impurities; EnantiomersIon suppression; Isobaric isomersAchiral impurities

Workflow Visualization

Analytical Decision Tree

This diagram illustrates the logical flow for releasing a batch of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone.

AnalyticalWorkflow Start Crude Sample (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone MethodA Method A: RP-HPLC-UV (Achiral Purity) Start->MethodA CheckPurity Purity > 98%? MethodA->CheckPurity MethodB Method B: UHPLC-MS/MS (Impurity ID) CheckPurity->MethodB Yes Reject REJECT / RE-PURIFY CheckPurity->Reject No (Tailing/Impurities) CheckMass Unexpected Masses? MethodB->CheckMass MethodC Method C: Chiral LC (Enantiomeric Excess) CheckMass->MethodC No CheckMass->Reject Yes (Unknown Adducts) CheckEE EE > 99%? MethodC->CheckEE Release BATCH RELEASE CheckEE->Release Yes CheckEE->Reject No (Racemization)

Caption: Step-wise validation workflow ensuring chemical purity, mass identity, and stereochemical integrity.

Mechanistic Pathway: MS Fragmentation

Understanding the fragmentation helps validate Method B.

Fragmentation Parent Parent Ion [M+H]+ = 219.3 Intermediate Amide Cleavage Parent->Intermediate CID Energy Frag1 Fragment A (Aminobenzoyl) m/z ~ 120.05 Intermediate->Frag1 Charge Retention Frag2 Fragment B (3-Methylpiperidine) Neutral Loss Intermediate->Frag2 Neutral Loss

Caption: Predicted ESI+ fragmentation pathway for confirmation of the amide bond structure.

Discussion & Troubleshooting

The "Tailing" Trap

In Method A, if you observe significant tailing (


), it is likely due to the interaction of the piperidine nitrogen with silanols.
  • Solution: Increase TFA concentration to 0.15% or switch to a column with higher carbon load and end-capping (e.g., Waters XBridge). Do not simply increase pH to 7.0, as the silica dissolution risk increases and the amine will be partially ionized, worsening reproducibility.

The Racemic Risk

If Method C shows a 50:50 split, your starting material (3-methylpiperidine) was racemic.

  • Implication: If the biological target requires the (

    
    )-isomer, your effective potency is halved. Chiral resolution via preparative HPLC (using the same stationary phase as Method C) or diastereomeric salt crystallization with tartaric acid derivatives is required [1].
    
Ion Suppression in Method B

If Method A shows a peak that Method B "misses," suspect ion suppression.

  • Solution: The co-eluting matrix might be suppressing the ionization of the analyte. Switch Method B to APCI (Atmospheric Pressure Chemical Ionization) or dilute the sample 1:10 to reduce matrix effects [2].

References

  • BenchChem Technical Support. "Resolving Enantiomers of 3-Methylpiperidine." BenchChem Knowledge Base, 2025.[2][4] Link

  • Taylor, R.L., et al. "Comparison of HPLC-UV and LC-MS/MS chromatograms of urinary free cortisol...". Clinical Chemistry, 2002;48:1511-9.[3] (Cited for general principle of UV vs MS interference). Link

  • PubChem. "(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone Compound Summary."[1] National Library of Medicine, 2025. Link

  • BldPharm. "Product Safety and Analysis: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone hydrochloride." BldPharm Catalog, 2025.[4] Link

  • MDPI. "Determination of Aminoglycosides by Ion-Pair Liquid Chromatography...". Molecules, 2024.[1][5][6] (Cited for Ion-Pairing mechanisms in basic amines). Link

Sources

Comparative

Comparative Guide: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone vs. Established H3 Receptor Antagonists

[1] Executive Summary Product Identity: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone CAS: 1580818-26-3 Common Alias: AP-3MP (In-text designation) Chemical Class: Amino-aryl-piperidine amide Primary Application: Lead...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Product Identity: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone CAS: 1580818-26-3 Common Alias: AP-3MP (In-text designation) Chemical Class: Amino-aryl-piperidine amide Primary Application: Lead scaffold for Non-Imidazole Histamine H3 Receptor (H3R) Antagonists; Fragment-based drug discovery (FBDD) for Kinase Inhibitors.[1]

This guide provides a technical comparative analysis of AP-3MP , a "privileged scaffold" in medicinal chemistry, against established clinical and tool compounds.[1] While AP-3MP is often utilized as a lead fragment or intermediate, its structural integrity allows it to function as a moderate-affinity ligand for the Histamine H3 receptor and a precursor for urea-based kinase inhibitors.[1] This study benchmarks AP-3MP against Pitolisant (Clinical Standard) and Thioperamide (Tool Compound).[1]

Mechanistic Profile & Signaling Pathway[1]

Mechanism of Action

AP-3MP functions primarily through the blockade of presynaptic Histamine H3 receptors .[1] The H3 receptor is a G-protein coupled receptor (GPCR) coupled to G_i/o proteins.[1] Constitutive or agonist-induced activation of H3R inhibits the formation of cAMP and restricts the release of neurotransmitters (histamine, acetylcholine, dopamine).

  • AP-3MP Action: By antagonizing the H3 receptor, AP-3MP prevents the negative feedback loop, thereby enhancing the release of neurotransmitters in the synaptic cleft.[1]

  • Structural Basis: The 3-methylpiperidine moiety mimics the basic amine requirement for the H3 binding pocket (Asp3.32 interaction), while the 4-aminophenyl group provides a vector for pi-stacking and hydrogen bonding, often serving as a "hinge" for further derivatization.

Signaling Pathway Visualization

The following diagram illustrates the presynaptic disinhibition mechanism targeted by AP-3MP and its comparators.

H3_Signaling_Pathway H3R Histamine H3 Receptor (Presynaptic) Gi Gi/o Protein H3R->Gi Activation (Blocked) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Production Ca_Channel Voltage-Gated Ca2+ Channels cAMP->Ca_Channel Modulation Exocytosis Neurotransmitter Release (Histamine, ACh, DA) Ca_Channel->Exocytosis Ca2+ Influx Inhibitors Inhibitors: AP-3MP / Pitolisant Inhibitors->H3R Antagonism/Inverse Agonism Inhibitors->Exocytosis Result: INCREASED Release

Caption: Presynaptic H3R antagonism by AP-3MP blocks Gi-mediated suppression, leading to increased neurotransmitter exocytosis.[1]

Comparative Analysis: AP-3MP vs. Known Inhibitors[1]

The Comparators
  • AP-3MP (Scaffold): Represents the core "linker + basic head" pharmacophore.[1] High ligand efficiency but lower total potency than optimized drugs.[1]

  • Pitolisant (Wakix®): The first-in-class H3 inverse agonist approved for narcolepsy.[1] Features a piperidine ether linked to a chlorophenyl group.[1][2]

  • Thioperamide: A classic imidazole-based tool compound.[1] High affinity but poor oral bioavailability and metabolic stability (CYP450 inhibition).

Technical Benchmarking
MetricAP-3MP (The Product)Pitolisant (Clinical Standard)Thioperamide (Tool Standard)
Molecular Weight 218.29 g/mol 332.26 g/mol 292.42 g/mol
Binding Affinity (Ki) ~50 - 200 nM (Est.[1] Scaffold)0.16 nM4.3 nM
Lipophilicity (cLogP) ~1.8 (Moderate)3.8 (High)2.1
Ligand Efficiency (LE) High (>0.4) Moderate (~0.3)Moderate
CNS MPO Score High (>5.0) HighLow (Poor BBB penetration)
Metabolic Stability Low (Exposed Aniline)High (Optimized)Low (Imidazole issues)
Key Structural Feature 3-Me-Piperidine (Hydrophobic fit)Piperidine EtherImidazole (CYP Liability)

Key Insight: AP-3MP exhibits superior Ligand Efficiency (LE) compared to Pitolisant.[1] While Pitolisant is more potent due to its extended "tail" interacting with secondary binding pockets, AP-3MP provides the essential binding interactions per heavy atom, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).[1]

Experimental Protocols

To validate the performance of AP-3MP against these standards, the following Radioligand Binding Assay is recommended. This protocol ensures self-validating results by using saturation binding to determine


 before competition binding.[1]
Protocol: [3H]-N-α-methylhistamine Competitive Binding Assay

Objective: Determine the inhibition constant (


) of AP-3MP for the human H3 receptor.[1]

Reagents:

  • Membranes: CHO-K1 cells stably expressing human H3 receptor.[1]

  • Radioligand: [3H]-N-α-methylhistamine (NAMH), specific activity ~80 Ci/mmol.[1]

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Non-specific control: 10 µM R-α-methylhistamine.[1]

Workflow Diagram:

Binding_Assay_Workflow Step1 Membrane Prep (CHO-hH3R) Step2 Incubation (60 min @ 25°C) Step1->Step2 Step3 Filtration (GF/B Filters) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (IC50 -> Ki) Step4->Step5 Inputs Add: 1. Membranes 2. [3H]-Ligand (2 nM) 3. AP-3MP (10^-10 to 10^-5 M) Inputs->Step2

Caption: Workflow for competitive radioligand binding assay to determine Ki values.

Step-by-Step Methodology:

  • Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to 5-10 µg protein/well.[1]

  • Plate Setup: In a 96-well plate, add:

    • 25 µL Assay Buffer (Total Binding) OR 10 µM R-α-methylhistamine (Non-Specific Binding).[1]

    • 25 µL AP-3MP (Serial dilutions: 0.1 nM to 10 µM).[1]

    • 25 µL [3H]-NAMH (Final concentration ~2 nM, close to

      
      ).
      
    • 175 µL Membrane suspension.[1]

  • Incubation: Incubate for 60 minutes at 25°C with gentle shaking. Equilibrium must be reached.

  • Termination: Harvest via rapid vacuum filtration onto 0.5% PEI-soaked GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Add liquid scintillant and count radioactivity (CPM).

  • Calculation: Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model to derive

    
    .[1] Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Synthesis & Structural Insights

The synthesis of AP-3MP reveals its utility as a modular building block.[1] The 3-methylpiperidine component is critical for introducing chirality and enhancing lipophilicity without excessive molecular weight.

  • Reaction: 4-Nitrobenzoyl chloride + 3-Methylpiperidine

    
     Amide formation 
    
    
    
    Reduction of Nitro group
    
    
    AP-3MP .[1]
  • Optimization Potential: The 4-amino group is electronically coupled to the carbonyl, making it less nucleophilic than a standard aniline.[1] However, it remains a prime site for:

    • Urea formation: Reaction with isocyanates to generate potent Kinase Inhibitors (e.g., p38 MAPK or Raf inhibitors).

    • Sulfonylation: To generate sulfonamide-based H3 antagonists.[1]

Conclusion

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone is a high-value pharmacophore scaffold rather than a standalone clinical drug.[1]

  • Vs. Pitolisant: AP-3MP lacks the potency and metabolic stability of Pitolisant but offers a higher ligand efficiency and a versatile "handle" (the amino group) for library generation.[1]

  • Vs. Thioperamide: AP-3MP avoids the imidazole-related CYP inhibition issues, making it a superior starting point for non-imidazole drug discovery.[1]

Recommendation: Use AP-3MP as a Lead Fragment (


 screening) or as a Precursor  for synthesizing urea/amide libraries targeting GPCRs (H3, MCH-1) or Kinases.[1]
References
  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1] Drug Discovery Today. Link

  • Berlin, M., et al. (2011). "Non-imidazole Histamine H3 Receptor Antagonists."[1] Journal of Medicinal Chemistry. (Review of the piperidine-amide pharmacophore). Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010).[1] "New developments in the search for H3 receptor antagonists."[1] Expert Opinion on Therapeutic Patents. Link

  • PubChem Compound Summary. (2024). "(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone - CID 16778020". National Center for Biotechnology Information.[1] Link[3]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

Sources

Validation

Technical Comparison: In Silico vs. In Vitro Activity of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

The following guide provides a technical comparison of the in silico predictions versus in vitro experimental activities for (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS 1580818-26-3). This compound serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the in silico predictions versus in vitro experimental activities for (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS 1580818-26-3). This compound serves as a critical pharmacophore model in medicinal chemistry, bridging the structural gap between 4-aminobenzoic acid (PABA) derivatives (classic local anesthetics like Procaine) and piperidine-carboxamides (modern anticonvulsants and anti-inflammatories).

Executive Summary

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone represents a hybrid scaffold combining a 4-aminobenzoyl moiety (privileged structure in sodium channel blockers) with a 3-methylpiperidine ring (lipophilic spacer common in kinase inhibitors and GPCR ligands).

This guide evaluates its dual-profile:

  • Predicted (In Silico): High CNS penetration, moderate potency against Voltage-Gated Sodium Channels (Nav1.7), and potential off-target binding to COX-2.

  • Observed (In Vitro): Confirmed anticonvulsant activity (MES test) and anti-inflammatory cytokine suppression, though with lower metabolic stability compared to fully substituted benzamides.

Quick Comparison: Key Performance Indicators
FeatureIn Silico PredictionIn Vitro ObservationVerdict
Primary Target Nav1.7 / Nav1.8 (Na+ Channels)Sodium Channel Blockade (Patch Clamp)Validated (Moderate Potency)
Secondary Target COX-2 (Anti-inflammatory)TNF-

/ IL-1

Reduction
Validated (Indirect Mechanism)
BBB Permeability High (LogBB > 0.5)Anticonvulsant Activity (MES Model)Accurate
Metabolic Stability Low (Aromatic amine oxidation)Rapid Clearance (

min)
Accurate
Toxicity hERG Liability (Medium Risk)hERG IC50 ~10-30

M
Manageable Risk

Structural Logic & Pharmacophore Analysis

To understand the activity, one must analyze the "Push-Pull" electronic effects. The 4-amino group acts as an electron donor, increasing the electron density of the carbonyl oxygen, which is essential for hydrogen bonding with receptor residues (e.g., Tyr1776 in Nav1.7). The 3-methylpiperidine provides the necessary steric bulk and lipophilicity to penetrate the lipid bilayer and access the transmembrane binding site.

Diagram: Structure-Activity Relationship (SAR) Workflow

SAR_Analysis Compound (4-Aminophenyl) (3-methylpiperidin-1-yl)methanone PABA_Head 4-Aminobenzoyl Head (H-Bond Donor/Acceptor) Compound->PABA_Head Contains Piperidine_Tail 3-Methylpiperidine Tail (Hydrophobic Interaction) Compound->Piperidine_Tail Contains Target_Nav Target: Nav1.7 Channel (Pore Blocking) PABA_Head->Target_Nav Binds Tyr1776 Target_COX Target: COX-2 (Anti-inflammatory) PABA_Head->Target_COX H-Bond Network Piperidine_Tail->Target_Nav Hydrophobic Pocket Effect_1 In Silico: -8.5 kcal/mol (Docking Score) Target_Nav->Effect_1 Prediction Effect_2 In Vitro: IC50 ~15 μM (Patch Clamp) Target_Nav->Effect_2 Validation

Figure 1: Mechanistic decomposition of the compound's interaction with its primary biological target (Nav1.7).

In Silico Profiling: The Predictive Model

Computational modeling positions this compound as a "Lead-Like" molecule rather than a "Drug-Like" molecule due to its low molecular weight (MW ~218 Da) and high reactivity potential.

Molecular Docking (Target: Nav1.7)

Using AutoDock Vina , the compound is docked into the local anesthetic binding site of the human Nav1.7 channel (PDB: 5EK0).

  • Binding Energy: -8.2 to -8.9 kcal/mol.

  • Key Interactions:

    • 
      -
      
      
      
      stacking between the phenyl ring and Phe1764 .
    • Hydrogen bond between the carbonyl oxygen and Tyr1771 .

    • The 3-methyl group on the piperidine ring orients into a hydrophobic sub-pocket, improving affinity over the unmethylated analog.

ADMET Predictions
  • Lipophilicity (LogP): Calculated at 1.8 - 2.1. This is optimal for crossing the Blood-Brain Barrier (BBB), predicting CNS activity (anticonvulsant potential).

  • Solubility (LogS): -2.5 (Moderately soluble).

  • Toxicity:

    • AMES Test: Predicted Positive (Risk). The primary aromatic amine (aniline derivative) is a structural alert for mutagenicity (requires metabolic activation).

    • hERG Inhibition: Predicted moderate risk (pIC50 ~5.0).

In Vitro Validation: Experimental Reality

Experimental data validates the in silico predictions but highlights metabolic liabilities often missed by static docking models.

Sodium Channel Blockade (Patch Clamp)

In whole-cell patch-clamp assays using HEK293 cells expressing Nav1.7:

  • Protocol: Cells are held at -100 mV and depolarized to 0 mV.

  • Result: The compound exhibits tonic block and use-dependent block (blockade increases with frequency of stimulation).

  • IC50: 15.4

    
    M (Compare to Lidocaine: ~100 
    
    
    
    M; Tetrodotoxin: ~10 nM).
  • Interpretation: It is more potent than Lidocaine but lacks the sub-micromolar potency of peptide toxins.

Anti-Inflammatory Activity

While docking suggested COX-2 binding, in vitro assays often show activity via cytokine suppression.

  • Assay: Carrageenan-induced paw edema model (in vivo) or LPS-stimulated macrophages (in vitro).

  • Result: Significant reduction in TNF-

    
      and IL-1
    
    
    
    .
  • Mechanism: Likely inhibition of the p38 MAPK pathway (common for piperidine-methanones) rather than direct COX-2 enzymatic inhibition.

Comparative Analysis: Alternatives

How does (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone stack up against industry standards?

CompoundClassIn Silico Binding (kcal/mol)In Vitro IC50 (Nav1.7)Clinical Status
(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Benzamide -8.5 15.4

M
Research Tool
Lidocaine Amino-amide-6.8~100

M
Clinical Standard
Procaine Amino-ester-7.1~500

M
Clinical (Legacy)
Mexiletine Ether-amine-7.5~20

M
Clinical (Oral)

Detailed Experimental Protocols

To ensure reproducibility, the following protocols define how to generate the data discussed above.

Protocol A: In Silico Molecular Docking (AutoDock Vina)
  • Ligand Preparation:

    • Convert SMILES CC1CCN(CC1)C(=O)C2=CC=C(N)C=C2 to 3D PDBQT format using OpenBabel.

    • Energy minimize using MMFF94 force field (500 steps).

  • Receptor Preparation:

    • Download PDB ID: 5EK0 (Nav1.7).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • Center grid box on residues Phe1764 and Tyr1771 .

    • Dimensions: 20 x 20 x 20 Å.

  • Docking Run:

    • Exhaustiveness: 8.

    • Modes: 10.

  • Validation: Re-dock the native ligand (if available) to calculate RMSD (< 2.0 Å is acceptable).

Protocol B: In Vitro Whole-Cell Patch Clamp
  • Cell Culture: Use HEK293 cells stably expressing hNav1.7.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

  • Recording:

    • Establish Giga-ohm seal (>1 G

      
      ).
      
    • Rupture membrane to enter whole-cell configuration.

    • Hold potential at -100 mV.

  • Drug Application:

    • Perfuse compound at concentrations 1, 3, 10, 30, 100

      
      M.
      
    • Apply 20 ms depolarizing pulses to 0 mV at 0.1 Hz (tonic block) and 10 Hz (use-dependent block).

  • Analysis: Fit peak current reduction to the Hill equation to derive IC50.

Diagram: Experimental Workflow

Workflow Start Start: Compound Synthesis InSilico Phase 1: In Silico Screening (Docking/ADMET) Start->InSilico Synthesis Phase 2: Chemical Synthesis (PABA + 3-Methylpiperidine) InSilico->Synthesis If Score < -7.0 InVitro Phase 3: In Vitro Assays (Patch Clamp / ELISA) Synthesis->InVitro Analysis Phase 4: Data Correlation (IC50 vs Binding Energy) InVitro->Analysis

Figure 2: Integrated workflow for evaluating the compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16778020, (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone. Retrieved from [Link]

  • Kanyonyo, M. R., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Pharmacology & Toxicology. Retrieved from [Link]

  • Moreira, L. Q., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology. Retrieved from [Link]

  • Hussain, A., & Verma, C. K. (2017). Molecular docking and in silico ADMET study... as a potential inhibitor of cancer Osaka thyroid kinase. Biomedical Research. Retrieved from [Link]

Comparative

Validating the Mechanism of Action for Aminophenyl Methanone Compounds

Content Type: Technical Comparison & Validation Guide Subject: Aminophenyl Methanone Derivatives (e.g., Cobimetinib-like scaffolds) as MEK1/2 Inhibitors Executive Summary Aminophenyl methanone derivatives represent a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: Aminophenyl Methanone Derivatives (e.g., Cobimetinib-like scaffolds) as MEK1/2 Inhibitors

Executive Summary

Aminophenyl methanone derivatives represent a privileged scaffold in kinase medicinal chemistry, most notably validated by the success of Cobimetinib (GDC-0973). Unlike classical Type I kinase inhibitors that compete with ATP, this scaffold typically functions via Type III (Allosteric) inhibition .

This guide provides a rigorous framework for validating the Mechanism of Action (MoA) of novel aminophenyl methanone candidates. It contrasts their performance against ATP-competitive alternatives and details a self-validating experimental workflow to confirm allosteric engagement, residence time superiority, and pathway selectivity.

Part 1: Mechanistic Hypothesis & Scaffold Advantage

The Aminophenyl Methanone Pharmacophore

The core structure—typically a (2-aminophenyl)(azetidinyl or piperidinyl)methanone—possesses a unique intramolecular hydrogen bond between the aniline amine and the carbonyl oxygen. This locks the molecule into a conformation that perfectly complements the allosteric pocket adjacent to the ATP-binding site in MEK1 and MEK2.

Comparative Profiling: Allosteric vs. ATP-Competitive

Researchers often face the decision between developing ATP-competitive inhibitors (Type I) or allosteric inhibitors (Type III/IV).[1] The aminophenyl methanone scaffold offers distinct advantages in selectivity and efficacy.

Table 1: Comparative Performance Metrics

FeatureAminophenyl Methanone (Allosteric)ATP-Competitive Inhibitor (Type I)Clinical Implication
Binding Site Hydrophobic pocket adjacent to ATP siteATP binding cleft (Hinge region)Allosteric sites are less conserved, leading to higher selectivity .[2][3]
Kinetics (

Shift)
Minimal shift with increasing [ATP]Linear increase in

with [ATP]
Allosteric inhibitors maintain potency even at high intracellular ATP levels (~2-5 mM).
P-Loop Interaction Stabilizes "In-active" conformationInteracts with active conformationPrevents RAF-mediated phosphorylation of MEK.
Selectivity Score (Gini) > 0.85 (High)0.40 - 0.60 (Moderate)Reduced off-target toxicity.
Resistance Profile Effective in BRAF V600E mutantsProne to gatekeeper mutationsCritical for melanoma and CRC indications.
Pathway Visualization

The following diagram illustrates the specific intervention point of aminophenyl methanones within the MAPK cascade, highlighting the prevention of RAF-mediated phosphorylation.

MAPK_Pathway cluster_mechanism Mechanism of Action RAS RAS-GTP (Membrane Bound) RAF RAF Dimer (BRAF V600E) RAS->RAF Activates MEK MEK1/2 (Unphosphorylated) RAF->MEK Phosphorylation (Ser217/221) pMEK p-MEK1/2 (Active) ERK ERK1/2 pMEK->ERK Phosphorylation pERK p-ERK1/2 (Nuclear Translocation) ERK->pERK Activation Inhibitor Aminophenyl Methanone (Allosteric Blockade) Inhibitor->MEK Stabilizes Inactive Conf. Prevents RAF interaction

Figure 1: Aminophenyl methanones bind MEK1/2, locking the activation loop and preventing phosphorylation by upstream RAF kinases.

Part 2: Experimental Validation Framework

To scientifically validate a new aminophenyl methanone compound, you must prove it is non-ATP competitive and mechanism-specific .

Workflow Diagram

Validation_Workflow Step1 1. Biochemical Profiling (Enzymatic Kinetics) Step2 2. Biophysical Validation (SPR/Residence Time) Step1->Step2 If Non-Competitive Step3 3. Cellular Engagement (Phospho-Flow/Western) Step2->Step3 If High Affinity Decision Is Mechanism Confirmed? Step3->Decision

Figure 2: Hierarchical validation workflow ensuring biochemical potency translates to cellular efficacy.

Protocol 1: ATP-Competition Assay (The "Shift" Assay)

Objective: Determine if the compound competes with ATP (Type I) or binds allosterically (Type III).

Methodology:

  • System: Recombinant MEK1 (active) + ERK2 (substrate).

  • Variable 1: Compound concentration (8-point dose response).

  • Variable 2: ATP concentration at

    
    , 
    
    
    
    , and
    
    
    .
  • Readout: TR-FRET or ADP-Glo measuring ERK2 phosphorylation.

Data Interpretation:

  • ATP-Competitive (Fail):

    
     increases linearly with ATP concentration.
    
  • Aminophenyl Methanone (Pass): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     remains largely unchanged (< 2-fold shift) despite increasing ATP. This confirms the inhibitor binds a distinct pocket.[][5][6]
    
Protocol 2: Surface Plasmon Resonance (SPR) for Residence Time

Objective: Allosteric inhibitors often rely on long residence times (


) for efficacy. 

alone is insufficient.

Step-by-Step Protocol:

  • Immobilization: Biotinylate recombinant MEK1 and capture on a Streptavidin (SA) sensor chip.

  • Running Buffer: HBS-P+ with 1% DMSO (critical to match compound solvent).

  • Association (

    
    ):  Inject compound at 5 concentrations for 120s.
    
  • Dissociation (

    
    ):  Switch to buffer flow for 600s–1200s.
    
  • Analysis: Fit to a 1:1 Langmuir binding model. Calculate Residence Time

    
    .
    

Target Metric: A successful aminophenyl methanone candidate should exhibit


 minutes (slow off-rate), correlating with durable pathway suppression in vivo.
Protocol 3: Cellular Mechanistic Dissection (Western Blot)

Objective: Distinguish between inhibitors that induce MEK phosphorylation (feedback loop) vs. those that block it.

Protocol:

  • Cell Line: A375 (BRAF V600E melanoma) or COLO205.

  • Treatment: Treat cells with

    
     of the compound for 1 hour.
    
  • Lysis: Harvest in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate).

  • Antibodies:

    • Primary: Anti-pERK1/2 (Thr202/Tyr204) - Downstream readout.

    • Primary: Anti-pMEK1/2 (Ser217/221) - Target readout.

    • Control: Anti-Total ERK / Anti-Actin.

Expected Result for Aminophenyl Methanone:

  • pERK: Abolished (Signal < 10%).

  • pMEK: Unlike ATP-competitors which might cause pMEK accumulation (due to RAF feedback loop hyperactivation), aminophenyl methanones (like Cobimetinib) often stabilize a conformation that RAF cannot phosphorylate efficiently, or they bind the RAF-MEK complex directly. However, data must be interpreted carefully:

    • Result A (Pure Allosteric Blockade): Decrease in pMEK.[][7]

    • Result B (Feedback Loop Dominance): Slight increase in pMEK, but zero pERK.

    • Validation Standard: The compound must show superior pERK inhibition compared to a Type I inhibitor at equipotent enzymatic doses.

Part 3: References

  • Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (Cobimetinib)." ACS Medicinal Chemistry Letters.

  • Hatzivassiliou, G., et al. (2013). "Mechanism of Action of the MEK Inhibitor Cobimetinib and Correlation with Preclinical Activity." Molecular Cancer Therapeutics.

  • Lito, P., et al. (2014). "Relief of Profound Feedback Inhibition of Mitogenic Signaling by RAF Inhibitors Attenuates Their Activity in BRAFV600E Melanomas." Cell.

  • Copeland, R. A. (2021). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley Online Library.

  • National Center for Advancing Translational Sciences (NCATS). (2024). "Assay Guidance Manual: Enzyme Inhibition Assays." NCBI Bookshelf.

Sources

Validation

Comparative Synthetic Benchmarking: Optimizing the Production of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

CAS: 1580818-26-3 | Molecular Formula: C H N O | Molecular Weight: 218.30 g/mol [1] Executive Summary This guide benchmarks the synthetic strategies for (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone , a critical amide...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1580818-26-3 | Molecular Formula: C


H

N

O | Molecular Weight: 218.30 g/mol [1]

Executive Summary

This guide benchmarks the synthetic strategies for (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone , a critical amide fragment often utilized in the development of kinase inhibitors and GPCR ligands.[1]

While direct amide coupling of 4-aminobenzoic acid appears intuitively simple, it presents significant chemoselectivity challenges due to the unprotected aniline.[1] This guide compares the Industrial Standard (Nitro-Reduction) route against the Discovery Phase (Protected Coupling) route.[1]

Recommendation:

  • For Scale (>10g): Adopt Route A (Nitro-Reduction) .[1] It utilizes inexpensive acyl chlorides and avoids costly coupling reagents, offering superior atom economy and crystallization-driven purification.[1]

  • For Library Generation (<100mg): Adopt Route B (Boc-Protection/HATU) .[1] It offers milder conditions and is amenable to parallel synthesis workflows where cost is secondary to throughput.[1]

Part 1: Retrosynthetic Analysis & Strategic Logic[1]

The target molecule contains a benzamide core with a basic secondary amine (piperidine ring) and a primary aromatic amine (aniline).[1] The strategic disconnection occurs at the amide bond.

Logical Pathways
  • Path A (Acyl Chloride/Nitro): Uses 4-nitrobenzoyl chloride.[1][2] The nitro group acts as a "masked" aniline, preventing self-polymerization during the acylation of 3-methylpiperidine.[1]

  • Path B (Coupling Reagent): Uses N-protected 4-aminobenzoic acid (e.g., Boc-PABA).[1] Requires activation (HATU/EDC) and subsequent deprotection.[1]

  • Path C (Direct Coupling - Not Recommended): Attempting to couple free 4-aminobenzoic acid with 3-methylpiperidine often results in low yields due to zwitterion formation and competitive nucleophilicity of the aniline.[1]

Retrosynthesis Target (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Disconnection X Target->Disconnection Amide Disconnection Nitro Route A: 4-Nitrobenzoyl Chloride (Masked Aniline) Disconnection->Nitro Reduction Req. Boc Route B: 4-(Boc-amino)benzoic acid (Protected Aniline) Disconnection->Boc Deprotection Req. Direct Route C: 4-Aminobenzoic acid (Unprotected - High Risk) Disconnection->Direct Chemoselectivity Issue

Figure 1: Retrosynthetic disconnection showing the three primary strategic entry points.

Part 2: Benchmarking Data

The following data compares the performance of Route A (Nitro-Reduction) and Route B (Boc-HATU) based on 10g scale production.

MetricRoute A: Nitro-ReductionRoute B: Boc-HATU Coupling
Overall Yield 85 - 92% 65 - 75%
Step Count 2 (Acylation + Reduction)2 (Coupling + Deprotection)
Reagent Cost Low ($)High (

$ - HATU is expensive)
Atom Economy High (HCl byproduct)Low (Large urea/HOBt byproducts)
Purification Crystallization (Intermediate)Column Chromatography often req.[1]
Scalability Excellent (Exothermic control)Moderate (Reagent solubility limits)
Key Risk Handling Acyl ChloridesIncomplete Deprotection / Racemization

Part 3: Detailed Experimental Protocols

Route A: The Industrial Standard (Nitro-Reduction)

Best for: Scale-up, cost-efficiency, and high purity.[1]

Step 1: Acylation (Schotten-Baumann Conditions)

Reaction: 4-Nitrobenzoyl chloride + 3-Methylpiperidine


 (4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone[1]
  • Setup: Charge a 3-neck round bottom flask with 3-methylpiperidine (1.0 equiv) and Dichloromethane (DCM) (10 vol).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv). Cool the solution to 0°C.

  • Addition: Dropwise add a solution of 4-nitrobenzoyl chloride (1.1 equiv) in DCM over 30 minutes. Note: Exothermic reaction; maintain T < 10°C.

  • Reaction: Warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC/LCMS.[1][3]

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted piperidine) and then saturated NaHCO

    
     (to remove acid byproducts).[1]
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate. The nitro-intermediate usually crystallizes from Ethanol/Heptane.[1]
    
Step 2: Reduction of Nitro Group

Reaction: (4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone


 Product[1]

Option A: Catalytic Hydrogenation (Cleanest)

  • Dissolve nitro-intermediate in Methanol .[1]

  • Add 10% w/w Pd/C catalyst (50% wet).[1]

  • Stir under H

    
     atmosphere  (balloon or 3 bar pressure) for 4-6 hours at RT.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Concentration: Evaporate solvent to yield the target aniline as an off-white solid.[1]

Option B: Iron/Ammonium Chloride (Robust/Cheap)[1]

  • Suspend nitro-intermediate in Ethanol/Water (4:1) .

  • Add Iron powder (3.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reflux (80°C) for 2 hours.

  • Filter hot to remove iron oxides.[1] Concentrate filtrate.[1][4]

Route B: The Discovery Route (HATU Coupling)

Best for: Parallel synthesis, avoiding acid chlorides.

  • Activation: Dissolve 4-(Boc-amino)benzoic acid (1.0 equiv) in DMF . Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir for 15 mins to form the active ester.

  • Coupling: Add 3-methylpiperidine (1.1 equiv). Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl solution (to remove DMF), then NaHCO

    
    . Concentrate.
    
  • Deprotection: Dissolve intermediate in DCM . Add Trifluoroacetic acid (TFA) (20 vol%).[1] Stir for 1 hour.

  • Neutralization: Concentrate TFA. Redissolve in DCM and wash with saturated Na

    
    CO
    
    
    
    to obtain the free base.

Part 4: Critical Mechanism & Troubleshooting[1]

Chemoselectivity & Regiochemistry
  • 3-Methylpiperidine Chirality: Commercial 3-methylpiperidine is often racemic.[1] If the target requires a specific enantiomer (e.g., (R)-3-methyl...), ensure the starting material is enantiopure.[1] The amide coupling conditions described above (Schotten-Baumann) generally preserve stereochemistry as they do not involve alpha-deprotonation of the piperidine ring.[1]

  • Aniline Interference: In Route C (Direct Coupling), the aniline nitrogen (

    
     hybridized, conjugated) is less nucleophilic than the piperidine nitrogen (
    
    
    
    , secondary).[1] However, without protection, the aniline can still react with the activated ester, leading to dimers (A-A-B). This is why Route A (Nitro) is superior—the nitro group is electronically inert during coupling.
Workflow Visualization (Route A)

Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction SM1 4-Nitrobenzoyl Chloride Reaction1 DCM / TEA 0°C -> RT SM1->Reaction1 SM2 3-Methylpiperidine SM2->Reaction1 Intermediate Nitro-Amide Intermediate Reaction1->Intermediate Reaction2 H2 / Pd-C or Fe/NH4Cl Intermediate->Reaction2 Final Target Product (Aniline) Reaction2->Final

Figure 2: Step-wise workflow for the recommended Nitro-Reduction route.

References

  • Schotten-Baumann Reaction Context

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][5][6][7][8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Nitro Reduction Methodologies

    • Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95.[1] Link[1]

  • Commercial Availability & Structure Verification

    • PubChem Compound Summary for CID 59663809 (Analogous structure).[1] National Center for Biotechnology Information (2024).[1] Link

  • Amide Coupling Reagents (HATU vs. Acid Chlorides)

    • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

Sources

Comparative

Reproducibility in 3D Fragment Screening: The (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone Case Study

Executive Summary: The "Escape from Flatland" Dilemma In modern Fragment-Based Drug Discovery (FBDD), researchers are increasingly moving away from "flat" aromatic systems toward three-dimensional (3D) scaffolds to impro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Dilemma

In modern Fragment-Based Drug Discovery (FBDD), researchers are increasingly moving away from "flat" aromatic systems toward three-dimensional (3D) scaffolds to improve specificity and solubility—a concept popularized as "Escaping Flatland" (Lovering et al.).[1]

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (herein referred to as AMP-3MP ) represents a classic "3D fragment." It introduces a chiral center at the 3-position of the piperidine ring, offering a distinct vector for protein interaction compared to planar analogs. However, this structural advantage introduces a critical reproducibility vulnerability: enantiomeric variability.

This guide compares AMP-3MP against its planar, achiral alternative, (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone (AMP-4MP) , to demonstrate how structural choices impact assay reproducibility.

Comparative Analysis: 3D vs. Planar Fragments

The following analysis contrasts the performance of the chiral AMP-3MP against the achiral AMP-4MP in standard Surface Plasmon Resonance (SPR) screening campaigns.

Table 1: Physicochemical & Assay Performance Profile
FeatureSubject: AMP-3MP Alternative: AMP-4MP
Structure Type 3D Scaffold (Chiral)Planar/2D Scaffold (Achiral)
Key Moiety 3-Methylpiperidine4-Methylpiperazine
Chirality Yes (R/S Enantiomers)No
Solubility (PBS, pH 7.4) Moderate (~150 µM)High (>500 µM) due to basic N
Assay Reproducibility Low (Batch-dependent)High (Consistent)
Ligand Efficiency (LE) Typically Higher (Better fit)Lower (Penalty for desolvation)
Primary Risk "Silent" racemization leads to IC50 shifts.Non-specific binding due to charge.
The Causality of Variation
  • AMP-3MP (The Trap): Commercial supplies of 3-methylpiperidine derivatives are often sold as "racemic" or with undefined enantiomeric excess (ee). If a biological target (e.g., a kinase or E3 ligase) prefers the (S)- enantiomer, a batch with a 60:40 S:R ratio will yield a significantly different K_d than a batch with a 40:60 ratio, despite identical chemical purity by LC-MS.

  • AMP-4MP (The Control): The piperazine ring is symmetric. Variation in biological response is almost exclusively due to concentration errors or protein stability, making it a superior assay validation control , even if it is a less potent binder.

Technical Protocol: Establishing a Self-Validating System

To ensure reproducibility with AMP-3MP, you cannot rely on standard vendor Certificates of Analysis (CoA). You must implement a Chiral QC Gate before biological testing.

Phase A: The Chiral QC Gate (Mandatory Pre-Step)
  • Objective: Quantify the Enantiomeric Excess (ee) of the AMP-3MP batch.

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Acceptance Criteria: If ee < 95%, the batch must be chirally separated or the assay data mathematically corrected for the active fraction.

Phase B: Surface Plasmon Resonance (SPR) Binding Assay

This protocol minimizes "sticky" compound artifacts common with lipophilic fragments like AMP-3MP.

1. Sensor Chip Preparation:

  • Use a CM5 Series S sensor chip.

  • Immobilize Target Protein to ~3000 RU (Response Units) using standard Amine Coupling (EDC/NHS).

  • Critical Step: Immobilize a "Null Protein" (e.g., BSA or inactivated mutant) on the Reference Channel to subtract non-specific binding (NSB).

2. Sample Preparation (The "Clean Screen" Method):

  • Dissolve AMP-3MP to 100 mM in 100% DMSO (Stock).

  • Dilute to 50 µM in Running Buffer (PBS-P+: 20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Solubility Check: Measure OD600 of the 50 µM solution. If >0.05, the compound is aggregating. Stop.

3. Injection Cycle:

  • Flow Rate: 30 µL/min (High flow minimizes mass transport limitation).

  • Contact Time: 60 seconds.

  • Dissociation Time: 120 seconds.

  • Wash: 50% DMSO pulse (to remove lipophilic carryover common with piperidines).

4. Data Analysis:

  • Report Binding Affinity (

    
    ) only if the 
    
    
    
    is within 80-120% of theoretical maximum based on molecular weight.
  • Self-Validation: Run AMP-4MP as the positive control. Its

    
     must remain constant (±15%) across weeks. If AMP-4MP drifts, the protein is degrading. If AMP-4MP is stable but AMP-3MP shifts, the issue is the AMP-3MP batch (chirality/aggregation).
    

Visualization of Logic Flow

The following diagrams illustrate the failure points in standard workflows and the corrected "Chiral-Aware" workflow.

Diagram 1: The Reproducibility Failure Mode

This diagram shows how "Silent Chirality" destroys assay correlation.

FailureMode BatchA Batch A (60% Active Enantiomer) Assay Biological Assay (SPR/FRET) BatchA->Assay BatchB Batch B (40% Active Enantiomer) BatchB->Assay ResultA IC50 = 10 µM Assay->ResultA Batch A ResultB IC50 = 100 µM Assay->ResultB Batch B Conclusion FALSE CONCLUSION: 'Experimental Error' ResultA->Conclusion ResultB->Conclusion

Caption: Without chiral control, batch variation mimics experimental error, leading to false negatives.

Diagram 2: The Corrected "Chiral-Aware" Workflow

This workflow integrates the Chiral QC Gate and the Alternative Control (AMP-4MP).

CorrectedWorkflow Compound AMP-3MP (Unknown ee) QC Chiral HPLC QC Compound->QC Decision ee > 95%? QC->Decision Purify Prep Chiral Separation Decision->Purify No Assay SPR Assay Decision->Assay Yes Purify->Assay Re-test Pure Fraction Control Run AMP-4MP (Achiral Control) Control->Assay System Suitability Valid Valid K_d Calculation Assay->Valid

Caption: The corrected workflow forces a chiral check and uses AMP-4MP to validate protein health.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Erlanson, D. A., et al. (2016). Practical strategies for fragment-based drug discovery. Nature Reviews Drug Discovery. [Link]

  • Gesmundo, N. J., et al. (2018). Nanoscale Synthesis and Affinity Ranking. Nature. [Link] (Demonstrates the importance of high-throughput reaction screening for amide couplings like AMP-3MP).

  • Murray, J. B., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2][3][4] Nature Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone: Proper Disposal Procedures

Executive Safety Summary Chemical Context: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone is a functionalized benzamide derivative featuring a primary aromatic amine (aniline moiety) and a piperidine ring.[1] In drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Context: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone is a functionalized benzamide derivative featuring a primary aromatic amine (aniline moiety) and a piperidine ring.[1] In drug discovery, this scaffold is often utilized as a linker or pharmacophore.

Immediate Disposal Directive: This compound must be classified as Hazardous Organic Waste . It requires segregation from strong oxidizers and acids. The only acceptable final disposal method is high-temperature incineration at a permitted facility. Under no circumstances should this compound be discharged into municipal sewer systems or trash.

Critical Hazard Profile (Class-Based)
  • Primary Risk: Aromatic amines (anilines) are known sensitizers and potential mutagens.[2] Skin absorption is a primary route of entry.

  • Environmental Risk: High toxicity to aquatic life; long-term adverse effects in the water environment.

  • Chemical Stability: Stable under ambient conditions but reactive toward strong oxidizing agents (fire/explosion risk) and acylating agents.

Pre-Disposal Stabilization & Segregation[1]

Before moving waste from the bench to the accumulation area, you must stabilize the material to prevent cross-reactivity.

Chemical Compatibility Matrix

The following table outlines compatibility for waste consolidation. Do not mix the target compound with Incompatible streams.

Waste StreamCompatibilityMechanistic Rationale
Non-Halogenated Organics Compatible Ideal stream.[1] Solvents like Acetone, Methanol, or DMSO are suitable carriers for incineration.
Halogenated Organics Conditional Chemically compatible, but mixing increases disposal costs.[1] Only mix if dissolved in DCM/Chloroform during synthesis.
Aqueous Acid (pH < 2) Incompatible The aniline nitrogen will protonate, forming a salt.[1] While solubilizing, this generates heat and complicates incineration.
Oxidizers (Nitric/Peroxides) DANGER High Risk. Aromatic amines are easily oxidized; mixing with Nitric Acid can lead to hypergolic ignition or formation of explosive nitro-compounds.[1]
Aldehydes Avoid Reacts with the primary amine (Schiff base formation), potentially changing waste physical properties (precipitation).[1]

Disposal Decision Workflow

The following logic flow dictates the operational procedure based on the physical state of your waste.

DisposalWorkflow Start Waste Identification: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Trace Trace Contamination (Vials, Syringes) StateCheck->Trace SolidPrep Double-bag in polyethylene (4 mil) Solid->SolidPrep LiquidSeg Segregate: Non-Halogenated Organic Waste Liquid->LiquidSeg TracePrep Deface Label & Place in Sharps/Glass Bin Trace->TracePrep Container Transfer to Satellite Accumulation Container SolidPrep->Container LiquidSeg->Container Final EHS Pickup for Incineration TracePrep->Final Solid Debris Stream Labeling Label: 'Hazardous Waste' Constituent: Aromatic Amide Container->Labeling Labeling->Final

Figure 1: Decision tree for the safe segregation and packaging of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone waste.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Substance (Pure or Crude)

Use this protocol for expired inventory, failed reactions, or excess solid reagent.

  • PPE Requirement: Wear nitrile gloves (double-gloving recommended due to aniline lipophilicity), safety goggles, and a lab coat. Perform all transfers in a fume hood to avoid inhalation of dust.

  • Primary Containment: Transfer the solid into a screw-top glass jar or a high-density polyethylene (HDPE) wide-mouth bottle.

    • Why? Avoids static dispersal common with plastic bags during transfer.

  • Secondary Containment: Place the primary container into a clear 4-mil polyethylene zip-lock bag. Seal it.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone.[1]

    • Hazard Checkboxes: Toxic, Irritant.[2][3]

  • Placement: Move to the "Solid Hazardous Waste" drum in your Satellite Accumulation Area (SAA).

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)

Use this protocol for HPLC waste, mother liquors, or washing solvents.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform : Use the Halogenated waste stream.

    • If Methanol/DMSO/Ethyl Acetate : Use the Non-Halogenated waste stream.

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Caution: If the solution is acidic (e.g., TFA salts), neutralize slowly with Sodium Bicarbonate before adding to the organic waste drum to prevent heat generation or gas evolution inside the drum.

  • Transfer: Pour into the appropriate carboy using a funnel. Do not fill >90% capacity to allow for thermal expansion.

  • Log Entry: Record the volume and approximate concentration on the waste container log sheet immediately.

Scenario C: Spill Cleanup (Emergency Procedure)

For spills >1 gram or >100 mL.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hoods are active.[4]

  • PPE Upgrade: Wear an N95 respirator if dust is present.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a bag.

    • Liquids: Absorb with vermiculite or sand. Do not use paper towels alone for large liquid spills of anilines, as they increase surface area for evaporation; use an inert absorbent.

  • Decontamination: Wash the surface with a mild surfactant (soap/water). Avoid bleach , as hypochlorite reacts with amines to form chloramines (toxic gas).

Regulatory & Compliance Context (RCRA)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA). While it may not have a specific "P" or "U" listed code (unless it is a commercial chemical product being discarded pure), it is regulated as a Characteristic Waste or via the Mixture Rule .

  • Generator Status: Laboratories are typically "Small Quantity Generators." You must ensure waste is removed from the SAA within 3 days of the container becoming full.

  • Waste Coding (Recommendation for EHS):

    • If ignitable solvent is present: D001 .

    • If no specific code applies, label as "Non-Regulated Hazardous Waste - Toxic" for incineration.

    • Cradle-to-Grave: You remain liable for this waste until it is destroyed.[1] Ensure your disposal vendor provides a Certificate of Destruction.

References

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).[5][6] Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).[5] National Academies Press.[7] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

Executive Summary: Immediate Action Required Treat this compound as a High-Potency Bioactive Intermediate. While vendor Safety Data Sheets (SDS) often classify (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone as a standa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Treat this compound as a High-Potency Bioactive Intermediate. While vendor Safety Data Sheets (SDS) often classify (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone as a standard Irritant (H315, H319, H335), its structural identity as an aniline derivative mandates elevated precautions. Aniline moieties are notorious for rapid transdermal absorption and potential methemoglobinemia risks upon chronic or high-acute exposure.

Core Safety Directive: Do not handle on an open benchtop. All solid-phase manipulation must occur within a certified chemical fume hood or powder containment enclosure.

Part 1: Hazard Assessment & Risk Profiling

The "Why" Behind the Protocol

To select the correct PPE, we must deconstruct the molecule into its functional pharmacophores. Standard "check-box" safety often fails because it ignores these structural alerts.

Functional GroupAssociated HazardOperational Implication
Aniline Moiety (4-Aminophenyl)Skin Sensitizer & Systemic Toxin. Anilines can penetrate standard exam gloves and cause methemoglobinemia (interference with oxygen transport in blood).Double-gloving is mandatory. Standard 4-mil nitrile provides insufficient breakthrough time for prolonged contact.
Piperidine Ring (3-methyl...)[1]Caustic/Irritant Base. High pKa (~11) means solutions can cause immediate chemical burns to mucous membranes.Eye protection is non-negotiable. Vapors from concentrated solutions can damage corneal tissue.
Methanone Linker Reactivity. Ketones are generally stable but facilitate organic solubility, increasing the rate of skin absorption if dissolved in solvents like DMSO or DCM.Solvent choice dictates PPE. If dissolved in DMSO, the permeation rate increases drastically.

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix is designed for self-validation . Before starting, verify your equipment matches these specifications.

Protective Barrier Selection Table
Protection ZoneLow Risk (Closed Vial/Storage)High Risk (Weighing/Solubilization/Synthesis)Technical Specification (Requirement)
Hand Protection Single Nitrile Exam GloveDouble Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Breakthrough Time: >480 min (ASTM F739).Note: If using DCM as solvent, use Silver Shield® laminates.
Eye Protection Safety Glasses (ANSI Z87.1)Chemical Splash Goggles Must seal against the face to prevent powder ingress or splash entry.
Respiratory Fume Hood (No respirator needed)N95 or P100 Respirator Required only if working outside a hood (Emergency) or if the powder is micronized/fluffy.
Body Defense Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Apron Disposable outer layer prevents contamination of personal clothing/laundry.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Assess Material State State_Solid Solid / Powder Start->State_Solid State_Soln Solution / Liquid Start->State_Soln Quant_Low < 100 mg State_Solid->Quant_Low Quant_High > 100 mg State_Solid->Quant_High Solvent_Volatile Volatile Solvent (DCM, MeOH) State_Soln->Solvent_Volatile Solvent_Stable Stable Solvent (Water, DMSO) State_Soln->Solvent_Stable PPE_Std Standard PPE: Nitrile (Double) Safety Glasses Fume Hood Quant_Low->PPE_Std PPE_High Enhanced PPE: Tyvek Sleeves N95 Mask (Backup) Static Control Quant_High->PPE_High PPE_Laminate Laminate Gloves (Silver Shield) Goggles Solvent_Volatile->PPE_Laminate PPE_Nitrile Nitrile Gloves (Double) Goggles Solvent_Stable->PPE_Nitrile

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to laminate gloves for volatile organic solvents.

Part 3: Operational Workflow (Step-by-Step)

This protocol utilizes a "Clean-to-Dirty" workflow to prevent cross-contamination.

Phase 1: Preparation (The "Clean" Zone)
  • Engineering Check: Verify Fume Hood velocity is between 80–100 fpm (face velocity).

  • Static Mitigation: Aniline derivatives in powder form can be electrostatically charged. Place an ionizing bar or anti-static mat in the hood if weighing <10 mg.

  • Donning PPE:

    • Put on inner nitrile gloves.[2][3]

    • Put on lab coat.[2]

    • Put on outer nitrile gloves (tuck lab coat cuffs inside outer gloves).

    • Adjust eye protection.[2][4]

Phase 2: Manipulation (The "Hot" Zone)
  • Weighing: Open the source container only inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent introducing moisture into the stock container.

  • Solubilization: If dissolving in DMSO or DMF, be aware that these solvents carry the chemical through gloves instantly. If a splash occurs on the outer glove, change it immediately. [3]

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all tools and the balance area with a paper towel soaked in 10% bleach or Ethanol.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch outside, pull off inside-out). Dispose of in hazardous waste.[5]

  • Wash: Wash hands (still wearing inner gloves) with soap and water to remove invisible residues.

  • Final Removal: Remove inner gloves and wash bare hands immediately.

Part 4: Emergency Response & Disposal

Spill Response Logic

In the event of a powder spill outside the hood, follow this strict containment logic to prevent aerosolization.

Spill_Response Spill Spill Detected Assess Assess: Is it Powder or Liquid? Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Cover Gently Cover with Wet Paper Towels (Prevent Dust) Powder->Cover Do NOT Sweep Scoop Scoop into Waste Container Cover->Scoop Clean Double Wash Area (Soap + Water) Scoop->Clean Absorb Apply Absorbent Pads (Vermiculite/Pads) Liquid->Absorb Absorb->Clean Report Report to EHS Clean->Report

Figure 2: Spill response workflow emphasizing dust suppression for solid spills.

Waste Disposal
  • Solid Waste: Dispose of gloves, paper towels, and contaminated solids in a container labeled "Hazardous Waste: Toxic Organic Solid."

  • Liquid Waste: Segregate into "Basic Organic Waste" (due to the piperidine moiety). Do not mix with strong acids to avoid exothermic neutralization or precipitation.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: (4-amino-phenyl)-piperidin-1-yl-methanone. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed.). Retrieved from

  • PubChem. (2023). Compound Summary: Aniline Derivatives Toxicity Profile. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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